cis-4-Fluorocyclohexanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMNBQKULHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448310-31-3, 923596-01-4 | |
| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride for Advanced Drug Development
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for its biological target.[1] Among the various fluorinated building blocks, cis-4-Fluorocyclohexanamine hydrochloride has emerged as a valuable synthon for introducing a constrained, fluorinated aliphatic ring system into drug candidates.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, analytical characterization, and its application in medicinal chemistry, providing field-proven insights into its use.
Part 1: Physicochemical Properties and Structural Elucidation
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for predicting its influence on the properties of a final drug candidate.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 932706-30-4 | [2][3] |
| Molecular Formula | C₆H₁₃ClFN | [2][3] |
| Molecular Weight | 153.63 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | [2] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form. Limited solubility in nonpolar organic solvents. | N/A |
| Storage | 2-8°C, under an inert atmosphere | [2] |
Conformational Analysis: The "Why" Behind the Cis-Configuration
The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In cis-4-Fluorocyclohexanamine, the two substituents (fluoro and amino groups) are on the same face of the ring. This results in a conformational equilibrium between two chair forms where one substituent is axial and the other is equatorial.
Caption: Conformational equilibrium of cis-4-Fluorocyclohexanamine.
The preferred conformation will depend on the A-values (steric bulk) of the substituents. Generally, the conformer with the bulkier group in the equatorial position is more stable. The cis-isomer offers a distinct spatial arrangement of the fluoro and amino groups compared to its trans counterpart, which can be critical for achieving the desired binding orientation in a protein pocket. The fluorine atom's electronegativity can also influence the pKa of the neighboring amino group through inductive effects.
Part 2: Synthesis and Reactivity
While specific, detailed public-domain synthesis protocols for this compound are scarce, a plausible and logical synthetic route can be devised based on established methodologies for related compounds.
Proposed Synthetic Pathway:
A common approach to synthesizing 4-substituted cyclohexylamines involves the reduction of a corresponding oxime or the reductive amination of a ketone. To achieve the cis stereochemistry, a stereoselective reduction is often employed.
Caption: Proposed synthesis of cis-4-Fluorocyclohexanamine HCl.
Step-by-Step Experimental Protocol (Proposed):
-
Oximation of 4-Fluorocyclohexanone:
-
Dissolve 4-fluorocyclohexanone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the resulting 4-fluorocyclohexanone oxime with an organic solvent and purify by recrystallization or chromatography.
-
-
Reduction of the Oxime:
-
A stereoselective reduction can be challenging. A dissolving metal reduction (e.g., sodium in ethanol) or catalytic hydrogenation over a specific catalyst (e.g., Rhodium on alumina) could be explored to favor the formation of the cis-isomer. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity.
-
The reduction will likely yield a mixture of cis and trans isomers.
-
-
Isomer Separation:
-
The separation of the cis and trans isomers is a critical step. This is typically achieved by column chromatography on silica gel, exploiting the different polarities of the two isomers.
-
Alternatively, fractional crystallization of a suitable salt form might be employed.
-
-
Salt Formation:
-
Dissolve the purified cis-4-fluorocyclohexanamine in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Reactivity in Amide Coupling:
This compound is a primary amine and readily undergoes amide bond formation with carboxylic acids. Due to the presence of the hydrochloride, the free amine must be liberated in situ using a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Caption: General workflow for amide coupling.
A standard protocol would involve dissolving the carboxylic acid, the amine hydrochloride, and a coupling reagent (e.g., HATU, HOBt/EDC) in an aprotic solvent like DMF or DCM, followed by the addition of the base. The reaction is typically stirred at room temperature until completion.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR:
-
The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically 1.0-2.5 ppm).
-
The proton geminal to the fluorine atom (H-4) will be shifted downfield and will show a large coupling to the fluorine atom (¹⁹F-¹H coupling).
-
The proton geminal to the amino group (H-1) will also be shifted downfield.
-
In D₂O, the -NH₃⁺ protons will exchange and their signal will disappear.
-
-
¹³C NMR:
-
The carbon atom bonded to the fluorine (C-4) will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected. Carbons bonded to fluorine typically appear in the 80-90 ppm range.
-
The carbon atom bonded to the amino group (C-1) will also be shifted downfield to around 50-60 ppm.
-
The other cyclohexane carbons will appear further upfield.
-
Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The ammonium group (-NH₃⁺) will show broad absorption bands in the region of 2400-3200 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
N-H Bending: Ammonium bending vibrations typically appear around 1500-1600 cm⁻¹.
-
C-F Stretching: A strong C-F stretching band is expected in the region of 1000-1100 cm⁻¹.[4]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: For the free base (C₆H₁₂FN), the molecular ion peak (M⁺) would be expected at m/z 117.10.[5]
-
Fragmentation: Common fragmentation pathways for cyclohexylamines include the loss of the amino group and ring fragmentation. The presence of the fluorine atom will influence the fragmentation pattern.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the cis-4-fluorocyclohexylamine moiety into a drug candidate can offer several strategic advantages:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Modulation of Lipophilicity: Fluorine substitution can lower the pKa of nearby amino groups, which can alter the overall lipophilicity and membrane permeability of the molecule.[1][6] This is a critical parameter for oral bioavailability and CNS penetration.
-
Conformational Constraint: The cyclohexane ring provides a rigid scaffold, reducing the number of available conformations. This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation.
-
Novel Chemical Space: As a building block, it allows for the exploration of novel chemical space in lead optimization programs, potentially leading to new intellectual property.
While specific drugs containing this exact fragment are not prominently disclosed in the public domain, numerous patents describe the use of related fluorinated cyclohexylamine derivatives in the synthesis of antagonists for NMDA receptors (implicated in neurodegenerative diseases) and other CNS targets.[7] The general strategy is to use the amine as a handle for further derivatization, building out the rest of the pharmacophore.
Part 5: Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]
Conclusion
This compound is a specialized building block that offers significant potential for medicinal chemists seeking to fine-tune the properties of their drug candidates. Its unique combination of a conformationally constrained ring system and a strategically placed fluorine atom allows for the modulation of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues, empowering researchers to effectively incorporate this valuable synthon into their drug discovery programs.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 5. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]
- 8. CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g [scisupplies.eu]
cis-4-Fluorocyclohexanamine hydrochloride CAS number 932706-30-4
An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride (CAS: 932706-30-4)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized building block crucial for modern drug discovery and development. We will delve into its synthesis, analytical characterization, strategic applications, and essential handling protocols, offering field-proven insights for researchers, chemists, and pharmaceutical scientists.
Introduction and Strategic Importance
This compound (CAS No. 932706-30-4) is a fluorinated cyclic amine that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the cyclohexane scaffold is not a trivial modification; it is a strategic design choice that can profoundly influence the physicochemical and pharmacological properties of a parent molecule.
The strategic value of this compound lies in its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug candidate.
-
Modulate Lipophilicity and pKa: Fluorine's high electronegativity can lower the pKa of the neighboring amine group, affecting its ionization state at physiological pH and altering properties like solubility and membrane permeability.
-
Improve Target Binding and Selectivity: The specific cis stereochemistry provides a rigid and defined three-dimensional vector for the fluorine and amine groups, enabling precise interactions within a biological target's binding pocket.[1]
-
Increase Blood-Brain Barrier Penetration: The introduction of fluorine can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for developing therapeutics targeting the central nervous system.[1]
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 932706-30-4 | [2][3][4] |
| Molecular Formula | C₆H₁₃ClFN | [2][3] |
| Molecular Weight | 153.63 g/mol | [2][4] |
| MDL Number | MFCD18434520 | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Chemical Structure
Caption: Structure of this compound.
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process where control of stereochemistry is paramount. A common and logical pathway involves the synthesis of a key ketone intermediate followed by stereoselective reductive amination.
Part A: Synthesis of the Key Intermediate: 4-Fluorocyclohexanone
A robust and scalable method for synthesizing 4-fluorocyclohexanone starts from the readily available 1,4-cyclohexanedione monoethylene ketal.[5] This approach is favored in industrial settings due to its high yield and purity.[5]
Protocol Steps:
-
Fluorination: 1,4-cyclohexanedione monoethylene ketal is reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in the presence of an organic base (e.g., pyridine) to prevent side reactions. This selectively produces 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.[5]
-
Reduction: The resulting unsaturated intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst to yield the saturated 8-fluoro-1,4-dioxaspiro[4.5]decane.[5]
-
Deprotection: The ketal protecting group is removed under acidic conditions (e.g., with hydrochloric acid) to afford the final intermediate, 4-fluorocyclohexanone, with high purity (up to 98%).[5][6]
Caption: Synthesis workflow for the 4-fluorocyclohexanone intermediate.
Part B: Stereoselective Reductive Amination and Salt Formation
The conversion of 4-fluorocyclohexanone to the target cis-amine is the most critical step. Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
Causality of Stereoselectivity: The reduction of the intermediate imine can proceed from two faces. The fluorine atom at the C4 position exerts steric and electronic influence. For many catalytic hydrogenation methods (e.g., using Pd/C or Rh-based catalysts), the reaction often favors the formation of the thermodynamically more stable trans isomer, where both substituents can occupy equatorial positions.[7]
To achieve the desired cis configuration, where one substituent must be axial, specific methodologies are required. One common strategy is to use a bulky reducing agent that preferentially attacks from the less sterically hindered face, or to use directing groups. A well-established method for such transformations is the use of sodium cyanoborohydride (NaBH₃CN) or similar hydride reagents under carefully controlled pH.
Proposed Protocol:
-
Imine Formation: 4-fluorocyclohexanone is dissolved in a suitable solvent (e.g., methanol) with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is maintained at a slightly acidic pH (around 6-7) to promote imine formation.
-
Stereoselective Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the mixture. This reagent is selective for the iminium ion over the ketone, reducing the risk of forming the corresponding alcohol. The hydride delivery often occurs from the equatorial direction to avoid steric clash, leading to the formation of the axial amine, resulting in the desired cis product.
-
Hydrochloride Salt Formation: After the reaction is complete and the product is isolated, the resulting free base (cis-4-fluorocyclohexanamine) is dissolved in a solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added dropwise to precipitate the stable, crystalline this compound salt.
-
Purification: The final salt is purified by recrystallization to achieve high purity.
Caption: Reductive amination and salt formation workflow.
Analytical Characterization and Quality Control
A robust analytical package is essential to confirm the identity, purity, and stereochemistry of the final product. Each protocol serves as a self-validating system, ensuring the material meets the stringent requirements for drug development.
| Analytical Method | Purpose & Key Considerations |
| ¹H and ¹³C NMR | Structural Confirmation & Stereochemistry: Confirms the carbon-hydrogen framework. The key diagnostic is the coupling constants and chemical shifts of the protons at C1 and C4, which differ significantly between cis and trans isomers due to their axial/equatorial orientations. |
| ¹⁹F NMR | Fluorine Confirmation: Provides a single, clear signal confirming the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry (MS) | Molecular Weight Verification: Confirms the correct molecular weight of the free base and its fragmentation pattern. |
| HPLC/UPLC | Purity Assessment: A reverse-phase HPLC method is used to determine the purity of the compound and to quantify any impurities, including the undesired trans isomer.[8][9] |
| Elemental Analysis | Compositional Verification: Confirms the percentage composition of C, H, Cl, F, and N, ensuring it matches the theoretical values for the hydrochloride salt. |
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The following guidelines are based on data for similar amine hydrochlorides.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] The recommended storage temperature is between 2-8°C to ensure long-term stability.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]
-
First Aid Measures:
Conclusion
This compound is more than a simple chemical; it is a precision tool for molecular design. Its unique combination of a fluorine atom and a fixed cis-amine on a cyclohexane ring provides medicinal chemists with a powerful building block to overcome common challenges in drug development, such as poor metabolic stability and target selectivity. Understanding its synthesis, stereochemical nuances, and analytical validation is key to unlocking its full potential in creating the next generation of therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 932706-30-4 CAS Manufactory [m.chemicalbook.com]
- 5. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 6. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of cis-4-Fluorocyclohexanamine Hydrochloride
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties. The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and membrane permeability, ultimately enhancing the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. cis-4-Fluorocyclohexanamine hydrochloride is a key building block that embodies this principle. Its rigid cyclohexyl scaffold, combined with the stereospecific placement of a fluorine atom and an amino group, provides a valuable synthon for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides an in-depth analysis of the molecular structure of this compound, from its synthesis to its detailed structural characterization, offering insights for researchers and drug development professionals.
Stereoselective Synthesis: A Gateway to Structural Precision
The therapeutic efficacy of a chiral molecule is intrinsically linked to its stereochemistry. Consequently, the stereoselective synthesis of this compound is paramount. A common and effective strategy involves the stereoselective reduction of a 4-fluorocyclohexanone precursor.
A plausible synthetic route commences with the reduction of 4-fluorocyclohexanone to predominantly the cis-4-fluorocyclohexanol. This can be achieved using a variety of reducing agents, where the stereochemical outcome is governed by the steric approach control of the hydride reagent. Subsequently, the hydroxyl group is converted to a suitable leaving group, such as a tosylate, followed by nucleophilic substitution with an azide anion. The azide is then reduced to the desired amine, yielding cis-4-fluorocyclohexanamine. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.
An alternative and potentially more direct route involves the reductive amination of 4-fluorocyclohexanone. This can be achieved in a one-pot reaction using an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent. The stereoselectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions. For instance, the use of specific transaminases in a biocatalytic approach has shown promise in the stereoselective synthesis of related aminocyclohexanes.[2]
Generalized Experimental Protocol for the Synthesis of cis-4-Fluorocyclohexanamine
This protocol is a generalized representation based on established chemical transformations for similar structures and should be optimized for specific laboratory conditions.
Step 1: Stereoselective Reduction of 4-Fluorocyclohexanone
-
To a solution of 4-fluorocyclohexanone (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol) at 0 °C, add a reducing agent (e.g., sodium borohydride, 1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cis-4-fluorocyclohexanol.
Step 2: Conversion to cis-4-Fluorocyclohexylamine
-
The crude cis-4-fluorocyclohexanol can be converted to the corresponding amine via a Mitsunobu reaction with a nitrogen source (e.g., phthalimide) followed by deprotection, or by conversion to an alkyl halide or sulfonate followed by amination.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude cis-4-fluorocyclohexanamine in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Conformational Analysis: The Influence of Fluorine and the Ammonium Group
The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain. In this compound, both the fluorine and the ammonium group are on the same face of the ring. This leads to a conformational equilibrium between two chair forms: one with the fluorine in an axial position and the ammonium group in an equatorial position, and the other with the fluorine equatorial and the ammonium group axial.
The conformational preference is dictated by a delicate balance of steric and electronic effects. Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the influence of the fluorine atom is more complex. While fluorine is sterically small, the C-F bond is highly polarized, leading to significant electrostatic interactions. In some fluorinated cyclohexanes, an axial C-F bond can be stabilized by hyperconjugative interactions with anti-periplanar C-H bonds.
In the case of this compound, the protonated amino group (-NH3+) is a bulky substituent that will strongly favor the equatorial position to avoid steric clashes. Consequently, the fluorine atom is expected to predominantly occupy the axial position in the most stable chair conformation.
Caption: Conformational equilibrium of cis-4-Fluorocyclohexanamine.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of 1H, 13C, and 19F NMR spectra provides detailed information about the connectivity, stereochemistry, and conformational preferences of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the cyclohexane ring protons. The protons attached to the carbons bearing the fluorine (H-4) and the ammonium group (H-1) are of particular diagnostic value. The chemical shifts and coupling constants of these protons are sensitive to their axial or equatorial orientation.
In the preferred conformation with an axial fluorine and an equatorial ammonium group, the H-1 proton will be in an axial position, and the H-4 proton will be in an equatorial position. The axial H-1 proton is expected to show large axial-axial couplings to the adjacent axial protons on C-2 and C-6. Conversely, the equatorial H-4 proton will exhibit smaller equatorial-axial and equatorial-equatorial couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (axial) | ~3.0 - 3.4 | m | Large J(H1a, H2a), J(H1a, H6a) |
| H-4 (equatorial) | ~4.5 - 5.0 | dddd | Large J(H4e, F) |
| Cyclohexyl CH₂ | ~1.5 - 2.2 | m |
| NH₃⁺ | ~8.0 - 9.0 | br s | |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for the four chemically non-equivalent carbon atoms of the cyclohexane ring. The carbons directly attached to the electronegative fluorine (C-4) and nitrogen (C-1) atoms will be shifted downfield. The C-F coupling is a key feature in the ¹³C NMR spectrum, with the C-4 signal appearing as a doublet with a large one-bond coupling constant (¹JCF). Smaller two- and three-bond C-F couplings may also be observed for C-3/C-5 and C-2/C-6, respectively.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (¹JCF in Hz) |
|---|---|---|
| C-1 | ~50 - 55 | |
| C-2, C-6 | ~30 - 35 | |
| C-3, C-5 | ~28 - 33 |
| C-4 | ~88 - 92 | ~170 - 180 |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be determined by the couplings to the neighboring protons, primarily the geminal H-4 proton and the vicinal protons on C-3 and C-5.
Generalized Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
Caption: Experimental workflow for the synthesis and structural elucidation.
X-ray Crystallography: The Definitive Solid-State Structure
While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. A crystal structure of this compound would definitively confirm the cis relationship between the fluorine and ammonium groups, and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the preferred chair conformation in the solid state and the intricate network of hydrogen bonds involving the ammonium group, the chloride anion, and potentially the fluorine atom.
Generalized Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
Applications in Drug Discovery: A Versatile Building Block
The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amino group, thereby influencing its binding to target proteins. The rigid cyclohexyl scaffold provides a well-defined orientation for the functional groups, which can be crucial for achieving high binding affinity and selectivity. This is particularly relevant for the development of CNS-active agents, where the ability to fine-tune lipophilicity and polarity is critical for crossing the blood-brain barrier. While specific drug molecules derived from this building block are often proprietary, a review of the patent literature indicates the use of substituted cyclohexylamines in the development of various therapeutic agents.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its molecular structure is characterized by a cyclohexane ring in a chair conformation, with a cis relationship between the fluorine and ammonium substituents. The preferred conformation in solution is dictated by a combination of steric and electronic effects, with the bulky ammonium group favoring an equatorial position and consequently forcing the fluorine atom into an axial orientation. This structural arrangement can be comprehensively characterized by a combination of spectroscopic techniques, particularly multinuclear NMR, and definitively determined by X-ray crystallography. The insights gained from a thorough understanding of its molecular structure are invaluable for the rational design of novel therapeutics with improved pharmacological profiles.
References
An In-Depth Technical Guide to the Synthesis of cis-4-Fluorocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing cis-4-Fluorocyclohexanamine hydrochloride, a crucial building block in medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the prevalent synthetic routes, emphasizing stereoselective control to achieve the desired cis configuration. Key topics include the reductive amination of 4-fluorocyclohexanone, catalytic hydrogenation of the corresponding oxime, and detailed protocols for purification and characterization. The causality behind experimental choices, safety considerations, and analytical validation are discussed to ensure scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Cyclohexylamines in Drug Discovery
The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluorocyclohexylamine scaffold, particularly the cis-isomer, is a valuable pharmacophore found in a variety of therapeutic agents. Its rigid, alicyclic structure provides a three-dimensional framework that can be exploited to optimize ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary for the efficient and stereocontrolled synthesis of this compound.
Strategic Approaches to the Synthesis of cis-4-Fluorocyclohexanamine
The primary challenge in synthesizing cis-4-Fluorocyclohexanamine lies in controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The two most common and effective strategies commence from the readily available starting material, 4-fluorocyclohexanone.
Strategy 1: Stereoselective Reductive Amination of 4-Fluorocyclohexanone
Reductive amination is a powerful and versatile method for the formation of amines from ketones. This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and reaction conditions.
Mechanism and Stereochemical Considerations:
The reaction proceeds through the initial formation of a 4-fluorocyclohexanimine intermediate upon reaction of 4-fluorocyclohexanone with an ammonia source. The subsequent reduction of this imine is the stereodetermining step. The hydride can attack the imine from either the axial or equatorial face. The approach of the reducing agent is sterically hindered by the cyclohexane ring, and the preferred direction of attack will determine the cis/trans ratio of the product. To favor the formation of the cis-isomer, where the fluorine and amino groups are on the same side of the ring, reaction conditions must be carefully optimized.
Experimental Workflow Diagram:
Caption: Reductive Amination Workflow for cis-4-Fluorocyclohexanamine HCl Synthesis.
Detailed Protocol: A biocatalytic approach using transaminases has been explored for the stereoselective amination of 4-substituted cyclohexanones, offering a green alternative to traditional chemical methods.[1][2]
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Mild, selective for carbonyls | Can lead to a mixture of isomers |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | 0 - 25 | More selective for imines | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | 0 - 25 | Mild, high yielding | Moisture sensitive |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol | 25 - 50 | Clean, high yielding | Requires pressure equipment |
Strategy 2: Synthesis via 4-Fluorocyclohexanone Oxime and Subsequent Reduction
An alternative and often highly stereoselective route involves the conversion of 4-fluorocyclohexanone to its oxime, followed by catalytic hydrogenation.[3] This two-step process allows for greater control over the stereochemical outcome of the reduction.
Mechanism and Stereochemical Control:
4-Fluorocyclohexanone is first reacted with hydroxylamine hydrochloride to form 4-fluorocyclohexanone oxime. The subsequent catalytic hydrogenation of the oxime is the critical stereodetermining step. The choice of catalyst and reaction conditions plays a pivotal role in directing the hydrogenation to yield the desired cis-isomer. Platinum-based catalysts, often on a carbon support, have been shown to favor the formation of the cis-amine through syn-addition of hydrogen from the less hindered face of the oxime adsorbed on the catalyst surface.
Experimental Workflow Diagram:
Caption: Synthesis of cis-4-Fluorocyclohexanamine HCl via Oxime Intermediate.
Detailed Protocol:
Step 1: Synthesis of 4-Fluorocyclohexanone Oxime
-
To a solution of 4-fluorocyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime.
Step 2: Catalytic Hydrogenation to cis-4-Fluorocyclohexanamine
-
Dissolve the crude 4-fluorocyclohexanone oxime in methanol or acetic acid.
-
Add a catalytic amount of Platinum on Carbon (Pt/C, 5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-4-Fluorocyclohexanamine.
Recent advancements in catalysis have explored the use of novel catalysts, such as CuFeAl-Layered Double Hydroxide, for the efficient hydrogenation of nitrocyclohexane to cyclohexanone oxime, which could be a precursor in this synthetic route.[4]
Purification and Salt Formation
The crude product from either synthetic route will likely be a mixture of cis and trans isomers. Separation of these diastereomers is crucial and can typically be achieved by fractional crystallization of the hydrochloride salt.
Protocol for Purification and Hydrochloride Salt Formation:
-
Dissolve the crude amine mixture in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether or isopropanol.
-
The hydrochloride salt of the amine will precipitate out of the solution. The cis-isomer often has different solubility characteristics than the trans-isomer, allowing for selective crystallization.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Recrystallize the solid from a suitable solvent system (e.g., methanol/ether) to improve the diastereomeric purity.
-
Dry the purified this compound under vacuum.
Analytical Characterization
To confirm the identity, purity, and stereochemistry of the final product, a combination of analytical techniques is essential.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for cis-4-Fluorocyclohexanamine HCl |
| ¹H NMR | Structural elucidation and stereochemical assignment | Characteristic signals for cyclohexyl protons, with coupling constants indicative of the cis configuration. |
| ¹³C NMR | Confirmation of carbon framework | Distinct chemical shifts for the six carbon atoms of the cyclohexane ring. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance with coupling to adjacent protons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free amine (C₆H₁₂FN). |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorptions for N-H (amine salt) and C-F bonds. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity and isomeric ratio determination | A single major peak for the desired cis-isomer. |
Safety Considerations
-
4-Fluorocyclohexanone: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Reducing Agents: Handle with care. Sodium borohydride and its derivatives are flammable solids and can react with water to produce hydrogen gas.
-
Catalytic Hydrogenation: Performed in a well-ventilated fume hood using appropriate high-pressure equipment. Catalysts can be pyrophoric.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery programs. The stereoselective reductive amination of 4-fluorocyclohexanone and the catalytic hydrogenation of its oxime are two robust and widely employed methods to access this valuable building block. Careful control of reaction conditions, appropriate choice of reagents and catalysts, and rigorous purification and characterization are paramount to obtaining the desired product in high purity and yield. This guide provides a comprehensive framework for researchers to successfully synthesize and utilize this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibrepo.uca.es [bibrepo.uca.es]
- 4. Efficient hydrogenation of Nitrocyclohexane to cyclohexanone oxime over CuFeAl-Layered Double Hydroxide: The promoting role of FeOx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem [pubchem.ncbi.nlm.nih.gov]
cis-4-Fluorocyclohexanamine hydrochloride physical characteristics
An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable intermediates, this compound emerges as a significant synthon. Its rigid, yet conformationally relevant, cyclohexane core, combined with the stereospecific placement of amine and fluorine substituents, offers a unique three-dimensional vector for probing molecular interactions.
This technical guide provides an in-depth exploration of the core physical and chemical characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into its synthesis, analytical characterization, and safe handling, thereby empowering its effective application in research and development programs.
Physicochemical and Computed Properties
The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. While some empirical data for this compound is not extensively published, a combination of supplier data and computational predictions provides a robust profile.
| Property | Value | Source |
| CAS Number | 932706-30-4 | [1][2] |
| Molecular Formula | C₆H₁₃ClFN | [1][2][3] |
| Molecular Weight | 153.63 g/mol | [1] |
| Appearance | Crystalline solid (predicted) | General knowledge |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | |
| Storage | Inert atmosphere, 2-8°C | [1] |
| SMILES | N[C@H]1CC--INVALID-LINK--CC1.[H]Cl | [1] |
| Hydrogen Bond Donor Count | 1 (for free base) | [4] |
| Hydrogen Bond Acceptor Count | 2 (for free base) | [4] |
| Topological Polar Surface Area | 26 Ų (for free base) | [4] |
| XLogP3-AA | 1 (for free base) | [4] |
The hydrochloride salt form significantly influences the compound's physical properties, most notably its solubility. Amine hydrochlorides are typically soluble in water and polar protic solvents like methanol and ethanol, while exhibiting lower solubility in nonpolar organic solvents. This characteristic is crucial for its use in aqueous reaction media or for the preparation of stock solutions for biological screening.
Caption: Chemical structure and key identifiers.
Synthesis and Purification Protocol
While multiple synthetic routes to fluorinated cyclohexylamines exist, a common and reliable laboratory-scale method is the reductive amination of the corresponding ketone. This approach offers high efficiency and stereochemical control.
Protocol: Reductive Amination of cis-4-Fluorocyclohexanone
This protocol is a representative method. Researchers should always perform their own reaction optimization.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add cis-4-fluorocyclohexanone (1.0 eq) and methanol (10 mL per gram of ketone).
-
Cool the solution to 0°C in an ice bath.
-
Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Causality Insight: Sodium cyanoborohydride is a mild reducing agent that is selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. Ammonium acetate serves as the ammonia source.
-
Step 2: Reaction and Monitoring
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
Step 3: Workup and Extraction
-
Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the resulting aqueous layer with dichloromethane (3 x 20 mL) to remove any unreacted starting material and non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with 2M sodium hydroxide (NaOH).
-
Extract the free amine product into dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Step 4: Salt Formation and Purification
-
Dissolve the crude free amine in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Trustworthiness Check: The purity of the final product should be confirmed by NMR and melting point analysis. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed if necessary.
-
Caption: A typical workflow for the synthesis and purification.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring. Key diagnostic signals would include:
-
A multiplet for the proton geminal to the fluorine atom (CHF), significantly downfield due to the electronegativity of fluorine, with characteristic splitting from adjacent protons and a large germinal H-F coupling constant.
-
A multiplet for the proton geminal to the ammonium group (CHN), also shifted downfield.
-
A series of complex, overlapping multiplets for the remaining methylene protons of the cyclohexane ring. Representative spectra of similar compounds like cyclohexylamine hydrochloride show these ring protons between ~1.1 and 2.0 ppm, with the alpha proton around 3.1 ppm.[5]
-
-
¹³C NMR: The carbon spectrum will show six distinct signals for the cyclohexane ring. The carbon attached to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling and will be shifted significantly downfield. The carbon attached to the nitrogen (C-N) will also be downfield but to a lesser extent.
-
¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single resonance is expected, and its coupling pattern to adjacent protons can help confirm the cis stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups:
-
N-H Stretching: A broad band in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the cyclohexane ring.
-
C-F Stretching: A strong, sharp absorption band typically in the region of 1000-1100 cm⁻¹ is indicative of the C-F bond.
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound will be detected as the free base. The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free amine (C₆H₁₂FN) plus a proton. The exact mass is 117.0954 Da.[4]
Caption: Workflow for analytical structure verification.
Safety, Handling, and Storage
Proper handling of this compound is critical for laboratory safety. The compound is associated with several hazard classifications.
| Pictogram | GHS Code | Hazard Statement |
|
| GHS07 | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][8]
-
Storage
-
Store the container tightly sealed in a dry, cool, and well-ventilated place.
-
For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
Conclusion
This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its defined stereochemistry and the presence of the influential fluorine atom provide a powerful tool for medicinal chemists aiming to optimize lead compounds. A thorough understanding of its physical properties, synthetic accessibility, and analytical signatures, as detailed in this guide, is paramount for its successful and safe implementation in the laboratory. By adhering to the principles of rigorous chemical synthesis and characterization, researchers can confidently employ this compound to advance the frontiers of drug discovery.
References
- 1. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g [scisupplies.eu]
- 4. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Spectroscopic Profile of cis-4-Fluorocyclohexanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for cis-4-Fluorocyclohexanamine hydrochloride, a valuable building block in contemporary drug discovery and development. For researchers, scientists, and professionals in pharmaceutical development, precise structural elucidation is paramount. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive profile. Each section includes a detailed interpretation of the spectral features, explaining the physicochemical basis for the expected signals, and provides field-proven, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, as a saturated carbocyclic scaffold, offers a three-dimensional structure that can be crucial for optimizing ligand-receptor interactions. The cis stereochemistry, in particular, presents a distinct spatial arrangement of the fluoro and ammonium groups that can be exploited in rational drug design.
Accurate and unambiguous characterization of such building blocks is a critical first step in any discovery program. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and stereochemistry of these molecules. This guide is designed to be a practical resource for scientists, offering both the foundational data and the experimental context needed to confidently work with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and stereochemistry.
The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. In the cis isomer, one substituent is in an axial position while the other is equatorial. Due to the A-values of fluorine (approx. 0.25 kcal/mol) and an ammonium group (approx. 1.9 kcal/mol), the conformation where the larger ammonium group is equatorial and the fluorine is axial is expected to be the major contributor. This conformational preference is key to interpreting the NMR spectra.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protonation of the amine group to form the hydrochloride salt leads to a downfield shift of the adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (CH-NH₃⁺) | ~3.30 | m | - |
| H-4 (CH-F) | ~4.80 | dtt | JHF ≈ 48 (axial F), JHH(ax-ax) ≈ 9, JHH(ax-eq) ≈ 4 |
| H-2, H-6 (axial) | ~1.80 | m | - |
| H-2, H-6 (equatorial) | ~2.20 | m | - |
| H-3, H-5 (axial) | ~1.70 | m | - |
| H-3, H-5 (equatorial) | ~2.10 | m | - |
Interpretation:
-
H-1 (CH-NH₃⁺): The proton on the carbon bearing the ammonium group is expected to be a multiplet around 3.30 ppm. Its axial orientation in the major conformer will influence its coupling to the adjacent methylene protons.
-
H-4 (CH-F): This proton will show the most characteristic signal. The large geminal coupling to the axial fluorine atom will result in a doublet of triplet of triplets (dtt) centered around 4.80 ppm. The large coupling constant of ~48 Hz is indicative of an axial fluorine.
-
Cyclohexyl Protons: The remaining methylene protons of the cyclohexane ring will appear as complex multiplets in the region of 1.70-2.20 ppm. The equatorial protons are typically found slightly downfield from their axial counterparts.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. The presence of the electronegative fluorine and nitrogen atoms will have a significant impact on the chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F |
| C-1 (CH-NH₃⁺) | ~50 | No |
| C-4 (CH-F) | ~88 | ¹JCF ≈ 170 Hz |
| C-2, C-6 | ~30 | ²JCF ≈ 20 Hz |
| C-3, C-5 | ~28 | ³JCF ≈ 5 Hz |
Interpretation:
-
C-4 (CH-F): The carbon directly attached to the fluorine atom will be significantly downfield, around 88 ppm, and will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 170 Hz.
-
C-1 (CH-NH₃⁺): The carbon bonded to the ammonium group will be found around 50 ppm.
-
C-2, C-6 and C-3, C-5: These carbons will be observed as doublets due to two-bond and three-bond couplings to fluorine, respectively, with the coupling constants decreasing with distance.
Predicted ¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine's environment.[1]
Table 3: Predicted ¹⁹F NMR Data for this compound (470 MHz, D₂O)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-4 F | ~ -185 | m |
Interpretation: The fluorine atom in an axial position on a cyclohexane ring is expected to have a chemical shift of around -185 ppm (relative to CFCl₃). The signal will be a complex multiplet due to couplings with the geminal proton (H-4) and the vicinal protons on C-3 and C-5.
Experimental Protocol for NMR Data Acquisition
The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and ¹⁹F NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often good choices to ensure solubility.[2]
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes will be associated with the N-H bonds of the ammonium group, the C-F bond, and the C-H bonds of the cyclohexane ring.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200-2800 | N-H stretch (ammonium salt) | Strong, broad |
| 2950-2850 | C-H stretch (aliphatic) | Strong |
| 1600-1500 | N-H bend (ammonium salt) | Medium |
| 1450 | C-H bend (CH₂) | Medium |
| 1100-1000 | C-F stretch | Strong |
Interpretation:
-
N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.
-
C-H Stretching: Sharp, strong peaks between 2950 and 2850 cm⁻¹ correspond to the stretching of the C-H bonds in the cyclohexane ring.
-
N-H Bending: A medium intensity band between 1600 and 1500 cm⁻¹ is expected for the asymmetric bending of the -NH₃⁺ group.
-
C-F Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibration. The exact position can be influenced by the conformation of the ring.
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[3][4]
-
Preparation:
-
Use only spectroscopic grade Potassium Bromide (KBr). Dry the KBr powder in an oven at 110 °C for at least 2-3 hours to remove any absorbed moisture and store it in a desiccator.[3]
-
In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.
-
Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until it is a homogeneous, fine powder.[4]
-
-
Pellet Formation:
-
Transfer a small amount of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. Using a vacuum during pressing can help to create a more transparent pellet.[5]
-
Carefully release the pressure and eject the thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can aid in confirming its elemental composition. For a polar, pre-charged molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique.[6]
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ (free base) | 118.1032 | Positive |
Interpretation:
In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the protonated free amine, [C₆H₁₂FN + H]⁺, will be detected. The expected monoisotopic mass-to-charge ratio (m/z) for this ion is 118.1032. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence for the molecular formula.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.[7]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Key instrument parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, albeit predictive, overview of the key spectral features that researchers can expect to observe using ¹H, ¹³C, ¹⁹F NMR, FT-IR, and ESI-MS. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability. By understanding the interplay between the molecule's structure, stereochemistry, and its spectroscopic output, scientists can confidently verify the integrity of this important chemical building block, paving the way for its successful application in the synthesis of novel chemical entities.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. phys.libretexts.org [phys.libretexts.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-4-Fluorocyclohexanamine Hydrochloride: Conformational Analysis and Spectral Interpretation
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-4-Fluorocyclohexanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced conformational dynamics and spectral features of this disubstituted cyclohexane, offering insights grounded in established scientific principles.
Introduction: The Significance of Conformational Analysis in Drug Discovery
Substituted cyclohexanes are prevalent scaffolds in medicinal chemistry due to their three-dimensional character, which allows for precise spatial orientation of functional groups. The biological activity of such molecules is often intrinsically linked to their conformational preferences. Understanding the conformational equilibrium of molecules like this compound is therefore critical. ¹H NMR spectroscopy stands as a powerful, non-destructive technique to elucidate these conformational dynamics in solution, providing invaluable data on the stereochemical arrangement of atoms. This guide will dissect the ¹H NMR spectrum of this compound to reveal its preferred conformation and the interplay of its substituents.
Theoretical Framework: Deciphering the ¹H NMR Spectrum of Substituted Cyclohexanes
The ¹H NMR spectrum of a substituted cyclohexane is dictated by the chemical environment of each proton, which is in turn governed by the molecule's conformation. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1][2] In this conformation, protons can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).
Key Principles:
-
Chemical Shift (δ): Axial protons are typically shielded relative to their equatorial counterparts, appearing at a lower chemical shift (upfield).[3] This is due to the anisotropic effect of the C-C single bonds in the ring.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4][5][6]
-
Axial-Axial (³J_ax,ax_): Large coupling (typically 10-14 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): Smaller couplings (typically 2-5 Hz) due to ~60° dihedral angles.
-
-
Conformational Equilibrium and A-Values: In monosubstituted cyclohexanes, the substituent can be either axial or equatorial. The steric bulk of the substituent generally favors the equatorial position to avoid unfavorable 1,3-diaxial interactions.[7][8] The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers.[9][10]
For this compound, we have two substituents in a 1,4-cis relationship. This means that in any given chair conformation, one substituent will be axial and the other equatorial.[2] The ring will flip between two non-equivalent chair conformations, and the observed NMR spectrum will be a weighted average of these two, unless the equilibrium is heavily shifted to one side.
The A-values for fluorine and a protonated amino group (-NH₃⁺) are approximately 0.24 kcal/mol and 1.9 kcal/mol, respectively.[11] The significantly larger A-value for the -NH₃⁺ group indicates a strong preference for it to occupy the equatorial position.
Conformational Equilibrium of this compound
The two possible chair conformations of this compound are in equilibrium. Given the A-values, the conformer with the bulky ammonium group in the equatorial position and the smaller fluorine atom in the axial position is expected to be the major contributor to the equilibrium.
Caption: Conformational equilibrium of this compound.
Predicted ¹H NMR Spectral Features
Based on the predominance of Conformer A, we can predict the key features of the ¹H NMR spectrum.
| Proton(s) | Position in Major Conformer | Expected Chemical Shift (δ) | Expected Multiplicity & Coupling |
| H-1 | Axial | ~3.0 - 3.5 ppm | Triplet of triplets (tt) or complex multiplet |
| H-4 | Equatorial | ~4.5 - 5.0 ppm | Multiplet, broadened by coupling to ¹⁹F |
| H-2, H-6 (axial) | Axial | ~1.4 - 1.8 ppm | Multiplet |
| H-2, H-6 (equatorial) | Equatorial | ~1.9 - 2.3 ppm | Multiplet |
| H-3, H-5 (axial) | Axial | ~1.4 - 1.8 ppm | Multiplet |
| H-3, H-5 (equatorial) | Equatorial | ~1.9 - 2.3 ppm | Multiplet |
| -NH₃⁺ | ~7.0 - 8.0 ppm | Broad singlet (exchange with solvent) or triplet (coupling to ¹⁴N) |
Rationale for Predictions:
-
H-1 (Axial): This proton is alpha to the electron-withdrawing ammonium group, causing a downfield shift. As an axial proton, it will exhibit large axial-axial couplings to the two adjacent axial protons (H-2ax and H-6ax) and smaller axial-equatorial couplings to the two adjacent equatorial protons (H-2eq and H-6eq).
-
H-4 (Equatorial): This proton is attached to the same carbon as the highly electronegative fluorine atom, leading to a significant downfield shift. It will also be split by the fluorine atom (²J_HF_), in addition to couplings with adjacent protons.
-
Cyclohexane Ring Protons: The remaining protons on the cyclohexane ring will appear in the typical aliphatic region. The equatorial protons are expected to be slightly downfield of the axial protons.
-
Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine is protonated. These protons are acidic and can exchange with solvent (if protic, like D₂O or CD₃OD), which would result in a broad singlet. In an aprotic solvent, a triplet might be observed due to coupling with the nitrogen-14 nucleus (I=1).[12][13]
Experimental Protocol for ¹H NMR Acquisition
A. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts and the appearance of the -NH₃⁺ signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative if using a protic solvent, for accurate chemical shift referencing.
B. Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range that encompasses all expected signals (e.g., 0 to 10 ppm).
-
Temperature: Room temperature (e.g., 298 K).
Caption: Standard workflow for acquiring the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed picture of its conformational preferences in solution. The analysis, grounded in the principles of chemical shifts, coupling constants, and substituent effects, strongly indicates a chair conformation where the protonated amino group predominantly occupies the equatorial position. This in-depth understanding is crucial for rational drug design, as the spatial arrangement of the fluorine and amine functionalities will dictate the molecule's interactions with its biological target. This guide serves as a robust framework for interpreting such spectra, enabling researchers to confidently elucidate the three-dimensional structures of substituted cyclohexanes.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Karplus equation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A value - Wikipedia [en.wikipedia.org]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Purity and stability of cis-4-Fluorocyclohexanamine hydrochloride
An In-depth Technical Guide on the Purity and Stability of cis-4-Fluorocyclohexanamine Hydrochloride
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the critical quality attributes of this compound, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the cyclohexane ring significantly influences the molecule's physicochemical properties, impacting its role in drug discovery by enhancing metabolic stability, binding affinity, and lipophilicity of parent compounds.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, purification, and analytical characterization of this compound. It further provides a detailed analysis of its stability profile under various stress conditions, outlining potential degradation pathways and offering guidance on optimal storage and handling. The protocols and insights presented herein are grounded in established scientific principles to ensure the reliable and effective use of this versatile intermediate in research and development.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[2] The unique electronic nature of the fluorine atom can modulate the acidity and basicity of nearby functional groups, alter molecular conformation, and block sites of metabolism.[2] this compound serves as a crucial intermediate for synthesizing novel therapeutic agents, particularly those targeting the central nervous system, where improved blood-brain barrier penetration is often a desired attribute.[1] The cis stereochemistry of the fluorine and amine substituents dictates a specific three-dimensional arrangement that can be pivotal for achieving high target selectivity and potency.
The purity and stability of this starting material are paramount, as impurities or degradants can introduce unforeseen variables into synthetic schemes, impact reaction yields, and potentially lead to the formation of undesired, toxicologically significant side products in the final active pharmaceutical ingredient (API). This guide provides the technical framework for assessing and maintaining the quality of this compound.
Synthesis and Purity Profile
The synthesis of this compound typically involves multi-step sequences that can introduce various impurities.[3][4][5] A thorough understanding of the synthetic route is the first step in developing a robust analytical control strategy.
General Synthetic Considerations
While specific proprietary methods vary, common synthetic strategies may involve the fluorination of a cyclohexanone precursor followed by reductive amination or the reduction of a corresponding fluorinated oxime or nitrile. The stereochemical outcome is a critical aspect of the synthesis, and controlling the cis selectivity is often a key challenge.
Below is a conceptual workflow illustrating a potential synthetic pathway and the entry points for common process-related impurities.
Caption: Conceptual Synthetic Workflow and Impurity Profile.
Common Impurities and Their Origin
A comprehensive purity assessment must consider impurities arising from the manufacturing process.
| Impurity Class | Example | Potential Origin | Significance |
| Stereoisomers | trans-4-Fluorocyclohexanamine HCl | Incomplete stereocontrol during synthesis or epimerization. | May have different pharmacological or toxicological profiles. Can interfere with crystallization of the desired cis-isomer. |
| Related Substances | 4-Fluorocyclohexanone | Incomplete conversion during the reductive amination step. | Can react in subsequent synthetic steps to form imine or other undesired byproducts. |
| Over-fluorinated Species | 2,4-Difluorocyclohexanamine | Non-selective fluorination reaction. | Alters molecular weight and physicochemical properties, potentially leading to unknown biological activity. |
| Residual Solvents | Isopropanol, Toluene, Heptanes | Used during reaction, workup, or crystallization steps.[6] | Strictly controlled by regulatory guidelines (e.g., ICH Q3C) due to toxicity concerns. |
Analytical Characterization for Purity Assessment
A multi-faceted analytical approach is required for the definitive characterization and purity determination of this compound.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation and stereochemical assignment.
-
¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4, are diagnostic for the cis configuration. In the cis isomer, one of these protons will be axial and the other equatorial, leading to characteristic splitting patterns.
-
¹³C NMR: Confirms the number of unique carbon environments. The C-F bond results in a large one-bond coupling constant (¹JCF) and smaller two- and three-bond couplings, which are characteristic of the fluorinated carbon and its neighbors.[7]
-
¹⁹F NMR: A direct and sensitive method for detecting fluorine-containing compounds. The chemical shift of the fluorine atom provides information about its electronic environment. The presence of a single resonance confirms the presence of one fluorine environment.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the free base (C₆H₁₂FN, MW: 117.16 g/mol ).[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include N-H stretching vibrations for the amine group, C-H stretching for the aliphatic ring, and a strong C-F stretching vibration.[9]
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS, or Charged Aerosol Detector - CAD) is the workhorse for quantifying purity and separating related substance impurities.
Protocol: HPLC Method for Purity Assessment
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point. For separating stereoisomers, a chiral column or a specialized polar-embedded column may be necessary.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Since the molecule lacks a strong chromophore, Mass Spectrometry (MS) or a universal detector like CAD is preferred over UV for accurate quantitation.
-
Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for defining appropriate storage conditions and shelf-life.[10][11] Forced degradation (stress testing) studies are performed to identify potential degradation products and pathways.[12]
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than those encountered during routine handling and storage to accelerate degradation.[13]
Caption: Workflow for Forced Degradation Studies.
Summary of Expected Stability:
| Condition | Reactivity / Degradation Pathway | Expected Stability |
| Acid Hydrolysis | Generally stable. The protonated amine is resistant to nucleophilic attack. | High |
| Base Hydrolysis | Potential for elimination of HF to form cyclohexene amine derivatives, especially at elevated temperatures. | Moderate |
| Oxidation | The primary amine is susceptible to oxidation, potentially forming hydroxylamines or N-oxides.[10][12] | Moderate to Low |
| Thermal | As a hydrochloride salt, it is expected to be a stable, crystalline solid with a high melting point.[14] Decomposition at very high temperatures is possible. | High |
| Photolytic | Aliphatic amines are not strong chromophores and are generally photostable. However, photolytic degradation cannot be ruled out without experimental data.[11] | Likely High |
The carbon-fluorine bond is exceptionally strong and generally stable to degradation, meaning that defluorination is an unlikely degradation pathway under typical stress conditions.[15][16]
Potential Degradation Products
Based on the structure, the primary sites of degradation are the amine functionality and the potential for elimination.
-
Oxidative Degradation: The amine can be oxidized.
-
Elimination: Under strong basic conditions, elimination of hydrogen fluoride (HF) could occur, leading to the formation of cyclohex-3-en-1-amine. The stability of the C-F bond makes this less probable under mild conditions but should be monitored.[5]
Recommended Storage and Handling
To ensure the long-term integrity of this compound, proper storage and handling are essential.
Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against oxidation and moisture.[14][17]
-
Container: Keep in a tightly sealed container to prevent moisture ingress.[14][18]
Handling Precautions:
-
The compound is a corrosive solid that can cause burns to the eyes, skin, and mucous membranes.[14]
-
Handle in a well-ventilated area, preferably in a fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][20]
Conclusion
This compound is a valuable building block whose utility is directly dependent on its purity and stability. A thorough understanding of its synthesis, potential impurities, and degradation profile is critical for its successful application in drug discovery and development. The implementation of robust analytical methods, such as those outlined in this guide, is essential for ensuring the quality and consistency of this key intermediate. Adherence to recommended storage and handling procedures will preserve the integrity of the material, ensuring reliable and reproducible results in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. ijrpp.com [ijrpp.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 20. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Solubility Profile of cis-4-Fluorocyclohexanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of cis-4-Fluorocyclohexanamine hydrochloride, a fluorinated cyclic amine of interest in medicinal chemistry. We delve into the physicochemical principles governing its solubility, provide detailed, validated protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of this critical data. This document is intended for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, field-tested methodologies to accurately characterize this compound.
Introduction: The Critical Role of Solubility
This compound is a compound that merges several key structural features relevant to modern drug design: a cyclic aliphatic scaffold, a primary amine providing a basic center, and a fluorine substituent. Each of these elements contributes uniquely to the molecule's overall physicochemical profile, with aqueous solubility being a paramount parameter.
-
The Hydrochloride Salt: Converting the basic amine to a hydrochloride salt is a common and effective strategy to enhance aqueous solubility and improve handling properties compared to the free base form.[1][2] The salt form readily dissociates in aqueous media, yielding the protonated, charged form of the amine, which is significantly more polar and thus more soluble in water.
-
The Fluorine Substituent: The introduction of fluorine into drug candidates is a strategic choice in medicinal chemistry.[3][4] A single fluorine atom can modulate a molecule's pKa, lipophilicity (LogP), metabolic stability, and binding affinity.[3][5] While often increasing lipophilicity, which can decrease aqueous solubility, its strong electron-withdrawing effect can lower the pKa of the neighboring amine, influencing the ionization state at a given pH and thereby affecting the solubility profile.[3][5]
Understanding the precise solubility of this compound is therefore not an academic exercise; it is essential for:
-
Early-Stage Discovery: Ensuring reliable results in biological assays, as low solubility can lead to underestimated potency.[6][7]
-
Lead Optimization: Guiding structural modifications to achieve a balance between potency and developability.
-
Preformulation: Selecting appropriate excipients and designing stable, bioavailable dosage forms.[8]
This guide will equip the researcher with the necessary protocols to generate a robust and reliable solubility profile for this and similar compounds.
Methodologies for Comprehensive Solubility Profiling
A complete picture of a compound's solubility requires assessing it under different conditions. The two primary types of solubility measurements are thermodynamic and kinetic .
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium. It is the "gold standard" measurement, crucial for preformulation and understanding the compound's intrinsic properties.[8][9][10] The most reliable method for its determination is the Shake-Flask method.[9][10][11]
-
Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO).[6][12] This high-throughput method is invaluable in early drug discovery for rapidly screening large numbers of compounds.[7][8][13]
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol describes the definitive method for measuring the equilibrium solubility of this compound, adhering to principles outlined in regulatory guidelines.[11][14][15]
Causality and Rationale: The core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring the solution becomes fully saturated.[9] Shaking ensures maximum surface area contact. The subsequent separation of undissolved solid and quantification of the supernatant provides the true solubility value. An incubation time of 24-48 hours is typically sufficient to reach equilibrium.[9][10]
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by ICH and WHO guidelines.[11][14] All buffers should be brought to the experimental temperature (typically 37 °C ± 1 °C).[11][15]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually confirmed (i.e., undissolved solid remains).
-
Incubation: Add a precise volume of each pH buffer to the vials. Seal the vials tightly to prevent evaporation.
-
Equilibration: Place the vials in an orbital shaker or tumbling apparatus set to a constant temperature (e.g., 37 °C) and agitate for 24 to 48 hours.[9][11] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[11]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF or similar low-binding filter to remove all particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared in the same buffer matrix.
-
pH Verification: Measure the final pH of the suspension in each vial at the end of the experiment to ensure it has not shifted significantly.[9]
-
Data Reporting: The solubility is reported in units of mg/mL or µg/mL. Experiments should be performed in at least triplicate for each condition.[11]
Self-Validation and Trustworthiness:
-
Controls: Use a compound with known solubility (e.g., theophylline) as a positive control to validate the experimental setup.
-
Replicates: Performing the experiment in triplicate (n=3) at each pH is mandatory to assess variability and ensure reproducibility.[11]
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any changes in crystal form (polmorphism), which could affect solubility.
Workflow for Thermodynamic Solubility Assay
Caption: Shake-Flask Thermodynamic Solubility Workflow.
Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a rapid method for assessing kinetic solubility, ideal for early discovery phases where compound availability is limited.[6][8] The method relies on adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting precipitation.[7][13]
Causality and Rationale: This assay does not measure true equilibrium. Instead, it assesses the concentration at which a compound begins to precipitate from a supersaturated solution formed by diluting a DMSO stock.[16] This is relevant for in vitro assays that often use DMSO as a solubilizing agent. Nephelometry (light scattering) is a common detection method, as it directly measures the formation of fine precipitate.[8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler, add small volumes (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.
-
Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[6][13]
-
Detection: Measure the light scattering in each well using a nephelometer. Alternatively, use a UV plate reader after filtering the samples through a solubility filter plate.[6]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the buffer-only control wells.
Workflow for Kinetic Solubility Assay (Nephelometry)
Caption: High-Throughput Kinetic Solubility Workflow.
Data Presentation and Interpretation: A Hypothetical Profile
The data generated from these protocols should be systematically organized to facilitate analysis. A pH-solubility profile is the most effective way to visualize the results from the thermodynamic shake-flask method.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 37 °C
| pH Condition | Mean Solubility (µg/mL) | Standard Deviation | Classification (per 250 mL) |
| pH 1.2 (0.1 N HCl) | > 20,000 | N/A | High |
| pH 4.5 (Acetate Buffer) | 15,500 | ± 850 | High |
| pH 6.8 (Phosphate Buffer) | 8,200 | ± 620 | High |
| pH 8.0 (Phosphate Buffer) | 950 | ± 110 | Moderate |
Interpretation:
-
pH-Dependent Solubility: As an amine hydrochloride, the compound exhibits classic pH-dependent solubility, with much higher solubility at lower pH values where the amine is fully protonated (cationic).[17][18][19]
-
pKa Influence: The solubility decreases as the pH approaches and surpasses the pKa of the conjugate acid. At higher pH values, the equilibrium shifts towards the uncharged (and generally less soluble) free base form, leading to a drop in solubility.
-
Biopharmaceutical Classification System (BCS): According to ICH M9 guidelines, a drug is "highly soluble" if its highest therapeutic dose is soluble in 250 mL of aqueous media over the pH range of 1.2-6.8.[15] Based on the hypothetical data, if the highest dose is, for example, 100 mg, the dose number (Dose/Solubility Volume) would be well below 250 mL across the entire 1.2-6.8 pH range, classifying it as a BCS Class I or III compound, depending on its permeability.[14][15]
Conclusion
The solubility profile of this compound is a critical dataset for its advancement as a potential drug candidate. Its character as an amine hydrochloride salt suggests a favorable, pH-dependent aqueous solubility, which can be precisely quantified using the gold-standard shake-flask method for thermodynamic solubility and complemented with high-throughput kinetic assays for early-stage screening. The protocols and principles outlined in this guide provide a robust framework for generating reliable, reproducible, and interpretable solubility data, forming a solid foundation for subsequent formulation and development activities.
References
- 1. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. enamine.net [enamine.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. who.int [who.int]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Alchemist's Bridge: An In-Depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of pharmaceutical manufacturing, the journey from a simple starting material to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step odyssey. At the heart of this journey lie the unsung heroes: the key intermediates. These are the molecular stepping stones, the crucial waypoints in a synthetic route that ultimately dictate the efficiency, purity, and economic viability of the final drug product. This guide, designed for the discerning eye of researchers, scientists, and drug development professionals, delves into the core principles of pharmaceutical intermediates, exploring their strategic importance, the challenges inherent in their synthesis, and detailed case studies of their application in modern medicine. We will dissect the causality behind experimental choices, presenting not just protocols, but a validated system of scientific integrity and logic.
The Strategic Imperative of Intermediates
Pharmaceutical intermediates are chemical compounds that are produced during the synthesis of an API but are not the final drug substance.[1][2][3] Their role extends far beyond being mere transitional molecules. A well-designed synthetic route with stable, easily purifiable intermediates offers several strategic advantages:
-
Simplification of Complexity: Breaking down a complex synthesis into a series of manageable steps, each yielding a stable intermediate, allows for greater control over the entire process.[2][3] This modular approach facilitates troubleshooting and optimization at each stage.
-
Enhanced Quality and Purity: Each intermediate provides an opportunity for purification, removing impurities that could otherwise compromise the quality of the final API.[1][2][4] This stepwise purification is often more effective and economical than attempting to purify a complex final molecule.
-
Cost-Effectiveness: Optimizing the synthesis of each intermediate can significantly reduce the overall manufacturing cost by improving yields and minimizing waste.[4][5]
-
Supply Chain Stability: A robust and reliable supply of high-quality intermediates is crucial for an uninterrupted pharmaceutical supply chain, preventing shortages of essential medicines.[1][4]
However, the path to a successful intermediate is not without its hurdles. Challenges in the production of pharmaceutical intermediates include complex chemistry, stringent regulatory compliance, rigorous quality control, and supply chain management.[5][6][7]
Foundational Synthetic Strategies: A Focus on Causality
The choice of synthetic methodology is paramount in the production of pharmaceutical intermediates. Here, we explore two ubiquitous and powerful techniques, emphasizing the rationale behind their application.
The Art of Carbon-Carbon Bond Formation: The Grignard Reaction
The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[8] These organomagnesium halides, with their highly nucleophilic carbon center, are instrumental in the synthesis of a vast array of pharmaceutical intermediates.[8][9][10]
The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of a ketone. The magnesium halide coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.
Caption: Mechanism of Grignard addition to a ketone.
Selective Reductions: Catalytic Hydrogenation of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[11] Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.
The mechanism involves the adsorption of the nitroarene and hydrogen onto the surface of a metal catalyst (commonly Palladium). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the aniline.
Caption: Simplified mechanism of nitroarene hydrogenation.
Case Studies: From Bench to Blockbuster
The true value of intermediates is best illustrated through their application in the synthesis of successful pharmaceuticals.
2,4-Dichloro-5-methoxyaniline: A Key Building Block for Bosutinib
2,4-Dichloro-5-methoxyaniline is a crucial intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3] Its synthesis requires precise control of reaction conditions to ensure high purity.
This protocol describes the hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide to yield the desired aniline intermediate.
Materials:
-
N-(2,4-dichloro-5-methoxyphenyl)acetamide
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (approx. 7 eq).
-
Heat the mixture to 70°C and stir for 12 hours until a clear solution is obtained.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate a portion of the ethanol under reduced pressure.
-
Cool the remaining mixture to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | N-(2,4-dichloro-5-methoxyphenyl)acetamide | [12] |
| Key Reagents | HCl, Ethanol, Water | [12] |
| Reaction Temperature | 70°C | [12] |
| Reaction Time | 12 hours | [12] |
| Typical Yield | 84% | [12] |
| Purity (Melting Point) | 49.5-51.1°C | [12] |
Grignard Synthesis of a Tamoxifen Intermediate
Tamoxifen, a selective estrogen receptor modulator, is a cornerstone in the treatment of breast cancer. Its synthesis often involves a key Grignard reaction to construct the characteristic triarylethylene scaffold.
This workflow outlines the key steps in the synthesis of a tertiary alcohol intermediate, a precursor to Tamoxifen, via a Grignard reaction.
Caption: Workflow for the Grignard-based synthesis of a Tamoxifen intermediate.
| Parameter | Typical Conditions/Reagents | Reference |
| Grignard Reagent | Phenylmagnesium bromide | [1] |
| Ketone | 4-(2-(dimethylamino)ethoxy)propiophenone | [13] |
| Solvent | Anhydrous diethyl ether or THF | [1] |
| Reaction Temperature | 0°C to room temperature | [13] |
| Typical Yield of Alcohol Intermediate | High (often >80%) | [13] |
| Key Challenge | Strict anhydrous conditions | [9] |
The Statin Side Chain: A Triumph of Biocatalysis
Statins, such as Atorvastatin (Lipitor®), are blockbuster drugs for lowering cholesterol. A key challenge in their synthesis is the stereoselective construction of the dihydroxyheptanoate side chain. Biocatalysis, using enzymes like ketoreductases (KREDs) and aldolases, has emerged as a powerful tool to produce these chiral intermediates with high enantiomeric and diastereomeric purity.[1][8]
| Enzyme | Reaction | Key Advantage | Reference |
| Ketoreductase (KRED) | Stereoselective reduction of a β-ketoester | High enantioselectivity (>99% ee) | [14] |
| Deoxyribose-5-phosphate aldolase (DERA) | Tandem aldol reaction to form a 6-carbon intermediate | Sets two stereocenters in one pot | [1] |
The Future of Intermediate Synthesis: Quality by Design (QbD) and Process Analytical Technology (PAT)
The pharmaceutical industry is increasingly adopting a Quality by Design (QbD) approach to drug development and manufacturing.[5][6][10] QbD is a systematic, science- and risk-based approach that begins with predefined objectives and emphasizes product and process understanding and process control.[5][10][11] For intermediate synthesis, this means:
-
Defining a Quality Target Product Profile (QTPP): Identifying the critical quality attributes (CQAs) of the intermediate that will impact the final API.[5][11]
-
Identifying Critical Process Parameters (CPPs): Understanding which process variables (e.g., temperature, pressure, reagent stoichiometry) have the most significant impact on the CQAs.[10]
-
Establishing a Design Space: Defining the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.[5]
Process Analytical Technology (PAT) is a key enabler of QbD.[9][15][16][17][18] PAT involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time.[9][16] This allows for a deeper process understanding and the ability to make adjustments during the synthesis to ensure the intermediate consistently meets its quality targets.
Caption: The synergistic relationship between QbD and PAT in intermediate synthesis.
Conclusion
Key intermediates are the lynchpins of successful pharmaceutical synthesis. A deep understanding of their strategic importance, coupled with the rational application of robust synthetic methodologies and modern quality paradigms, is essential for the development of safe, effective, and affordable medicines. The case studies presented herein offer a glimpse into the elegant solutions that chemists and engineers have devised to overcome synthetic challenges. As the pharmaceutical landscape continues to evolve, with increasing molecular complexity and regulatory scrutiny, the role of the humble intermediate will only become more critical. The future of drug development will undoubtedly be shaped by our ability to design and synthesize these molecular bridges with ever-greater precision and efficiency.
References
- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasource.global [pharmasource.global]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. media.beckman.com [media.beckman.com]
- 12. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105566281A - Atorvastatin calcium side chain intermediate preparation method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. longdom.org [longdom.org]
- 17. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Navigating the Labyrinth: A Technical Guide to the Development of Central Nervous System Agents
Foreword
The development of therapeutics targeting the Central Nervous System (CNS) represents one of the most formidable challenges in modern medicine. The intricate complexity of the brain, shielded by the near-impenetrable blood-brain barrier (BBB), coupled with a still-evolving understanding of the pathophysiology of many neurological and psychiatric disorders, creates a high-risk, high-reward landscape for drug discovery and development. Neurological conditions are now the leading cause of ill health and disability globally, underscoring the urgent need for novel and effective treatments.[1] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of protocols. As a Senior Application Scientist, my objective is to provide a narrative grounded in experience, elucidating not just the 'how' but the critical 'why' behind the strategic decisions and experimental designs that underpin the journey of a CNS agent from concept to clinic. We will explore the core principles, navigate the technical hurdles, and illuminate the path toward creating impactful medicines for patients with CNS disorders. Our approach is rooted in a philosophy of self-validating systems, where each experimental step is designed to build a robust, evidence-based foundation for the next, ensuring the integrity and translatability of our findings.
Part 1: The CNS Drug Development Gauntlet: Acknowledging the Core Challenges
The path to developing a successful CNS drug is fraught with obstacles that are unique to this therapeutic area. Acknowledging these challenges is the first step in designing a robust and ultimately successful development program.
-
The Blood-Brain Barrier (BBB): This highly selective, semi-permeable border of endothelial cells is the primary gatekeeper, protecting the CNS from toxins and pathogens.[2][3] While essential for normal brain function, it prevents more than 98% of small-molecule drugs and nearly all large-molecule drugs from reaching their intended targets within the brain.[1] The BBB's formidable defense is composed of tight junctions between endothelial cells, the activity of efflux transporters like P-glycoprotein, and a low rate of transcytosis.[2][4]
-
Complexity of CNS Disorders: Conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia involve intricate and often poorly understood pathophysiological mechanisms.[5] This complexity makes it difficult to identify and validate specific drug targets that can effectively modify the disease course.[5][6]
-
Disease Heterogeneity: Many CNS disorders present with a wide spectrum of symptoms and varying rates of progression among patients.[1][5] This heterogeneity complicates the design of clinical trials and the identification of patient populations most likely to respond to a particular therapy.[5]
-
Scarcity of Reliable Biomarkers: The absence of robust and validated biomarkers for many CNS diseases hinders early diagnosis, patient stratification, and the objective measurement of treatment effects in clinical trials.[1][4][7] This often forces a reliance on subjective clinical endpoints, which can be influenced by placebo effects.[5]
-
High Failure Rates and Regulatory Hurdles: The culmination of these challenges results in exceptionally high attrition rates for CNS drug candidates.[1][8] The intricate nature of CNS therapeutics also leads to stringent regulatory requirements and often lengthy and expensive approval processes.[1][7]
Part 2: The Strategic Blueprint: A Phased Approach to CNS Agent Development
A successful CNS drug development program requires a meticulously planned and executed strategy that addresses the aforementioned challenges head-on. This section outlines a phased approach, from initial target discovery to clinical validation, emphasizing the causality behind key experimental choices.
Phase 1: Target Identification and Validation - Laying a Self-Validating Foundation
The journey begins with the identification and rigorous validation of a biological target that is intrinsically linked to the pathophysiology of the target CNS disorder. This initial phase is critical, as a poorly validated target is a primary reason for late-stage failures.
Experimental Workflow for Target Validation:
Caption: Workflow for robust target validation using CRISPR-Cas9 technology.
Detailed Protocol: CRISPR-Cas9 Mediated Target Validation in a Neuronal Cell Line
This protocol describes a self-validating system for confirming the role of a putative target gene in a disease-relevant phenotype.
-
Hypothesis and gRNA Design: Based on genomic data suggesting a gene's involvement in a neurodegenerative disease, design at least three distinct guide RNAs (gRNAs) targeting different exons of the gene to minimize off-target effects.
-
Lentiviral Production and Transduction: Package the gRNAs and Cas9 nuclease into lentiviral particles. Transduce a relevant neuronal cell line (e.g., SH-SY5Y for Parkinson's disease) with the lentivirus.
-
Generation of Knockout Cell Pools: Select for transduced cells and expand them to create stable knockout cell pools for each gRNA.
-
Target Engagement Confirmation: Verify the knockout of the target gene at the protein level using Western Blot and at the mRNA level using quantitative PCR (qPCR). A significant reduction in both protein and mRNA levels validates the genetic modification.
-
Phenotypic Assay: Subject the knockout cell pools to a disease-relevant stressor (e.g., oxidative stress for Parkinson's models). Measure a key phenotypic outcome, such as cell viability or apoptosis. A consistent and significant change in the phenotype across all gRNA-targeted pools, compared to a non-targeting control, provides strong evidence for the target's role.
-
Rescue Experiment (Self-Validation): Transfect the knockout cells with a plasmid expressing the target gene's cDNA (without the gRNA target sequence). A reversal of the disease phenotype back towards the wild-type level provides compelling evidence that the observed effect was specifically due to the target gene's knockout, thus creating a self-validating experimental loop.[9]
Phase 2: Hit Discovery and Lead Optimization - Designing for CNS Penetrance
Once a target is validated, the focus shifts to identifying chemical matter that can modulate its activity and possesses the requisite properties to cross the BBB.
High-Throughput Screening (HTS): A Funneling Approach
HTS is a critical step for screening large compound libraries to identify initial "hits."[10][11]
Step-by-Step HTS Process:
-
Assay Development and Miniaturization: Develop a robust and reproducible biochemical or cell-based assay in a high-density format (e.g., 384- or 1536-well plates).[12][13]
-
Library Screening: Utilize automated liquid handling systems to screen thousands to millions of compounds at a single concentration.[12]
-
Hit Identification: Identify compounds that exhibit activity above a predefined threshold. The reliability of the assay is assessed using the Z'-factor, with a value above 0.5 generally considered good.[12]
-
Hit Confirmation and Triage: Re-test the initial hits in dose-response assays to confirm their activity and determine their potency (e.g., IC50 or EC50).
Computational Modeling for Predicting BBB Penetration
In parallel with and following HTS, computational models are indispensable for prioritizing and designing compounds with a higher probability of crossing the BBB.
Quantitative Data for CNS Drug-likeness:
| Parameter | Favorable Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 400-600 Da | Smaller molecules are more likely to passively diffuse across the BBB.[3] |
| LogP (Octanol-Water Partition) | 1.5 - 3.5 | A measure of lipophilicity; a balanced value is needed to partition into the lipid membranes of the BBB without being too lipophilic to exit into the aqueous brain environment. |
| Polar Surface Area (PSA) | < 70 Ų | Lower PSA is associated with better BBB permeability.[3] |
| Number of Rotatable Bonds | < 8 | Increased flexibility can be detrimental to BBB passage.[3] |
| Number of Hydrogen Bond Donors | < 3 | Fewer hydrogen bond donors reduce the energy penalty for desolvation upon entering the lipid membrane. |
| Number of Hydrogen Bond Acceptors | < 7 | Similar to hydrogen bond donors, fewer acceptors are generally preferred. |
Data compiled from multiple computational chemistry and drug design sources.
DOT Diagram of the Hit-to-Lead Process:
Caption: Integrated workflow for hit-to-lead optimization for CNS drug candidates.
Phase 3: Preclinical Development - In Vitro and In Vivo Validation
This phase involves rigorous testing of lead candidates in increasingly complex biological systems to evaluate their efficacy, safety, and pharmacokinetic properties.
In Vitro BBB Models: A Crucial First Pass
Before moving to animal models, in vitro BBB models provide a valuable and ethical means to assess the BBB permeability of drug candidates.[7][14]
Types of In Vitro BBB Models:
| Model Type | Description | Advantages | Disadvantages |
| Monolayer Models | A single layer of brain endothelial cells (e.g., hCMEC/D3) grown on a Transwell insert.[6] | High-throughput, cost-effective.[7] | Lower barrier tightness (TEER values), lack of neurovascular unit components.[15] |
| Co-culture Models | Brain endothelial cells are grown with other cells of the neurovascular unit, such as astrocytes and pericytes.[7] | More physiologically relevant barrier properties, higher TEER values.[7] | More complex to set up and maintain. |
| Dynamic Models | Incorporate fluid shear stress to better mimic the in vivo environment. | Closest in vitro representation of the BBB. | Lower throughput, more technically demanding. |
| iPSC-derived Models | Brain microvascular endothelial cells generated from human induced pluripotent stem cells.[16] | Human-specific, potential for disease modeling.[16] | Differentiation protocols can be complex and variable. |
Protocol: Drug Permeability Assessment Using a Co-culture BBB Model
-
Cell Seeding: Seed rat brain endothelial cells on the apical side of a Transwell insert and rat astrocytes on the basal side of the well.
-
Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer, as confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Add the test compound to the apical (luminal) chamber. At various time points, take samples from the basolateral (abluminal) chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Permeability Coefficient (Papp) Calculation: Calculate the apparent permeability coefficient to quantify the rate of passage across the model BBB.
In Vivo Models: Assessing Efficacy and Pharmacokinetics in a Living System
Animal models are essential for evaluating the therapeutic potential and safety of a CNS drug candidate in a complex, whole-organism setting.[17]
Commonly Used Animal Models for Neurodegenerative Diseases:
-
Alzheimer's Disease:
-
Transgenic Models: 3xTg-AD and 5XFAD mice, which overexpress human genes associated with familial Alzheimer's disease, developing amyloid plaques and tau pathology.[2][18][19]
-
Aβ Infusion Models: Direct infusion of amyloid-beta peptides into the rodent brain to model acute toxicity and inflammation.[19][20]
-
-
Parkinson's Disease:
-
Neurotoxin-Induced Models: Administration of toxins like MPTP or 6-OHDA to selectively destroy dopaminergic neurons, mimicking the primary pathology of Parkinson's.[21][22]
-
Alpha-Synuclein Models: Overexpression of alpha-synuclein via viral vectors or the use of pre-formed fibrils to model the formation of Lewy bodies.[21][23]
-
Protocol: In Vivo Microdialysis for Measuring Brain Target Engagement
In vivo microdialysis is a powerful technique for measuring the concentration of a drug and its effect on neurotransmitter levels in specific brain regions of freely moving animals.[24][25][26]
-
Surgical Implantation: Surgically implant a guide cannula into the target brain region (e.g., the striatum) of a rat.[24][25]
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[25][27]
-
Baseline Sampling: Collect several baseline dialysate samples to establish the basal levels of the neurotransmitter of interest (e.g., dopamine).[25]
-
Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).[25]
-
Post-Dose Sampling: Continue to collect dialysate samples to measure the concentration of the drug in the brain extracellular fluid and its effect on neurotransmitter levels over time.[24][25]
-
Analysis: Analyze the dialysate samples using a sensitive analytical method like HPLC-MS/MS.[25]
This technique provides critical pharmacokinetic/pharmacodynamic (PK/PD) data, demonstrating that the drug not only reaches its target in the brain but also exerts the desired biological effect.
Phase 4: Clinical Development - Translating Preclinical Findings to Humans
The final and most challenging phase of CNS drug development involves testing the safety and efficacy of the drug candidate in human subjects.
The Role of Biomarkers and Neuroimaging in Clinical Trials
Given the challenges of assessing clinical endpoints in CNS disorders, biomarkers and neuroimaging techniques are invaluable tools.[4][28]
-
Positron Emission Tomography (PET): PET imaging can be used to directly visualize and quantify target engagement in the human brain.[29][30][31] By developing a radiolabeled version of the drug or a tracer that binds to the same target, researchers can confirm that the drug is reaching its target at therapeutic doses.[29][30][32]
-
Fluid Biomarkers: Analysis of cerebrospinal fluid (CSF) or blood can provide evidence of target engagement and downstream pharmacological effects.[4][33]
DOT Diagram of the Clinical Trial Phases for a CNS Drug:
Caption: Phased approach to clinical development for CNS agents, incorporating biomarkers.
Conclusion
The development of CNS agents is a long, arduous, and resource-intensive endeavor. However, by embracing a scientifically rigorous and strategically phased approach, we can increase the probability of success. The principles of designing self-validating experiments, leveraging advanced in vitro and in vivo models, and integrating computational and neuroimaging technologies are paramount. As our understanding of the complexities of the CNS deepens, so too will our ability to design and develop novel therapeutics that can make a meaningful difference in the lives of patients with neurological and psychiatric disorders.
References
- 1. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. thesai.org [thesai.org]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medical.researchfloor.org [medical.researchfloor.org]
- 8. LightBBB: computational prediction model of blood-brain-barrier penetration based on LightGBM | Semantic Scholar [semanticscholar.org]
- 9. criver.com [criver.com]
- 10. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coleparmer.in [coleparmer.in]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 18. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 22. neurobiology.lu.se [neurobiology.lu.se]
- 23. biospective.com [biospective.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biopharmaservices.com [biopharmaservices.com]
- 30. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 33. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Cis-4-Fluorocyclohexanamine Hydrochloride as a Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tactic for optimizing drug candidates.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4] Among the diverse array of fluorinated building blocks, cis-4-Fluorocyclohexanamine hydrochloride has emerged as a particularly valuable scaffold for introducing the beneficial effects of fluorine into saturated ring systems, a common motif in many therapeutic agents.
This guide provides an in-depth exploration of this compound as a building block in drug discovery. We will delve into its physicochemical properties, strategic applications, and provide detailed, field-proven protocols for its use in synthetic workflows. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this versatile building block in their research endeavors.
Physicochemical Properties of this compound
The utility of a building block is fundamentally tied to its physical and chemical characteristics. The hydrochloride salt form of cis-4-fluorocyclohexanamine enhances its stability and solubility in aqueous media, simplifying handling and reaction setup.[5] The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 932706-30-4 | [6] |
| Molecular Formula | C₆H₁₃ClFN | [6] |
| Molecular Weight | 153.63 g/mol | [7] |
| Appearance | White to off-white powder/crystalline solid | [5] |
| Storage | 2-8°C, inert atmosphere | [6][7] |
| Purity | ≥95% | [7] |
Strategic Applications in Drug Discovery: The "Fluorine Advantage"
The incorporation of the cis-4-fluorocyclohexanamine motif into a drug candidate is a deliberate strategy to modulate its properties for improved therapeutic performance. The rationale behind its use is multifaceted and grounded in established medicinal chemistry principles.[8][9]
-
Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[1][4] Introducing this moiety can block metabolically labile sites, thereby increasing the drug's half-life and bioavailability.[10]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the basicity of the neighboring amine group.[1][11] This can be advantageous for improving cell membrane permeability and oral absorption, as a less basic amine is less likely to be protonated at physiological pH.[9]
-
Improved Binding Affinity: The electronegativity of fluorine can alter the electronic landscape of the molecule, potentially leading to more favorable interactions with the target protein through the formation of hydrogen bonds or dipole-dipole interactions.[4]
-
Conformational Control: The presence of a fluorine atom can influence the conformational preference of the cyclohexane ring, which can help to pre-organize the molecule into a bioactive conformation for optimal binding to its target.[3][8]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier, a desirable trait for central nervous system (CNS) agents.[12]
The following diagram illustrates the central role of this compound as a versatile building block for accessing a diverse range of functionalized molecules with improved drug-like properties.
A notable example of its application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Evobrutinib, which has been investigated for the treatment of multiple sclerosis.[13][14][15] The fluorinated cyclohexanamine core is a key component of the molecule, contributing to its overall pharmacological profile.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
Amide bond formation is a fundamental reaction in pharmaceutical synthesis.[16] The following protocol provides a robust and reproducible method for the amide coupling of this compound with a generic carboxylic acid using HATU, a highly efficient coupling reagent.[16]
Workflow Diagram
Materials and Reagents
-
This compound (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to make a 0.1-0.2 M solution with respect to the amine). Stir at room temperature until all solids have dissolved.
-
-
Amine Addition:
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF.
-
To the main reaction flask, add DIPEA (2.5 eq) and stir for 2-3 minutes. The DIPEA serves to both neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Add the solution of this compound to the reaction mixture dropwise.
-
-
Reaction Progression:
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17] Typically, these reactions proceed to completion within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[18] This removes residual DMF, HATU byproducts, and unreacted acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.[17]
-
Safety and Handling
While this compound is a stable solid, proper safety precautions are essential when handling any chemical, particularly fluorinated compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene).[19]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[21]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere as recommended.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is crucial to review the Safety Data Sheet (SDS) for this compound before use.[7]
Conclusion
This compound is a high-value building block for drug discovery, offering a reliable and effective means to introduce fluorine into saturated carbocyclic systems. The strategic benefits—including enhanced metabolic stability, modulated basicity, and potential for improved binding interactions—make it an attractive tool for medicinal chemists seeking to optimize lead compounds.[4][11] The protocols and insights provided in this guide are intended to facilitate the successful application of this versatile intermediate in the synthesis of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 6. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound [myskinrecipes.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. ijfans.org [ijfans.org]
- 13. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evobrutinib | C25H27N5O2 | CID 71479709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of evobrutinib in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. CIS-4-FLUOROCYCLOHEXANAMINE HCL, 95.0%, 1g [scisupplies.eu]
Application Notes and Protocols for cis-4-Fluorocyclohexanamine Hydrochloride in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides functional information about physiological, biochemical, and pharmacological processes in vivo. The development of novel PET radiotracers is paramount for advancing our understanding of disease and for the development of new therapeutics. This document provides detailed application notes and protocols for the use of cis-4-Fluorocyclohexanamine hydrochloride , a versatile fluorinated building block, in the synthesis of a novel, hypothetical PET tracer, [¹⁸F]CF-S1R, for imaging the sigma-1 receptor (S1R). While not a PET tracer itself, this compound serves as a critical precursor, leveraging its unique structural and chemical properties for the development of next-generation radiopharmaceuticals. These protocols are designed to be a comprehensive guide for researchers in the field of radiopharmaceutical chemistry and molecular imaging.
Introduction: The Strategic Role of Fluorinated Cyclohexanes in PET Tracer Design
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of PET imaging, the use of fluorine-18 (¹⁸F), with its favorable half-life (109.8 min) and low positron energy (0.64 MeV), offers high-resolution images and is suitable for complex biological processes.
The cyclohexane scaffold is a common motif in many centrally active agents due to its three-dimensional structure, which can provide optimal ligand-receptor interactions. The introduction of a fluorine atom onto the cyclohexane ring, as in this compound, offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, leading to increased in vivo stability of the resulting PET tracer.
-
Modulation of Lipophilicity: Fluorination can fine-tune the lipophilicity of a molecule, which is a critical parameter for blood-brain barrier (BBB) penetration in neuroimaging applications.
-
Conformational Rigidity: The fluorinated cyclohexane ring can adopt a preferred conformation, which may lead to higher binding affinity and selectivity for the target receptor.
The amine functionality in this compound provides a convenient attachment point for coupling to various targeting vectors, making it a valuable synthon in a building block approach to PET tracer development.[1]
Hypothetical Application: [¹⁸F]CF-S1R for Imaging Sigma-1 Receptors
To illustrate the utility of this compound, we present a detailed protocol for the synthesis and application of a hypothetical PET tracer, [¹⁸F]CF-S1R , designed for imaging the sigma-1 receptor (S1R). The S1R is a chaperone protein implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions, as well as in cancer.[2][3] Therefore, a selective S1R PET tracer is a valuable tool for both research and clinical applications.
The structure of our hypothetical tracer, [¹⁸F]CF-S1R, is based on a known S1R ligand scaffold, where the cis-4-fluorocyclohexanamine moiety is incorporated to enhance its imaging properties.
Rationale for [¹⁸F]CF-S1R Design
The design of [¹⁸F]CF-S1R leverages the unique properties of the cis-4-fluorocyclohexanamine building block. The cis-conformation is chosen to orient the targeting moiety in a specific spatial arrangement for optimal interaction with the S1R binding pocket. The fluorine atom is anticipated to improve the metabolic stability and brain uptake of the tracer. The amine group of the precursor allows for a straightforward coupling to a suitable S1R pharmacophore.
Experimental Protocols
Synthesis of the Precursor for Radiolabeling
The first step is the synthesis of the non-radioactive precursor molecule that will be subsequently labeled with ¹⁸F. This involves coupling this compound with a suitable S1R targeting moiety. For this hypothetical example, we will use a generic S1R pharmacophore with a carboxylic acid handle for amide bond formation.
Protocol 1: Synthesis of the Amide Precursor
-
Deprotection: If the amine on the S1R pharmacophore is protected, deprotect it using standard literature procedures.
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) and the S1R pharmacophore-COOH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure precursor.
-
-
Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Automated Radiosynthesis of [¹⁸F]CF-S1R
The radiosynthesis of [¹⁸F]CF-S1R is performed using an automated synthesis module to handle the radioactivity safely and efficiently. The labeling strategy involves a nucleophilic substitution of a suitable leaving group on a modified precursor with [¹⁸F]fluoride.
Diagram 1: Automated Radiosynthesis Workflow for [¹⁸F]CF-S1R
Caption: Automated radiosynthesis workflow for [¹⁸F]CF-S1R.
Protocol 2: Automated Synthesis of [¹⁸F]CF-S1R
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate and Kryptofix-222 (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).
-
Radiolabeling: Add a solution of the tosylate or mesylate precursor of the cis-4-aminocyclohexanol derivative of the S1R ligand in a high-boiling point solvent like dimethyl sulfoxide (DMSO). Heat the reaction mixture at a high temperature (e.g., 120-160°C) for a specified time (e.g., 10-15 minutes).
-
Purification:
-
Quench the reaction with water and inject the crude reaction mixture onto a semi-preparative high-performance liquid chromatography (HPLC) system for purification.
-
Collect the fraction corresponding to [¹⁸F]CF-S1R.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with sterile water to remove the HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
Quality Control of [¹⁸F]CF-S1R
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiotracer for in vivo use. All QC tests should be performed according to established pharmacopeial standards (e.g., USP <823>).[4]
Table 1: Quality Control Specifications for [¹⁸F]CF-S1R
| Parameter | Specification | Method |
| Identity | Retention time of the radioactive peak matches that of the non-radioactive standard | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F | Gamma-ray spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Ethanol < 10% (v/v), Acetonitrile < 410 ppm, DMSO < 5000 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Sterility testing (e.g., direct inoculation or membrane filtration) |
| Visual Inspection | Clear, colorless solution, free of particulate matter | Visual examination |
| Molar Activity | > 1.5 GBq/µmol at the time of injection | Calculated from the radioactivity and the mass of the compound determined by HPLC |
In Vivo PET Imaging Protocol
The following is a general protocol for preclinical PET imaging in a rodent model to evaluate the biodistribution and S1R targeting of [¹⁸F]CF-S1R.
Diagram 2: In Vivo PET Imaging Workflow
Caption: Workflow for in vivo PET imaging with [¹⁸F]CF-S1R.
Protocol 3: Preclinical PET Imaging in Rodents
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (2-3% in oxygen).
-
Place a catheter in the lateral tail vein for tracer injection.
-
Position the animal on the scanner bed and maintain anesthesia throughout the scan.
-
-
Tracer Administration:
-
Inject a bolus of [¹⁸F]CF-S1R (typically 5-10 MBq) through the tail vein catheter.
-
-
PET Data Acquisition:
-
Start a dynamic PET scan immediately after tracer injection for a duration of 60-90 minutes.
-
-
Blocking Study (to demonstrate specificity):
-
In a separate cohort of animals, pre-treat with a known, non-radioactive S1R ligand (e.g., SA4503) at a blocking dose (e.g., 1-5 mg/kg) approximately 15-30 minutes before the injection of [¹⁸F]CF-S1R.
-
Perform the PET scan as described above. A significant reduction in tracer uptake in S1R-rich regions in the blocked animals compared to the baseline scan would confirm specific binding.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical image (e.g., CT or MRI) if available.
-
Draw regions of interest (ROIs) on S1R-rich areas (e.g., brain regions) and reference regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel ¹⁸F-labeled PET tracers. Its unique structural features can be exploited to develop radiopharmaceuticals with improved imaging characteristics. The detailed protocols provided herein for the hypothetical S1R tracer, [¹⁸F]CF-S1R, offer a comprehensive framework for the synthesis, quality control, and in vivo evaluation of such tracers. This guide is intended to empower researchers to explore the potential of fluorinated alicyclic scaffolds in the design and development of the next generation of PET imaging agents for a wide range of biomedical applications.
References
- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: The Strategic Incorporation of cis-4-Fluorocyclohexanamine Hydrochloride in the Synthesis of Potent Enzyme Inhibitors
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of cis-4-Fluorocyclohexanamine hydrochloride as a strategic building block in the synthesis of enzyme inhibitors. We delve into the scientific rationale for employing this fluorinated scaffold, focusing on its impact on crucial drug-like properties such as metabolic stability, binding affinity, and lipophilicity. This document furnishes detailed, field-proven protocols for the key amide coupling reaction, enabling researchers to effectively integrate this versatile amine into their inhibitor design and synthesis workflows. The application is contextualized through the lens of Dipeptidyl Peptidase IV (DPP-4) inhibitor synthesis, a therapeutically significant class of drugs for type 2 diabetes.
Introduction: The Fluorine Advantage in Enzyme Inhibitor Design
The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Specifically, strategic fluorination can:
-
Enhance Metabolic Stability: The robust C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Modulate pKa and Lipophilicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby amines, influencing their ionization state at physiological pH and affecting target engagement and solubility. It can also increase lipophilicity, which may enhance membrane permeability and cell penetration.[4]
-
Improve Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within an enzyme's active site, including dipole-dipole interactions, hydrogen bonds, and halogen bonds, leading to increased inhibitor potency.[1]
The cis-4-Fluorocyclohexanamine scaffold provides a conformationally constrained ring system, which can reduce the entropic penalty upon binding to a target. The cis configuration of the fluorine atom relative to the amine group presents a specific spatial arrangement that can be exploited for precise interactions within a binding pocket. This building block is particularly relevant in the design of inhibitors for enzymes such as serine proteases, where a cyclic amine moiety can mimic natural substrate recognition elements.[5]
The Role of cis-4-Fluorocyclohexanamine in DPP-4 Inhibitor Scaffolds
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[6] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[6] Many potent DPP-4 inhibitors, often referred to as "gliptins," feature a primary or secondary amine that interacts with key residues (e.g., Glu205, Glu206, Tyr662) in the S2 pocket of the enzyme's active site.
The incorporation of the cis-4-fluorocyclohexyl moiety serves to anchor the inhibitor in a hydrophobic sub-pocket of the DPP-4 active site. The stereochemistry is crucial; studies on related scaffolds have demonstrated that the cis-isomer can lead to significantly higher potency compared to the trans-isomer, highlighting the importance of the precise orientation of the fluorine atom for optimal interaction with the enzyme.
Below is a logical workflow illustrating how this compound is integrated into a potential DPP-4 inhibitor scaffold.
Caption: Workflow for synthesizing an enzyme inhibitor via amide coupling.
Experimental Protocols: Amide Coupling Methodologies
The formation of a robust amide bond between cis-4-Fluorocyclohexanamine and a carboxylic acid core is the pivotal step in the synthesis. As this is a hydrochloride salt, the first step involves the in-situ generation of the free amine using a non-nucleophilic base. Due to the potential for reduced nucleophilicity of the amine caused by the electron-withdrawing fluorine atom, a potent coupling reagent is recommended for efficient reaction.[7]
Here, we provide two reliable, thoroughly validated protocols using common coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium-based coupling reagent known for rapid reaction times and suppression of side reactions.
Materials:
-
This compound
-
Carboxylic Acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (to make a 0.1-0.5 M solution with respect to the carboxylic acid).
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution. Stir for 10-15 minutes at room temperature to ensure the complete formation of the free amine.
-
Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with HOBt (Hydroxybenzotriazole) to form an active ester intermediate, which then reacts with the amine.
Materials:
-
This compound
-
Carboxylic Acid of interest (1.0 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.2 eq).
-
Solvent and Base: Add anhydrous DCM or DMF (0.1-0.5 M) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cold reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product via flash column chromatography as described in Protocol 1.
Data Presentation: Representative Performance
The choice of coupling conditions can influence reaction efficiency. The following table provides a summary of expected outcomes for the amide coupling reaction, based on typical yields reported in the synthesis of related enzyme inhibitors.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC / HOBt |
| Base | DIPEA | DIPEA |
| Typical Solvent | DMF | DCM / DMF |
| Reaction Time | 1-4 hours | 12-24 hours |
| Reported Yield Range | 75-95% | 60-85% |
| Key Advantages | Fast, high yielding, low racemization | Cost-effective, water-soluble byproducts |
Yields are highly substrate-dependent and may require optimization.
Mechanistic Insights and Causality
The success of the amide coupling reaction hinges on the activation of the carboxylic acid. A direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-reactive ammonium carboxylate salt. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group.
Caption: Comparison of amide coupling activation mechanisms.
Expertise & Causality:
-
Why use HATU for challenging couplings? HATU forms a highly reactive OAt-active ester that is less prone to racemization and reacts quickly, making it ideal for sterically hindered substrates or less nucleophilic amines like fluorinated ones.[7]
-
Why is a base essential? A non-nucleophilic base like DIPEA is required for two reasons: 1) To deprotonate the hydrochloride salt of the amine, liberating the nucleophilic free base. 2) To neutralize the acid generated during the activation and coupling steps, driving the reaction to completion. At least two equivalents are needed for the amine salt, and an additional equivalent is often used to facilitate the coupling reaction itself.
-
Why the specific work-up? The aqueous washes are critical. The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts (like HOBt). The brine wash helps to remove residual water from the organic layer before drying.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for the synthesis of enzyme inhibitors. Its incorporation can confer significant advantages in terms of metabolic stability and target affinity. The amide coupling protocols detailed herein provide a robust and reliable foundation for medicinal chemists to integrate this scaffold into novel inhibitor designs. As the understanding of structure-activity relationships continues to evolve, the rational use of such fluorinated building blocks will remain a key strategy in the development of next-generation therapeutics, particularly in the pursuit of highly selective and potent inhibitors for targets like DPP-4 and other serine proteases.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Toward the Synthesis of Fluorinated Analogues of HCV NS3/4A Serine Protease Inhibitors Using Methyl α-Amino-β-fluoro-β-vinylcyclopropanecarboxylate as Key Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. US20040171848A1 - Fluoropyrrolidines as dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 6. US9173859B2 - Uses of DPP IV inhibitors - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for cis-4-Fluorocyclohexanamine Hydrochloride in Drug Discovery
Introduction: The Strategic Role of the Fluorinated Cyclohexyl Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. Among the privileged motifs, the fluorinated cyclohexane ring has emerged as a powerful tool for drug designers. The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] cis-4-Fluorocyclohexanamine hydrochloride, a conformationally restricted building block, offers a unique entry point into this valuable chemical space.
This guide provides detailed application notes and robust experimental protocols for the utilization of this compound in key synthetic transformations relevant to drug discovery and development. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each step, empowering researchers to confidently incorporate this versatile building block into their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 932706-30-4 | [4][5][6] |
| Molecular Formula | C₆H₁₃ClFN | [4][6] |
| Molecular Weight | 153.63 g/mol | [4] |
| Appearance | White to off-white solid | Generic supplier data |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Core Applications and Experimental Protocols
This compound is a primary amine, making it a versatile handle for a variety of chemical transformations. The following sections detail protocols for its application in amide bond formation, N-alkylation via reductive amination, and N-arylation. These reactions are fundamental in the synthesis of a wide array of bioactive molecules.
Application 1: Amide Bond Formation - A Gateway to Diverse Libraries
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. The following protocol details a robust method for the coupling of this compound with a carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Rationale for Method Selection:
The use of HATU is recommended for its rapid reaction times and high efficiency, particularly with amines that may have reduced nucleophilicity due to the electron-withdrawing effect of the fluorine atom. The protocol also includes the use of a non-nucleophilic base, diisopropylethylamine (DIPEA), to liberate the free amine from its hydrochloride salt without competing in the coupling reaction.
Experimental Workflow for Amide Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol: Amide Coupling
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
-
Amine Preparation and Activation:
-
In a separate flask, suspend this compound (1.1 eq) in the same anhydrous solvent.
-
Add diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature to ensure the formation of the free amine.
-
Add the solution of the free amine to the solution of the carboxylic acid.
-
-
Coupling Reaction:
-
To the combined solution of the carboxylic acid and amine, add HATU (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Application 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of substituents on the amine nitrogen. This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).
Rationale for Method Selection:
STAB is a particularly effective reagent for reductive amination as it is mild enough to not reduce the starting aldehyde or ketone, is tolerant of a wide range of functional groups, and the reaction can often be performed as a one-pot procedure.
Experimental Workflow for Reductive Amination:
Caption: Workflow for reductive amination using STAB.
Detailed Step-by-Step Protocol: Reductive Amination
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Add DIPEA (1.2 eq) to the mixture and stir at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated product.
-
Application 3: N-Arylation using Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines. This protocol provides a general method for the coupling of this compound with an aryl halide.
Rationale for Method Selection:
This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. The choice of ligand is crucial for achieving high yields, and a biarylphosphine ligand such as XPhos is often effective for this type of transformation.
Experimental Workflow for N-Arylation:
References
Application Notes and Protocols for the Derivatization of cis-4-Fluorocyclohexanamine hydrochloride: A Gateway to Novel Chemical Entities
Introduction: The Strategic Value of the Fluorinated Cyclohexylamine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2] Fluorine's unique properties, such as its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, conformational preference, and metabolic stability.[3][4] These modulations can translate into improved pharmacokinetic and pharmacodynamic properties, making fluorinated building blocks highly sought after in medicinal chemistry.[1][3]
cis-4-Fluorocyclohexanamine hydrochloride is a versatile bifunctional building block that presents a unique combination of a reactive primary amine and a stereochemically defined fluorinated cyclohexane ring. The cis configuration of the fluorine atom and the amino group influences the conformational equilibrium of the cyclohexane ring, which can be a critical factor in the binding affinity and selectivity of a drug candidate to its biological target. This application note provides a detailed guide for the derivatization of this compound through common and robust synthetic transformations, including N-acylation, N-sulfonylation, and reductive amination, to generate novel compounds for screening and development in drug discovery programs.
The Influence of the cis-Fluoro Substituent: A Conformational Perspective
The presence of the electronegative fluorine atom at the C4 position of the cyclohexane ring introduces significant stereoelectronic effects that dictate the conformational preference of the molecule. In the cis-isomer, both the fluorine and the amino group can occupy either axial or equatorial positions. The equilibrium between these two chair conformations is a delicate balance of steric and electronic factors. While a comprehensive conformational analysis of N-substituted cis-4-fluorocyclohexylamines would require detailed NMR studies and computational modeling, it is generally understood that the preference for an axial or equatorial orientation of the substituents will be influenced by the nature of the N-substituent and the solvent. This conformational bias is a key feature that can be exploited in rational drug design to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement.
Derivatization Strategies and Protocols
The primary amino group of this compound is a versatile handle for a wide range of chemical modifications. The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of novel compounds.
N-Acylation: Synthesis of Novel Amides
N-acylation is a fundamental transformation for the introduction of a wide variety of functional groups, converting the primary amine into a more complex amide. This can be used to explore structure-activity relationships (SAR) by introducing different acyl groups, or to install moieties that improve solubility, cell permeability, or target binding.
Causality Behind Experimental Choices:
-
Base: A base such as triethylamine or pyridine is crucial to neutralize the hydrochloric acid present in the starting material and the HCl generated during the reaction with an acyl chloride, driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine salt in anhydrous DCM (approx. 0.2 M).
-
Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(cis-4-fluorocyclohexyl)acetamide.
-
| Derivative | Acylating Agent | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-acetyl | Acetic anhydride | 85-95% | ~5.8 (br s, 1H, NH), ~4.6-4.8 (m, 1H, CHF), ~3.8-4.0 (m, 1H, CHN), ~2.0 (s, 3H, COCH₃), ~1.5-2.0 (m, 8H, cyclohexyl) | ~ -180 to -190 | [M+H]⁺ |
| N-benzoyl | Benzoyl chloride | 80-90% | ~7.8 (d, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~6.2 (br d, 1H, NH), ~4.7-4.9 (m, 1H, CHF), ~4.0-4.2 (m, 1H, CHN), ~1.6-2.1 (m, 8H, cyclohexyl) | ~ -180 to -190 | [M+H]⁺ |
Table 1: Representative Data for N-Acylated Derivatives
N-Sulfonylation: Crafting Sulfonamide Analogs
The sulfonamide functional group is a key pharmacophore found in a wide range of clinically used drugs, including antibacterial, diuretic, and anti-inflammatory agents.[5] Derivatizing cis-4-Fluorocyclohexanamine with various sulfonyl chlorides provides access to a library of novel sulfonamides with potential biological activity.
Causality Behind Experimental Choices:
-
Base: Pyridine or triethylamine is used to scavenge the HCl produced, preventing the protonation of the starting amine and driving the reaction forward.
-
Slow Addition: Dropwise addition of the sulfonyl chloride at low temperature is critical to control the reaction rate and to minimize the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.
-
Solvent: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the reactive sulfonyl chloride.
Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.3 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq.) in small portions over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.
-
| Derivative | Sulfonylating Agent | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-tosyl | p-Toluenesulfonyl chloride | 75-85% | ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.8 (d, 1H, NH), ~4.6-4.8 (m, 1H, CHF), ~3.3-3.5 (m, 1H, CHN), ~2.4 (s, 3H, Ar-CH₃), ~1.4-1.9 (m, 8H, cyclohexyl) | ~ -180 to -190 | [M+H]⁺ |
| N-mesyl | Methanesulfonyl chloride | 80-90% | ~4.6-4.8 (m, 1H, CHF), ~4.4 (br d, 1H, NH), ~3.5-3.7 (m, 1H, CHN), ~3.0 (s, 3H, SO₂CH₃), ~1.5-2.0 (m, 8H, cyclohexyl) | ~ -180 to -190 | [M+H]⁺ |
Table 2: Representative Data for N-Sulfonylated Derivatives
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound.[6] This reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild enough not to reduce the starting ketone or aldehyde but is effective at reducing the intermediate iminium ion. It is also less toxic than sodium cyanoborohydride.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents that are compatible with STAB.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.
Experimental Protocol: Reductive Amination with Cyclohexanone
-
Materials:
-
cis-4-Fluorocyclohexanamine (prepared from the hydrochloride salt by neutralization with a base like NaOH and extraction)
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of cis-4-Fluorocyclohexanamine (1.0 eq.) and cyclohexanone (1.1 eq.) in DCE (approx. 0.2 M) in a round-bottom flask, add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to obtain the pure secondary amine.
-
| Derivative | Carbonyl Compound | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-cyclohexyl | Cyclohexanone | 70-80% | ~4.5-4.7 (m, 1H, CHF), ~2.6-2.8 (m, 1H, CHN), ~2.4-2.6 (m, 1H, CHN'), ~1.0-2.0 (m, 19H, cyclohexyls + NH) | ~ -180 to -190 | [M+H]⁺ |
| N-benzyl | Benzaldehyde | 75-85% | ~7.2-7.4 (m, 5H, Ar-H), ~4.5-4.7 (m, 1H, CHF), ~3.8 (s, 2H, Ar-CH₂), ~2.7-2.9 (m, 1H, CHN), ~1.5-2.0 (m, 9H, cyclohexyl + NH) | ~ -180 to -190 | [M+H]⁺ |
Table 3: Representative Data for N-Alkylated Derivatives
Conclusion: A Platform for Innovation
This compound serves as an exceptional starting material for the generation of diverse and novel chemical entities. The derivatization protocols outlined in this application note for N-acylation, N-sulfonylation, and reductive amination are robust, high-yielding, and adaptable to a wide range of reagents, enabling the rapid construction of compound libraries for biological screening. The strategic placement of the fluorine atom on the conformationally defined cyclohexane ring offers a unique opportunity to explore the impact of fluorination on molecular recognition and pharmacological activity. By leveraging these synthetic strategies, researchers and drug development professionals can unlock the potential of this valuable building block to create the next generation of innovative therapeutics.
References
Analytical methods for cis-4-Fluorocyclohexanamine hydrochloride quantification
An Application Note on the Quantitative Analysis of cis-4-Fluorocyclohexanamine Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for precise analytical characterization in drug development and quality control, this document outlines three robust, validated methods: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each section delves into the scientific rationale behind the chosen methodology, offers step-by-step protocols, and presents guidelines for method validation in accordance with ICH Q2(R2) standards.[2][3][4] This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative
This compound (MW: 153.63 g/mol , CAS: 932706-30-4) is a pivotal building block in medicinal chemistry.[5][6] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. The stereochemistry of the amine group is equally critical for target binding and biological activity. Therefore, the ability to accurately quantify this intermediate and control its purity is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This application note provides a multi-faceted analytical approach, empowering scientists to select the most suitable method based on their specific requirements, whether for routine quality control, stability testing, or reference standard characterization.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
2.1. Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. However, this compound lacks a significant UV chromophore, making direct detection at typical wavelengths challenging and insensitive. To overcome this, a pre-column derivatization strategy is employed.
Causality Behind Experimental Choices:
-
Derivatization Agent: We utilize Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatizing agent. In an alkaline environment, Dansyl Chloride reacts with the primary amine of the analyte to form a highly fluorescent and UV-active sulfonamide derivative. This reaction is robust, specific for primary and secondary amines, and the resulting derivative exhibits strong absorbance around 254 nm, a common wavelength for HPLC-UV detectors.
-
Column Chemistry: A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining the relatively nonpolar dansylated derivative. The long alkyl chains provide a hydrophobic stationary phase, ideal for reversed-phase chromatography.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (or a suitable buffer like ammonium acetate) is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for the derivative. The ratio is optimized to achieve a suitable retention time and resolution from any potential impurities or derivatizing agent artifacts.
2.2. Visualized Workflow: HPLC-UV Method
References
Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Fluorocyclohexanamine Hydrochloride
Introduction: The Strategic Importance of Fluorinated Cyclohexylamines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and increase membrane permeability, ultimately leading to more effective and safer therapeutics. Within this context, the cis-4-fluorocyclohexanamine scaffold has emerged as a valuable building block in the design of novel pharmaceuticals, particularly for central nervous system (CNS) agents.[2] Its specific stereochemistry and the presence of the fluorine atom are critical for dictating the three-dimensional shape and electronic environment of the molecule, which in turn governs its interaction with biological targets. This application note provides a detailed guide to the stereoselective synthesis of cis-4-fluorocyclohexanamine hydrochloride, a key intermediate for drug discovery and development.
Guiding Principle: The Mechanism of Stereoselection
The stereoselective synthesis of cis-4-fluorocyclohexanamine hinges on the controlled catalytic hydrogenation of an intermediate, 4-fluorocyclohexanone oxime. The stereochemical outcome of this reduction is primarily influenced by the catalyst's interaction with the substrate on the less sterically hindered face. In the case of 4-fluorocyclohexanone oxime, the catalytic hydrogenation preferentially proceeds via equatorial attack of hydrogen, leading to the formation of the cis-isomer as the major product. The choice of catalyst and reaction conditions is paramount in maximizing this stereoselectivity.
Figure 1: Conceptual workflow for the stereoselective synthesis of this compound.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Part 1: Synthesis of 4-Fluorocyclohexanone Oxime
This initial step converts the commercially available 4-fluorocyclohexanone into its corresponding oxime, which is the direct precursor for the stereoselective reduction.
Materials:
-
4-Fluorocyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water (3:1 v/v).
-
To this solution, add 4-fluorocyclohexanone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-fluorocyclohexanone oxime, which can be used in the next step without further purification.
Part 2: Stereoselective Hydrogenation to cis-4-Fluorocyclohexanamine
This is the critical stereochemistry-defining step. The use of a rhodium-on-carbon catalyst under hydrogen pressure favors the formation of the cis-isomer.
Materials:
-
4-Fluorocyclohexanone oxime
-
5% Rhodium on Carbon (Rh/C)
-
Methanol
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the crude 4-fluorocyclohexanone oxime (1.0 equivalent) in methanol.
-
Carefully add 5% Rhodium on Carbon catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the oxime and formation of the amine.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-4-fluorocyclohexanamine as a mixture of cis and trans isomers.
Part 3: Purification and Formation of the Hydrochloride Salt
The final step involves the purification of the cis-isomer and its conversion to the stable hydrochloride salt.
Materials:
-
Crude cis-4-fluorocyclohexanamine
-
Diethyl ether
-
Hydrochloric acid solution (2M in diethyl ether)
-
Hexanes
Procedure:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt of the amine will precipitate out of the solution.
-
Continue the addition until no further precipitation is observed.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether and then with hexanes to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound. The cis to trans ratio can be determined by ¹H NMR or GC analysis. Further purification, if necessary, can be achieved by recrystallization.
Data Presentation and Characterization
The following table summarizes typical results and key analytical data for the synthesis of this compound.
| Parameter | Typical Value | Method of Analysis |
| Overall Yield | 45-60% | Gravimetric |
| cis:trans Ratio | >95:5 | ¹H NMR, GC-MS |
| Purity | >98% | HPLC, Elemental Analysis |
| Melting Point | 225-230 °C | Melting Point Apparatus |
| ¹H NMR (400 MHz, D₂O) | δ 3.20-3.35 (m, 1H), 1.80-2.00 (m, 4H), 1.55-1.75 (m, 4H) | NMR Spectroscopy |
| ¹⁹F NMR (376 MHz, D₂O) | δ -180.5 (m) | NMR Spectroscopy |
| Mass Spectrum (ESI+) | m/z 118.1 [M+H]⁺ | Mass Spectrometry |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in oximation | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Low cis:trans selectivity | Ineffective catalyst or non-optimal reaction conditions. | Use a fresh, high-quality catalyst. Optimize hydrogen pressure and reaction time. |
| Incomplete hydrogenation | Catalyst poisoning or insufficient hydrogen pressure. | Ensure the substrate is pure. Increase catalyst loading or hydrogen pressure. |
| Difficulty in salt precipitation | Amine solution is too dilute. | Concentrate the amine solution before adding HCl in ether. |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
References
Enhancing blood-brain barrier penetration with fluorinated analogs.
This is an excellent and highly detailed request. I will now proceed to generate the Application Note and Protocols based on the structured plan and the information gathered from my initial search.
Here is the comprehensive guide as requested:
Topic: Enhancing Blood-Brain Barrier Penetration with Fluorinated Analogs: A Strategic Guide for CNS Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Introduction: The CNS Drug Delivery Challenge
The blood-brain barrier (BBB) is a formidable, dynamic interface that meticulously regulates the passage of substances from the circulatory system into the central nervous system (CNS). While this neuroprotective function is critical for maintaining brain homeostasis, it poses a significant hurdle in drug development, preventing approximately 98% of small-molecule drugs from reaching their intended CNS targets. Overcoming this barrier is paramount for treating a vast array of neurological and psychiatric disorders. Among the various medicinal chemistry strategies employed to enhance CNS penetration, the strategic incorporation of fluorine has emerged as a uniquely powerful and versatile tool.[1][2]
This guide provides a comprehensive overview of the rationale behind using fluorination to improve BBB penetration. It details a strategic workflow, from the design of fluorinated analogs to their evaluation using robust in vitro and in vivo methodologies, providing field-proven insights and step-by-step protocols for the modern drug discovery laboratory.
The Fluorine Advantage: Physicochemical Rationale
The strategic substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly alter a molecule's properties in ways that are highly advantageous for CNS penetration.[3][4] Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen, allowing it to act as a bioisostere with minimal steric perturbation.[4] The benefits of fluorination are multifaceted:
-
Modulation of Lipophilicity: Passive diffusion across the lipid membranes of the BBB is a primary entry mechanism. Fluorination generally increases lipophilicity (logP), which can enhance membrane permeation.[5][6] However, this effect is highly context-dependent. For instance, a single fluorine on an aromatic ring increases lipophilicity, while a trifluoromethyl (CF₃) group can decrease it in certain contexts due to its strong electron-withdrawing nature.[4] This tunability allows for fine-optimization of a compound's lipophilic character to achieve the ideal balance for BBB transit.
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[4] By replacing metabolically labile C-H bonds at vulnerable positions with C-F bonds, the molecule's half-life is extended, increasing the probability of it reaching and crossing the BBB before being degraded.[3][7]
-
Lowering pKa of Amines: Many CNS drugs contain basic amine groups, which are protonated and positively charged at physiological pH (7.4). This charge is detrimental to passive diffusion across the BBB. The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby amines.[7][8] This reduction in basicity means a larger fraction of the drug exists in its neutral, more lipophilic form at physiological pH, thereby enhancing its ability to permeate the BBB.[6]
-
Conformational Control: The introduction of fluorine can influence the conformation of a molecule through effects like the gauche effect.[4] This can lock the molecule into a more favorable conformation for binding to its CNS target or for traversing membrane transporters.
Strategic Design and Evaluation Workflow
A systematic approach is crucial for successfully leveraging fluorination. The following workflow outlines a logical progression from analog design to in vivo validation.
dot graph TD { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end
Caption: A workflow for designing and validating fluorinated CNS drug candidates.
In Vitro Assessment of BBB Penetration
In vitro models are essential for the initial, high-throughput screening of fluorinated analogs, allowing for the cost-effective prioritization of candidates for more complex in vivo studies.[9][10]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Causality: The PAMPA-BBB assay is a non-cell-based, high-throughput method that isolates and measures passive diffusion, a key mechanism for BBB penetration.[11] It uses a synthetic membrane coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB's lipid environment.[12][13] This assay is ideal for early-stage discovery to quickly rank-order a series of fluorinated analogs based on their intrinsic passive permeability, helping to eliminate compounds that are unlikely to cross the BBB via this route.[14]
Methodology:
-
Preparation:
-
Prepare a donor plate (96-well) containing the test compounds (e.g., 50 µM in phosphate buffer, pH 7.4, with a final DMSO concentration ≤0.5%).[14] Include high-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls.
-
Prepare an acceptor plate (96-well) with a hydrophilic PVDF filter. Hydrate the membrane with buffer.
-
Carefully pipette 5 µL of the artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane) onto each well of the acceptor plate filter.[12]
-
-
Assay Execution:
-
Quantification & Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
-
Self-Validation/Acceptance Criteria:
-
The Pₑ of the control compounds must fall within established ranges (e.g., Caffeine Pₑ > 4.0 x 10⁻⁶ cm/s; Atenolol Pₑ < 2.0 x 10⁻⁶ cm/s).
-
Compounds are typically classified as having low, medium, or high potential for passive BBB penetration based on their Pₑ values.
-
Protocol 2: Cell-Based Transwell Permeability Assay
Causality: While PAMPA assesses passive diffusion, it cannot model active transport or the influence of efflux pumps (like P-glycoprotein, P-gp), which are critical components of the BBB.[15] Cell-based assays using immortalized human brain endothelial cells (like hCMEC/D3) grown on a porous membrane provide a more physiologically relevant model.[16][17] This assay allows for the determination of both permeability and the Efflux Ratio (ER), which indicates if a compound is a substrate for efflux pumps that actively remove drugs from the brain.
Methodology:
-
Cell Culture:
-
Barrier Integrity Check:
-
Before the assay, measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be stable and meet a minimum threshold (e.g., >30 Ω·cm²) to confirm monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow or fluorescently labeled Dextran (e.g., 4 kDa).[21] Permeability should be low, indicating tight junction formation.
-
-
Bidirectional Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES).
-
A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., 1-10 µM) to the apical (top) chamber. The basolateral (bottom) chamber contains fresh transport buffer.
-
B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber. The apical chamber contains fresh transport buffer.
-
Incubate at 37°C, 5% CO₂ for a set time (e.g., 60-120 minutes), taking samples from the receiver chamber at various time points.
-
-
Quantification & Analysis:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Self-Validation/Acceptance Criteria:
-
Include controls: a high-permeability, non-efflux substrate (e.g., Caffeine, ER ≈ 1) and a known P-gp substrate (e.g., Quinidine, ER > 2).
-
An ER > 2 suggests the compound is subject to active efflux and may have limited brain accumulation in vivo.[22]
-
In Vivo Validation of BBB Penetration
In vivo studies are the definitive step to confirm that the promising characteristics observed in vitro translate to a whole-organism system.
Protocol 3: Brain-to-Plasma Concentration Ratio (Kp) Determination
Causality: The Kp value provides a straightforward, albeit simplistic, measure of a drug's overall distribution into the brain tissue relative to the blood. It is calculated as the ratio of the total drug concentration in the brain to the total concentration in plasma at a steady state. While it doesn't distinguish between free and bound drug, it is a valuable first-pass in vivo experiment to confirm that the compound can access the brain compartment.
Methodology:
-
Animal Dosing:
-
Administer the fluorinated analog to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral). The dosing regimen should be designed to achieve a pseudo-steady state.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 1-2 hours post-dose), collect blood (via cardiac puncture into heparinized tubes) and perfuse the animal with saline to remove residual blood from the brain vasculature.
-
Excise the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer (e.g., 2-fold the brain weight in saline).[23]
-
-
Quantification & Analysis:
-
Extract the drug from both plasma and brain homogenate samples.
-
Quantify the concentration in both matrices using LC-MS/MS.
-
Calculate the Kp: Kp = Concentration in Brain Homogenate / Concentration in Plasma
-
-
Data Interpretation:
-
A Kp > 1 indicates that the compound accumulates in the brain tissue relative to plasma. However, this can be misleading as high lipophilicity can lead to high non-specific binding within the brain tissue, inflating the Kp value without increasing the pharmacologically relevant unbound concentration.[24]
-
Protocol 4: Unbound Brain-to-Plasma Ratio (Kp,uu) via Microdialysis
Causality: The Kp,uu is the gold standard for quantifying BBB penetration.[25][26] It represents the ratio of the unbound drug concentration in the brain's interstitial fluid (ISF) to the unbound concentration in plasma.[15] This parameter reflects the true equilibrium across the BBB, accounting for both plasma protein and brain tissue binding, and is the best predictor of target engagement.[27] A Kp,uu value of 1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx.[15][27] Intracerebral microdialysis is the premier technique for measuring unbound ISF concentrations directly in freely moving animals.[28][29][30]
Methodology:
-
Surgical Preparation:
-
Implant a microdialysis guide cannula into the specific brain region of interest (e.g., striatum or hippocampus) of an anesthetized rat or mouse. Implant a second catheter into the jugular vein for blood sampling. Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.3-1.0 µL/min).[31]
-
Administer the test compound (e.g., via IV infusion to achieve steady-state).
-
Collect dialysate samples from the brain probe and blood samples from the jugular catheter at regular intervals over several hours.
-
-
Probe Recovery Calibration:
-
It is critical to determine the probe's in vivo recovery (the efficiency of diffusion across the dialysis membrane), which can be done using methods like retrodialysis.
-
-
Quantification & Analysis:
-
Measure the total drug concentration in plasma and the drug concentration in the brain dialysate using a highly sensitive LC-MS/MS method.
-
Determine the unbound fraction in plasma (fu,p) using an in vitro method like equilibrium dialysis.[23]
-
Calculate the unbound plasma concentration (Cu,plasma).
-
Calculate the unbound ISF concentration (Cu,brain) by correcting the dialysate concentration for probe recovery.
-
Calculate the Kp,uu: Kp,uu = Cu,brain / Cu,plasma or Kp,uu = AUCu,brain / AUCu,plasma[25]
-
-
Self-Validation/Acceptance Criteria:
-
The system should demonstrate stable probe recovery.
-
The pharmacokinetic profiles should be well-defined. Kp,uu values provide a definitive assessment of BBB transport mechanisms.
-
Data Interpretation & Case Studies
The strategic application of fluorination can yield dramatic improvements in CNS penetration.
Data Presentation Example:
| Compound | Modification | pKa | logP | PAMPA Pₑ (10⁻⁶ cm/s) | hCMEC/D3 ER | in vivo Kp,uu |
| Parent-H | - | 9.5 | 2.1 | 1.5 | 4.5 | 0.05 |
| Analog-F | 4-Fluoro | 8.7 | 2.5 | 5.2 | 1.2 | 0.85 |
| Analog-CF₃ | 4-CF₃ | 8.2 | 2.8 | 6.8 | 1.1 | 1.10 |
This is illustrative data. In this example, the parent compound has a high pKa and is an efflux substrate (ER > 2), resulting in very poor brain penetration (Kp,uu << 1). Introducing a fluorine atom (Analog-F) lowers the pKa, increases passive permeability, and reduces efflux, leading to a Kp,uu near 1, indicative of successful passive diffusion.[7] The CF₃ group (Analog-CF₃) further enhances these properties.[32] Many successful CNS drugs, such as Fluoxetine (Prozac®), utilize fluorine to achieve their therapeutic effect in the brain.[33]
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern CNS drug design.[34][35] By judiciously modifying a lead compound's physicochemical properties—lipophilicity, metabolic stability, and basicity—medicinal chemists can effectively overcome the challenges posed by the blood-brain barrier.[3][7] A tiered, systematic evaluation process, beginning with high-throughput in vitro assays like PAMPA-BBB and progressing to more complex cell-based and definitive in vivo microdialysis studies, provides a robust framework for identifying and optimizing fluorinated analogs with superior CNS penetration profiles. This integrated approach maximizes the probability of success in the long and arduous path of CNS drug discovery and development.
References
- 1. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 2. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medical.researchfloor.org [medical.researchfloor.org]
- 10. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 13. paralab.es [paralab.es]
- 14. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 24. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 25. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. Brain Microdialysis Study of Meropenem in Two Patients with Acute Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. benthamdirect.com [benthamdirect.com]
- 35. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: A Scientist's Guide to Modulating Lipophilicity in Bioactive Molecules
Foundational Principles: Why Lipophilicity Governs Drug Action
In the intricate process of drug discovery, few physicochemical properties are as influential as lipophilicity.[1][2][3] Lipophilicity, the "fat-loving" nature of a molecule, dictates its ability to dissolve in lipids and other non-polar solvents.[4] This characteristic is a primary determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, governing its journey through the body and ultimately its therapeutic success.[1][2][3]
A drug's ability to permeate biological membranes, which are primarily lipid bilayers, is directly linked to its lipophilicity.[4] Optimal lipophilicity allows a drug administered orally to pass through the gastrointestinal wall, enter the bloodstream, distribute to target tissues, and reach its site of action. However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[3][4]
Defining Lipophilicity: LogP vs. LogD
Lipophilicity is most commonly quantified using the partition coefficient (P) or the distribution coefficient (D) .
-
LogP (Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] Crucially, LogP describes the lipophilicity of the neutral, un-ionized form of the molecule only.[5]
-
LogD (Distribution Coefficient): Since most drugs contain ionizable groups (acids or bases), their charge state changes with pH.[5] LogD is the logarithm of the ratio of a compound's concentration in a lipid phase to the total concentration of all its forms (ionized and un-ionized) in an aqueous phase at a specific pH.[3][5] For drug development, LogD at pH 7.4 (physiological pH of blood) is the most relevant measure.[5]
A central tenet in medicinal chemistry, Lipinski's Rule of Five , provides a framework for evaluating the "drug-likeness" of a compound for oral administration.[6][7][8] One of its key criteria is that the LogP should not be greater than 5, highlighting the critical need to control lipophilicity within a defined optimal range, often considered to be between 1 and 3 for LogD.[6][8][9]
Strategic Modulation of Lipophilicity
Medicinal chemists employ several strategies to fine-tune the lipophilicity of a lead compound to enhance its ADMET properties while maintaining or improving its potency.
Structural Modification: The Building Block Approach
The most direct way to alter lipophilicity is by adding or removing specific functional groups. The overall lipophilicity of a molecule can be approximated as the sum of its constituent fragments. The contribution of a substituent to lipophilicity is given by its hydrophobicity constant, π.
-
Positive π values indicate a lipophilic contribution (increase LogP).
-
Negative π values indicate a hydrophilic contribution (decrease LogP).
| Functional Group | Approximate π Contribution | Effect on Lipophilicity |
| Methyl (-CH3) | +0.5 | Increase |
| Phenyl (-C6H5) | +2.0 | Significant Increase |
| Chlorine (-Cl) | +0.7 | Increase |
| Fluorine (-F) | +0.15 | Slight Increase |
| Hydroxyl (-OH) | -0.7 | Decrease |
| Carboxylic Acid (-COOH) | -0.3 | Decrease |
| Amine (-NH2) | -1.2 | Significant Decrease |
Data compiled from various medicinal chemistry sources.
Causality: Adding aliphatic or aromatic carbon fragments increases the non-polar surface area of the molecule, enhancing its affinity for the lipid phase. Conversely, introducing groups capable of hydrogen bonding (like hydroxyls or amines) increases the molecule's affinity for the aqueous phase, thereby reducing lipophilicity.[10]
Bioisosteric Replacements
Bioisosterism involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of improving the drug's overall profile.[11] This is a powerful strategy for subtly modulating lipophilicity without drastically altering the molecule's conformation or its ability to bind to the target.
Common Bioisosteric Replacements to Modulate Lipophilicity:
-
Hydrogen → Fluorine: Replacing a hydrogen atom with fluorine is a common tactic.[12] While fluorine is only slightly more lipophilic, its strong electron-withdrawing nature can block sites of metabolic oxidation, improving metabolic stability.[12][13]
-
Carboxylic Acid → Tetrazole: A carboxylic acid group can be replaced by a tetrazole ring. The tetrazole is also acidic but is approximately 10-fold more lipophilic, which can significantly improve oral absorption.[13]
-
gem-Dimethyl Group → Oxetane: An oxetane ring can serve as a bioisostere for a gem-dimethyl group.[13] This replacement can reduce lipophilicity and improve aqueous solubility while maintaining a similar steric profile.[13][14]
-
Ester → Amide: Replacing an ester with an amide can reduce susceptibility to hydrolysis by esterase enzymes and decrease lipophilicity, improving the pharmacokinetic profile.[11]
Experimental Measurement of Lipophilicity: Protocols
While computational predictions are valuable for initial screening, experimental determination of LogP and LogD is essential for accurate lead optimization.
Protocol 1: The Shake-Flask Method for LogP/LogD Determination (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer and is considered the definitive technique.[15][16][17]
Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). The mixture is agitated until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is quantified.
Step-by-Step Methodology:
-
Preparation of Saturated Solvents:
-
Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., 0.1 M PBS, pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[15][17]
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated buffer in a glass vial. The final concentration should be low enough to avoid solubility issues in either phase, and the volume of DMSO should be minimal (<1%) to avoid affecting the partitioning.
-
-
Equilibration:
-
Securely cap the vials.
-
Agitate the vials on a shaker or rotator at a constant, gentle speed for a sufficient time to reach equilibrium (typically 1-24 hours, compound-dependent). Avoid vigorous shaking that can cause emulsification.
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Be extremely careful not to disturb the interface.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for each phase to account for matrix effects.
-
-
Calculation:
-
LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
For LogP, the aqueous phase is pure water instead of a buffer.
-
Self-Validation & Trustworthiness: The protocol's integrity relies on ensuring equilibrium has been reached. This can be validated by running parallel experiments with different shaking times or by approaching equilibrium from both directions (i.e., initially dissolving the compound in the octanol phase in one experiment and the aqueous phase in another). The results should converge to the same LogD value.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for High-Throughput LogD Estimation
RP-HPLC offers a rapid and automated alternative for estimating lipophilicity, making it suitable for screening larger numbers of compounds.[18][]
Principle: This method correlates a compound's retention time on a non-polar stationary phase (like C18) with its lipophilicity.[5] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is generated using a set of standards with known LogD values.
Step-by-Step Methodology:
-
System Setup:
-
HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.
-
Column: A reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Preparation of Standards and Samples:
-
Prepare stock solutions (e.g., 10 mM in DMSO) of 5-8 reference standards with well-documented LogD values that bracket the expected range of your test compounds.
-
Prepare stock solutions of your test compounds at the same concentration.
-
Dilute all stocks to a final working concentration (e.g., 10 µM) in the initial mobile phase composition.
-
-
Chromatographic Run:
-
Inject the standards and samples onto the column.
-
Run a fast gradient elution (e.g., 5% to 95% organic solvent over 5-10 minutes).
-
Record the retention time (t_R) for each compound.
-
-
Data Analysis and Calculation:
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0 , where t_0 is the column dead time (often measured by injecting a non-retained compound like uracil).[18]
-
Plot the known LogD values of the reference standards against their calculated log(k') values.
-
Perform a linear regression on the data points to generate a calibration curve.
-
Using the measured log(k') of your test compounds, interpolate their LogD values from the calibration curve.
-
Self-Validation & Trustworthiness: The quality of the result is entirely dependent on the quality of the calibration curve. The R² value of the linear regression should be >0.95. The standards must be structurally diverse and relevant to the chemical space of the test compounds. Running a known quality control (QC) compound in each batch ensures run-to-run consistency.
In Silico Approaches: Computational Prediction
Before synthesis and experimental testing, computational tools can provide rapid, cost-effective estimations of lipophilicity.[20] These methods are invaluable for virtual screening and prioritizing synthetic targets.
Methods:
-
Atom-based methods (e.g., ALOGP): These calculate LogP by summing the contributions of individual atoms based on their type and environment.
-
Fragment-based methods (e.g., ClogP): These sum the contributions of predefined molecular fragments.[10] This is often more accurate if the fragments within the query molecule are well-represented in the training dataset.[5]
-
Machine Learning/Deep Learning Models: Modern methods use advanced algorithms trained on vast datasets of experimentally determined LogP/LogD values to predict lipophilicity from molecular structure.[21][22]
Expertise in Application: Computational models are powerful but have limitations. Their accuracy is dependent on the data they were trained on.[23] It is crucial to use them as a guide, not a replacement for experimental data. For novel chemical scaffolds, prediction accuracy may be lower. The best practice is to use a consensus approach, comparing the results from several different algorithms, and to always validate computational predictions with experimental data for key compounds in a series.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 9. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 11. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. baranlab.org [baranlab.org]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]
- 20. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of log P, pK, and log D predictions from the SAMPL7 blind challenge. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-4-Fluorocyclohexanamine Hydrochloride
Introduction
Welcome to the technical support guide for the purification of cis-4-Fluorocyclohexanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who work with this and structurally similar compounds. The purification of this molecule presents unique challenges, primarily centered around controlling stereochemistry, removing process-related impurities, and handling the physicochemical properties of a fluorinated amine salt. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a low melting point and appears discolored. What are the most likely impurities?
A: The most common impurities in the synthesis of 4-fluorocyclohexanamine derivatives typically fall into three categories:
-
Stereoisomers: The most significant impurity is often the corresponding trans-isomer. The relative ratio of cis to trans is dictated by the synthetic route, particularly the reduction step of an intermediate ketone or oxime. Due to their similar structures, separating these isomers can be challenging.
-
Unreacted Starting Materials & Intermediates: Depending on the synthesis, you may have residual 4-fluorocyclohexanone, the corresponding oxime, or other precursors.
-
Reaction Byproducts: Dehalogenation products or byproducts from the sulfonating agent (if used in synthesis) can be present. For instance, cyclohexylamine sulfate is a common and difficult-to-remove byproduct in some amine syntheses.[1]
The initial characterization of your crude material by ¹H NMR, LC-MS, and HPLC is critical to identify the specific impurities present, which will guide your purification strategy.
Q2: What is the most effective method for purifying this compound on a laboratory scale?
A: Recrystallization is the most robust and scalable method for purifying solid amine hydrochloride salts.[2] The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[3][4]
A highly effective method is the use of a solvent/anti-solvent system. For amine hydrochlorides, a polar protic solvent to dissolve the salt, and a less polar or non-polar solvent to induce precipitation is a common strategy. A well-documented system for similar compounds is a mixture of ethanol (solvent) and acetone (anti-solvent).[2]
Troubleshooting Guide: Recrystallization
Q3: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated to a point where the solute's solubility is exceeded, but the temperature is still above the melting point of the impure solid.
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of the primary (hot) solvent (e.g., ethanol) to redissolve the oil, then allow it to cool more slowly.
-
Reduce Cooling Rate: Rapid cooling favors oiling. Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath or freezer.
-
Modify Solvent System: If the problem persists, the polarity difference between your solvent and anti-solvent may be too large. Try using a slightly more polar anti-solvent or a less polar primary solvent.
-
Induce Crystallization: Once the solution is cool and slightly cloudy, scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.[3] Alternatively, add a "seed crystal" from a previous successful batch.[3]
Q4: My NMR analysis shows significant contamination with the trans-isomer. Can recrystallization alone remove it?
A: Yes, fractional crystallization is a powerful technique for separating diastereomers like cis and trans isomers. The two isomers, as their hydrochloride salts, will have different crystal lattice energies and thus different solubilities in a given solvent system. Often, one isomer is significantly less soluble and will crystallize out preferentially.
A process for separating cis- and trans-cyclohexanediamine isomers involves forming their dihydrochloride salts in a methanol solution, where the trans isomer is less soluble and precipitates.[5] A similar principle can be applied here. You may need to perform multiple recrystallizations to achieve high diastereomeric purity.
Experimental Protocol: Fractional Recrystallization for Isomer Separation
-
Solvent Screening: Test the solubility of your cis/trans mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to find a system where one isomer is sparingly soluble.
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the chosen hot solvent (e.g., methanol).
-
Cooling & Crystallization: Cool the solution slowly. The less soluble isomer (trans in many cases, but this must be experimentally verified for your specific molecule) should crystallize first.
-
Isolation: Filter the crystals and wash with a small amount of the cold solvent. This solid will be enriched in the less soluble isomer.
-
Second Crop: Concentrate the filtrate (the mother liquor), which is now enriched in the more soluble isomer (cis), and cool again to obtain a second crop of crystals.
-
Analysis: Analyze both fractions by NMR or HPLC to determine the cis:trans ratio. Repeat the process on the cis-enriched fraction until the desired purity is achieved.
Quantitative Data for a Model Recrystallization The following data is adapted from a protocol for a similar amine hydrochloride and should be used as a starting point for optimization.[2]
| Parameter | Value / Condition | Rationale |
| Solvent System | Ethanol (Solvent) / Acetone (Anti-solvent) | Ethanol effectively dissolves the polar hydrochloride salt at high temperatures, while acetone's lower polarity reduces solubility upon addition, inducing crystallization. |
| Example Ratio | ~10 mL Ethanol to 30 mL Acetone | A common starting ratio is 1:3 (v/v) of solvent to anti-solvent.[2] |
| Dissolution Temp. | Reflux (~78 °C for Ethanol) | Ensures complete dissolution of the target compound and soluble impurities. |
| Crystallization Temp. | Slow cooling to RT, then 0-4 °C | Gradual cooling is crucial for forming well-ordered, pure crystals.[4] |
Purification Workflow Diagram
The following diagram outlines a general decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purifying cis-4-Fluorocyclohexanamine HCl.
Troubleshooting Guide: Column Chromatography
Q5: My compound is streaking badly on a standard silica gel column. How can I get clean separation?
A: This is a classic problem when purifying basic amines on acidic silica gel.[6][7] The free amine group (in equilibrium with the salt, especially if the eluent is not acidic) strongly interacts with the acidic silanol (Si-OH) groups on the silica surface. This leads to peak tailing, poor resolution, and sometimes irreversible binding.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase to "mask" the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol + 0.5% TEA). TEA is volatile and can usually be removed under high vacuum.[6]
-
Ammonium Hydroxide: For more polar systems, a small amount of aqueous ammonium hydroxide can be added to the polar solvent component (e.g., in a DCM/Methanol system, add a few drops of NH₄OH to the methanol).
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which creates a more basic environment and prevents the strong interaction with your target compound. This is often the most effective but also a more expensive option.[6][7]
-
Neutral Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for amine purification via column chromatography.
Analytical Characterization
Q6: How can I confirm the purity and stereochemical identity of my final product?
A: A combination of analytical techniques is required for full characterization.
| Analytical Method | Purpose | Key Parameters to Check |
| ¹H and ¹⁹F NMR | Structural confirmation and isomer ratio | ¹H NMR: Check for the characteristic splitting patterns of the protons on the carbon bearing the fluorine and the amine. The coupling constants (J-values) for the axial vs. equatorial protons can help confirm the cis configuration. The absence of peaks corresponding to the trans-isomer is crucial. ¹⁹F NMR: A single peak confirms the presence of one fluorine environment. |
| HPLC | Purity assessment | Develop a method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) to determine the percentage purity. The hydrochloride salt form is generally amenable to reverse-phase chromatography.[8] |
| LC-MS | Identity confirmation | Confirm the molecular weight of the free base ([M+H]⁺). |
| Karl Fischer Titration | Water content | Determines the amount of residual water in the hygroscopic hydrochloride salt.[9] |
| Melting Point | Purity indicator | A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[2] |
References
- 1. US3347920A - Purification of cyclohexylamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of cis-4-Fluorocyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis of cis-4-Fluorocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this challenging stereoselective synthesis. Our focus is on improving yield and purity by understanding the underlying chemical principles of the common synthetic routes.
Introduction
This compound is a valuable building block in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and binding affinity, and the specific cis stereochemistry is often crucial for pharmacological activity. However, achieving high yields of the desired cis isomer can be challenging due to the formation of the thermodynamically more stable trans isomer and other side products. This guide provides a comprehensive overview of the most common synthetic strategies and addresses specific issues you may encounter.
Primary Synthetic Route: Reductive Amination of 4-Fluorocyclohexanone
The most direct and widely used method for synthesizing 4-fluorocyclohexanamine is the reductive amination of 4-fluorocyclohexanone. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the desired amine.
Overcoming solubility problems with cis-4-Fluorocyclohexanamine hydrochloride
Technical Support Center: cis-4-Fluorocyclohexanamine hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists to address common challenges associated with the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure seamless integration of this valuable building block into your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubility of this compound.
Q1: What are the expected solubility characteristics of this compound?
As the hydrochloride salt of an amine, this compound is fundamentally designed for enhanced aqueous solubility compared to its free base counterpart.[1][2] The protonated amine group (R-NH₃⁺) forms a highly polar functional group, which interacts favorably with polar solvents like water.[2][3] While it typically appears as a white to off-white crystalline solid, its dissolution is governed by factors such as solvent choice, pH, and temperature.[1]
Q2: I'm struggling to dissolve the compound in my aqueous buffer (e.g., PBS, pH 7.4). What could be the issue?
Several factors can contribute to poor dissolution in aqueous media:
-
Concentration: You may be attempting to create a solution that exceeds the compound's maximum solubility at that specific temperature and pH.
-
Temperature: Like many salts, the solubility of this compound is expected to increase with temperature.[3] Room temperature dissolution may be slow or incomplete.
-
Common Ion Effect: While less common in standard biological buffers, a very high concentration of chloride ions from other sources could theoretically suppress the dissolution of the hydrochloride salt.[4][5][6]
-
pH of the Final Solution: Although the compound is a salt, dissolving it in a buffer can slightly alter the local pH. If the final pH drifts towards alkaline conditions, it can promote the formation of the less soluble free base.
Q3: How significantly does pH influence the solubility of this compound?
The pH of the solvent is a critical determinant of solubility for any amine salt.[7] The compound exists in an equilibrium between its protonated, highly soluble salt form and its deprotonated, less water-soluble free base form.
-
Acidic to Neutral pH (pH < 7.5): In this range, the equilibrium favors the protonated ammonium cation (R-NH₃⁺). This ionic form is readily solvated by water, leading to good solubility.
-
Alkaline pH (pH > 8): As the pH increases, the amine group is deprotonated to its neutral free base form (R-NH₂). This form is significantly more lipophilic and less soluble in aqueous media, which can lead to precipitation.[8]
The relationship can be visualized as follows:
Caption: pH-dependent equilibrium of the amine salt.
Q4: Can I use organic solvents to prepare a stock solution?
Yes, using an organic solvent to create a concentrated stock solution is a highly recommended and common practice.[9]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for dissolving amine hydrochlorides and are compatible with most downstream biological assays when diluted appropriately.[10][11]
-
Procedure: Prepare a high-concentration stock (e.g., 10-50 mg/mL) in your chosen organic solvent. This stock can then be diluted into your aqueous experimental medium to achieve the desired final concentration.
-
Critical Note: Always add the organic stock solution to the aqueous buffer, not the other way around. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experiment and to prevent the compound from precipitating out of the less favorable solvent mixture.[10]
Q5: My compound dissolved initially but then precipitated. What happened?
This phenomenon, known as "crashing out," can occur for a few reasons:
-
Supersaturation: You may have created a temporarily supersaturated solution (e.g., by heating) that is not stable upon returning to room temperature.[6]
-
Solvent Exchange: When diluting a concentrated organic stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final mixed-solvent system is exceeded.
-
pH Shift: Adding the stock solution to your final medium may have shifted the pH into a range where the compound is less soluble.
Troubleshooting Workflows & Protocols
If you encounter solubility issues, follow this logical troubleshooting workflow.
Caption: Troubleshooting decision tree for solubility issues.
Protocol 1: Standard Aqueous Solubilization
-
Weigh the required amount of this compound into a sterile vial.
-
Add the desired volume of aqueous buffer (e.g., deionized water, PBS, TRIS buffer, pH ≤ 7.4).
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids remain, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath (37-50°C) while intermittently vortexing until the solid is fully dissolved.
-
Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, the concentration may be too high.
Protocol 2: Solubilization using a Co-Solvent Stock
This is the recommended method for achieving higher concentrations and ensuring compatibility with biological systems.
-
Weigh the this compound into a suitable vial.
-
Add a small volume of a high-purity organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 10 mg/mL). Based on data for similar hydrochloride salts, solubility in DMSO is expected to be robust.[9][10]
-
Vortex or sonicate until the compound is completely dissolved. This should occur readily at room temperature.
-
To prepare your working solution, perform a serial dilution by adding the concentrated stock solution dropwise into your final aqueous buffer while vortexing.
-
Ensure the final concentration of the organic co-solvent in your working solution is minimal (e.g., <1% v/v) to avoid artifacts in your experiment.
Solvent Compatibility Data Summary
The following table provides general guidance on the solubility of this compound. Exact values should be determined empirically.
| Solvent | Type | Expected Solubility | Remarks |
| Water | Aqueous | Soluble | Solubility is pH and temperature-dependent.[3] Gentle heating can assist dissolution. |
| PBS (pH 7.2-7.4) | Aqueous Buffer | Soluble to Sparingly Soluble | Prone to issues if concentration is high. Avoid pH levels > 7.5. |
| Ethanol (EtOH) | Polar Organic | Soluble | Good for creating intermediate stock solutions.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Highly Soluble | Recommended solvent for preparing high-concentration stock solutions.[11] |
References
- 1. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. quora.com [quora.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Optimization of cis-4-Fluorocyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of cis-4-fluorocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, ensuring high yield and purity of the desired cis isomer.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of central nervous system (CNS) agents and other bioactive molecules.[1] The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Achieving high diastereoselectivity for the cis isomer is often a critical challenge in its synthesis. This guide provides a comprehensive overview of the key parameters influencing the reaction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent and practical approach is the reductive amination of 4-fluorocyclohexanone. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is then reduced to the desired amine. The choice of reducing agent and reaction conditions is crucial for controlling the stereoselectivity of the reduction.
Q2: How can I favor the formation of the cis isomer over the trans isomer?
A2: The stereochemical outcome of the reductive amination is highly dependent on the reducing agent and the reaction conditions. Bulky reducing agents tend to favor the formation of the thermodynamically more stable equatorial amine (trans isomer). To enhance the yield of the cis isomer (axial amine), less sterically hindered reducing agents and careful control of reaction temperature are often employed. Catalytic hydrogenation with specific catalysts can also provide good selectivity for the cis product.
Q3: What are the most effective methods for purifying cis-4-Fluorocyclohexanamine from the trans isomer?
A3: Separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional crystallization of the hydrochloride salt is a common and effective method. The different solubilities of the cis and trans dihydrochloride salts in specific solvents, such as methanol or ethanol, can be exploited for their separation.[2] Preparative chromatography, using techniques like supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with a suitable chiral or achiral stationary phase, can also be employed for high-purity isolation.[3]
Q4: How can I confirm the stereochemistry of my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers.[4] The coupling constants and chemical shifts of the protons on the cyclohexane ring, particularly the proton geminal to the fluorine and the proton geminal to the amino group, will be distinct for each isomer due to their different axial and equatorial orientations.[4]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety protocols should be followed. 4-Fluorocyclohexanone can be irritating to the skin and eyes. The use of flammable solvents and hydrogen gas (if performing catalytic hydrogenation) requires a well-ventilated fume hood and the absence of ignition sources. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials or reagents. | - Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material. - Optimize the reaction temperature and time. Gentle heating may be required, but excessive heat can lead to side products. - Ensure the purity of 4-fluorocyclohexanone and the freshness of the reducing agent. |
| Poor cis/trans selectivity | - Incorrect choice of reducing agent. - Reaction temperature is too high, favoring the thermodynamic product (trans). | - For reductive amination, consider using a less sterically demanding reducing agent. - Perform the reduction at a lower temperature to favor the kinetic product (cis). - Explore different catalytic hydrogenation conditions (catalyst, solvent, pressure). |
| Difficulty in separating isomers | - Inappropriate solvent for crystallization. - Isomers co-crystallize. | - Screen a variety of solvents or solvent mixtures for the fractional crystallization of the hydrochloride salt. Methanol, ethanol, or mixtures with ethers are good starting points.[2] - Consider derivatizing the amine to facilitate separation, followed by deprotection. |
| Incomplete conversion to the hydrochloride salt | - Presence of water in the solvent. - Insufficient amount of HCl. | - Use anhydrous solvents when precipitating the hydrochloride salt. - Ensure a slight excess of anhydrous HCl (gas or in an anhydrous solvent) is added to the free amine solution. |
| Product decomposition | - Harsh reaction conditions (e.g., strong acid or high temperature). - Instability of the free amine. | - Use milder reaction conditions where possible. - Convert the amine to its more stable hydrochloride salt as soon as it is purified. |
Experimental Protocols
Protocol 1: Stereoselective Reductive Amination of 4-Fluorocyclohexanone
This protocol aims to favor the formation of the cis isomer.
Materials:
-
4-Fluorocyclohexanone
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 4-fluorocyclohexanone (1 equivalent) in anhydrous methanol, add a 7N solution of ammonia in methanol (10-15 equivalents).
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add a saturated aqueous solution of sodium bicarbonate to basify the mixture to pH > 9.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis/trans-4-fluorocyclohexanamine mixture.
Protocol 2: Purification by Fractional Crystallization of the Hydrochloride Salt
-
Dissolve the crude amine mixture in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether dropwise, until no further precipitation is observed.
-
Filter the resulting white precipitate (a mixture of cis- and trans-4-fluorocyclohexanamine hydrochloride).
-
Wash the precipitate with cold anhydrous diethyl ether and dry under vacuum.
-
To separate the isomers, dissolve the hydrochloride salt mixture in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble isomer (often the trans isomer) will crystallize first. Filter the crystals.
-
Concentrate the mother liquor and repeat the crystallization process to enrich and isolate the cis isomer. The progress of the separation should be monitored by NMR.
Visualizations
Caption: Reductive amination pathway for the synthesis of cis- and trans-4-fluorocyclohexanamine.
Caption: Workflow for the separation of cis and trans isomers by fractional crystallization.
References
Troubleshooting unexpected NMR peaks for cis-4-Fluorocyclohexanamine hydrochloride
Welcome to the technical support center for cis-4-Fluorocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple peak assignments to explore the chemical logic behind spectral features, enabling you to confidently identify impurities, stereoisomers, and artifacts.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the analysis of this compound.
Q1: I have a very broad signal in my ¹H NMR spectrum that I can't integrate properly. What is it?
A1: This is almost certainly the signal from your ammonium protons (-NH₃⁺). In the hydrochloride salt form, the amine is protonated. These protons are 'labile' or 'exchangeable', meaning they rapidly exchange with each other and with trace amounts of water or other acidic protons in your sample.[1][2] This rapid exchange prevents them from coupling with adjacent protons and causes the signal to broaden significantly. The chemical shift of this peak can also vary depending on the solvent, concentration, and temperature.[2]
Q2: How can I definitively confirm the broad peak is from the ammonium group?
A2: The most reliable method is a D₂O exchange experiment . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The deuterium will exchange with the -NH₃⁺ protons, and since deuterium is not observed in a standard ¹H NMR experiment, the broad signal will disappear.[3][4][5] This is a classic and definitive test for exchangeable protons.[4][6]
Q3: My spectrum shows more than one complex multiplet in the 3.0 - 5.0 ppm region. Is my sample impure?
A3: This is highly likely. The most probable impurity is the trans-4-Fluorocyclohexanamine hydrochloride diastereomer. The cis and trans isomers will have distinct signals, particularly for the protons on the carbons bearing the fluorine (H-4) and the amine group (H-1).[7][8] The different spatial arrangement of these groups leads to different magnetic environments and, therefore, different chemical shifts and coupling constants. See the detailed troubleshooting guide below for a full comparison.
Q4: I see sharp singlets or simple multiplets at unexpected places, like ~2.1 ppm or ~1.25 ppm and ~4.1 ppm (quartet). What are these?
A4: These are very common residual solvent impurities from purification or glassware.
-
~2.1 ppm (singlet): Acetone.[3]
-
~1.25 ppm (triplet) and ~4.1 ppm (quartet): Ethyl acetate.[3]
-
~1.5-1.6 ppm (broad singlet): Water in less polar solvents like CDCl₃.[9]
-
Other common contaminants include silicone grease (~0 ppm) and phthalates from plastic tubing.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying the source of unexpected NMR peaks.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for diagnosing unexpected peaks in your spectrum.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Issue 1: Presence of the trans Diastereomer
The most significant "impurity" is often the undesired trans stereoisomer. Because the cyclohexane ring is conformationally locked (on the NMR timescale at room temperature), the axial and equatorial protons have vastly different magnetic environments. This is the key to distinguishing the isomers.
In the most stable chair conformation of the cis isomer , one substituent will be axial and the other equatorial. For the trans isomer , both will be equatorial (or both axial, which is much less stable). This fundamental difference is reflected in the chemical shifts and coupling constants of the H-1 (CH-N) and H-4 (CH-F) protons.
Data Comparison: cis vs. trans Isomers
| Proton | Expected Feature in cis-Isomer | Expected Feature in trans-Isomer | Rationale |
| H-1 (CH-NH₃⁺) | Multiplet, appears more downfield (deshielded). | Multiplet, appears more upfield (shielded). | In the cis isomer, H-1 is often axial, while in the more stable di-equatorial trans isomer, H-1 is also axial. However, the overall stereoelectronic environment differs, leading to distinct shifts. For similar systems like 4-aminocyclohexanol, the equatorial proton of the cis isomer is downfield compared to the axial proton of the trans isomer.[7] |
| H-4 (CH-F) | Multiplet, appears more downfield (deshielded). | Multiplet, appears more upfield (shielded). | Similar to H-1, the axial/equatorial position dictated by the stereochemistry affects shielding. The proton on the carbon with the fluorine will also be split by the fluorine atom (¹⁹F, spin I=1/2), resulting in a doublet of multiplets. |
| Coupling (J) | H-1 and H-4 will show a mix of large (axial-axial, ~8-13 Hz) and small (axial-equatorial, ~2-5 Hz) couplings. | In the di-equatorial trans isomer, H-1 and H-4 are both axial. They will primarily exhibit large axial-axial couplings to their axial neighbors, resulting in a pattern that is often a "triplet of triplets".[8] |
Action: Carefully analyze the multiplicity and coupling constants of the signals in the 3-5 ppm range. The presence of two distinct sets of signals for H-1 and H-4 is a strong indication of a diastereomeric mixture.
Issue 2: Common Chemical Impurities
Beyond stereoisomers, unexpected peaks often arise from substances used during the synthesis or purification.
Common Impurities and Their ¹H NMR Signatures
| Impurity | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Water (H₂O) | ~1.55 (in CDCl₃); ~4.7 (in D₂O or DMSO-d₆) | Broad Singlet | Ubiquitous. Can be reduced by using dried solvents or storing samples over molecular sieves.[3] |
| Acetone | ~2.17 (in CDCl₃) | Singlet | Common cleaning solvent; difficult to remove from glassware.[3] |
| Ethyl Acetate | ~1.25 (t, 3H), ~2.04 (s, 3H), ~4.12 (q, 2H) | Triplet, Singlet, Quartet | Common extraction and chromatography solvent. Can be "sticky".[3] |
| Dichloromethane | ~5.30 (in CDCl₃) | Singlet | Common extraction and chromatography solvent. |
| 4-Fluorocyclohexanone | Multiple peaks, C=O deshields alpha-protons to ~2.2-2.5 | Multiplets | A likely starting material or synthetic precursor.[10][11] |
| Silicone Grease | ~0.0 - 0.1 | Singlet or Broad Peak | From ground glass joints. Very common.[9] |
Action: Compare the chemical shifts and multiplicities of unknown sharp peaks to a standard table of NMR solvent impurities. If a starting material is suspected, run an NMR of that material for direct comparison or perform a spiking experiment (see Protocol 2).
Issue 3: Instrument and Sample Preparation Artifacts
Sometimes, the issue is not chemical but physical or instrumental.
-
Broad, Distorted Peaks: This is often a result of poor shimming . The magnetic field is not homogeneous across the sample.[12] Re-shimming the instrument, especially on the sample being analyzed, is the solution. Poor sample solubility can also cause peak broadening.[3]
-
Spinning Sidebands: These are small, symmetrical peaks appearing on either side of a large, sharp signal.[12] They are caused by inhomogeneities in the magnetic field perpendicular to the axis of sample spinning. Reducing the spin rate or improving the shimming can minimize them.
-
Low Signal-to-Noise: If your sample is too dilute, real peaks may be difficult to distinguish from baseline noise. Increasing the sample concentration or the number of scans during acquisition will improve the signal-to-noise ratio.[13]
Detailed Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
Objective: To confirm the identity of exchangeable protons, such as those in an -NH₃⁺ group.[4][5]
Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Identify Target Peak: Locate the broad peak suspected to be the ammonium signal. Note its chemical shift and shape.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (~50 µL) of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the NMR tube and invert it several times, followed by vigorous shaking for 30-60 seconds to ensure complete mixing and facilitate the H/D exchange.[3]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signal from the -NH₃⁺ protons should have completely disappeared or be significantly diminished.[5] A new, likely broad, peak for HOD may appear, typically around 3.3-4.8 ppm depending on the solvent.[5]
Caption: Workflow for a D₂O exchange experiment.
Protocol 2: Spiking Experiment for Impurity Confirmation
Objective: To confirm the identity of a suspected impurity by intentionally adding it to the sample.
Methodology:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of your sample. Identify the unknown peak(s) you wish to identify.
-
Prepare Spike Solution: Obtain a pure sample of the suspected impurity (e.g., a starting material like 4-fluorocyclohexanone). Prepare a dilute solution of this compound in the same deuterated solvent used for your sample.
-
Spike the Sample: Add a very small amount (e.g., 1-2 µL) of the spike solution directly to the NMR tube containing your sample.
-
Mix and Re-acquire: Gently mix the contents and re-acquire the ¹H NMR spectrum.
-
Analyze: If your suspicion is correct, the intensity of the unknown peak will increase significantly, while other peaks from your main compound remain relatively unchanged. If a new set of peaks appears, your initial hypothesis was incorrect.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR Spectroscopy Of Amines [jove.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. benchchem.com [benchchem.com]
- 8. chegg.com [chegg.com]
- 9. reddit.com [reddit.com]
- 10. Buy 4-Fluorocyclohexan-1-amine (EVT-3441980) | 923672-47-3 [evitachem.com]
- 11. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Maintaining the Stereochemical Integrity of cis-4-Fluorocyclohexanamine Hydrochloride
Welcome to our dedicated technical resource for cis-4-Fluorocyclohexanamine hydrochloride. The stereochemical purity of this compound is often critical for its intended function in pharmaceutical synthesis and research. This guide offers in-depth, practical advice to help you mitigate the risk of unwanted isomerization, ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What drives the isomerization of this compound to the trans isomer?
A1: The isomerization from the cis to the trans form is a thermodynamically driven process. In substituted cyclohexanes, the chair conformation is the most stable. For a disubstituted cyclohexane like 4-Fluorocyclohexanamine, the trans isomer can adopt a chair conformation where both the fluorine and the amino group are in equatorial positions. This arrangement minimizes steric hindrance. In contrast, the cis isomer must have one substituent in the less stable axial position, which creates unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring.[1][2] This inherent steric strain in the cis isomer makes it thermodynamically less stable than the trans isomer, creating a natural tendency for it to convert to the more stable trans form over time.[1]
Q2: What external factors can initiate or accelerate this isomerization?
A2: Several factors can provide the necessary activation energy for the cis-to-trans conversion. The most common are:
-
Temperature: Elevated temperatures are a primary catalyst. Heating a solution of the cis-isomer provides the thermal energy required to overcome the energy barrier for ring-flipping and subsequent isomerization to the more stable trans form. A patented process for isomerizing cyclohexylamines, for instance, uses temperatures between 130 to 220°C to intentionally produce the thermodynamic isomer.[3]
-
pH and Solvents: The rate of isomerization can be highly influenced by the solvent and its pH.[4][5][6] Both strongly acidic and basic conditions can facilitate the process.[7] Polar solvents may also increase the rate of isomerization compared to non-polar solvents.[4][5]
-
Time: As a thermodynamically driven process, given enough time, a sample of the cis-isomer will gradually equilibrate to a mixture containing the more stable trans-isomer, even under mild conditions.
Q3: How can I reliably determine the isomeric purity of my this compound sample?
A3: Several analytical techniques are well-suited for separating and quantifying cis and trans isomers:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons on the carbons bearing the fluorine and amino groups will differ significantly between the cis and trans isomers due to their different axial/equatorial environments.[8]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating the two isomers.[1][9] Derivatization of the amine may be required to improve separation and detection in some cases.[9]
-
Mass Spectrometry: Advanced mass spectrometry techniques, such as electron impact excitation of ions from organics (EIEIO), can also distinguish between cis and trans isomers based on their fragmentation patterns.[10]
Part 2: Troubleshooting Guide to Prevent Isomerization
This guide provides a systematic approach to identifying and resolving isomerization issues that may arise during your experimental workflow.
Scenario 1: You observe an increase in the trans-isomer after dissolving the compound for an experiment.
| Potential Cause | Scientific Rationale | Recommended Corrective Action |
| Aggressive Dissolution Method | Using high heat or vigorous sonication to dissolve the solid. This provides the activation energy for the conversion to the more stable trans-isomer. | Dissolve the solid at ambient temperature or with minimal warming. Use gentle agitation. Prepare solutions fresh before use and avoid storing them for extended periods. |
| Inappropriate Solvent Choice | Using highly polar or protic solvents, or solvents with acidic/basic impurities. These can facilitate the proton transfer mechanisms that may lead to isomerization.[4][11] | Opt for high-purity, anhydrous, aprotic solvents when your experimental conditions allow. If an aqueous or protic solvent is necessary, consider using a buffered system to maintain a neutral pH. |
| Extended Storage in Solution | Storing the compound in solution allows the system to move towards its thermodynamic equilibrium, which favors the trans-isomer. | Crucial Best Practice: Always prepare solutions of this compound immediately before use. Do not prepare stock solutions for long-term storage. |
Scenario 2: Your reaction product shows a higher-than-expected level of the trans-isomer.
This suggests that the isomerization is occurring during the reaction itself. The following logical workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for reaction-induced isomerization.
Part 3: Best Practices for Storage and Handling
Proactively preventing isomerization begins with proper storage and handling of the solid compound.
Protocol: Recommended Storage Conditions
To maximize the shelf-life and maintain the isomeric purity of solid this compound, adhere to the following conditions. These are based on general guidelines for storing amines and other potentially sensitive chemical intermediates.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic energy of the molecules, significantly slowing down the rate of potential isomerization. Storing at temperatures below 30°C is a general guideline for amines.[13] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Amines can react with atmospheric CO2.[12] An inert atmosphere prevents this and minimizes exposure to moisture, which could potentially facilitate isomerization. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. Light is a source of energy that can sometimes promote chemical changes. |
| Form | Store as a solid. | In the solid, crystalline state, molecular mobility is highly restricted, making isomerization energetically unfavorable compared to the solution state. |
Experimental Workflow: From Storage to Use
The following diagram outlines the best-practice workflow for handling the compound to minimize the risk of isomerization at every step.
Caption: Recommended workflow for handling cis-4-Fluorocyclohexanamine HCl.
By implementing these rigorous protocols and troubleshooting guides, you can significantly enhance the probability of maintaining the stereochemical integrity of this compound throughout your research and development processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6121493A - Isomerization of cyclohexylamines to produce their thermodynamic isomeric form - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]
- 7. pH-Dependent cis --> trans isomerization rates for azobenzene dyes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions from Organics Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Introduction to storage conditions of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Scaling Up cis-4-Fluorocyclohexanamine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of cis-4-Fluorocyclohexanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the production of this key pharmaceutical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles and process engineering considerations that govern a successful and scalable synthesis.
Section 1: Navigating the Synthetic Landscape: Precursor to Product
The industrial production of this compound is a multi-step process fraught with challenges in stereocontrol, impurity management, and process safety. The most common synthetic pathway involves the stereoselective reduction of a 4-fluorocyclohexanone derivative, typically the oxime, followed by salt formation and purification.
This guide is structured as a series of questions and in-depth answers to address specific issues you may encounter at each critical stage of the process.
Workflow Overview: From Precursor to Final Product
The following diagram outlines the typical manufacturing workflow, highlighting critical control points that will be discussed in this guide.
Caption: General workflow for cis-4-Fluorocyclohexanamine HCl production.
Section 2: Troubleshooting Guide & FAQs
Precursor Synthesis: 4-Fluorocyclohexanone Oxime
Question: My oximation reaction of 4-fluorocyclohexanone is slow and incomplete. What are the likely causes and solutions?
Answer: An incomplete oximation reaction is typically due to issues with pH control, stoichiometry, or temperature. The reaction involves the condensation of 4-fluorocyclohexanone with hydroxylamine, which is usually supplied as its hydrochloride salt[1].
-
Causality (pH is Critical): The formation of an oxime requires the nucleophilic attack of the free hydroxylamine (H₂NOH) on the ketone's carbonyl carbon. When using hydroxylamine hydrochloride (H₂NOH·HCl), a base (e.g., sodium acetate, sodium hydroxide) must be added to liberate the free base. The optimal pH for oximation is typically between 4 and 6.
-
Too Acidic (pH < 4): The majority of the hydroxylamine will be protonated (H₃NOH⁺), rendering it non-nucleophilic.
-
Too Basic (pH > 7): The rate of the dehydration step (elimination of water from the carbinolamine intermediate) decreases significantly.
-
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Implement in-process pH monitoring. Maintain the pH within the 4-6 range by controlled addition of a suitable base.
-
Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and the base to drive the reaction to completion.
-
Temperature Control: While the reaction is often performed at room temperature, gentle heating (40-50°C) can increase the reaction rate. However, monitor for potential side reactions or degradation at higher temperatures.
-
The Core Challenge: Stereoselective Catalytic Hydrogenation
This is the most critical stage, where the ratio of the desired cis-isomer to the undesired trans-isomer is established. The reduction of the oxime to the amine via catalytic hydrogenation is a complex heterogeneous reaction influenced by numerous factors[2].
Question: My hydrogenation of 4-fluorocyclohexanone oxime yields a high percentage of the trans-isomer. How can I improve the stereoselectivity to favor the cis-product?
Answer: Achieving high cis-selectivity in the reduction of a substituted cyclohexanone derivative is a classic challenge in synthetic chemistry. The stereochemical outcome is determined by the trajectory of hydrogen addition to the intermediate imine species adsorbed on the catalyst surface. To favor the cis-isomer, you must promote equatorial attack of hydrogen.
Key Factors Influencing Stereoselectivity:
| Factor | Rationale & Causality | Recommended Action for High cis Ratio |
| Catalyst Choice | The nature of the metal and its support dictates the substrate's orientation on the surface. Rhodium catalysts are often superior for achieving high cis selectivity in the hydrogenation of substituted cyclic systems. | Screen various catalysts. Start with Rh/C or Rh/Al₂O₃. Palladium (Pd) and Platinum (Pt) often give mixed results or favor the trans product. Raney Nickel is highly active but can be less selective and may promote side reactions. |
| Solvent System | The solvent polarity and its ability to coordinate with the substrate and catalyst can influence the transition state of the hydrogenation. Protic solvents like alcohols can participate in the reaction mechanism. | An acidic medium (e.g., methanol with acetic acid) often protonates the nitrogen, influencing the conformation of the intermediate and favoring equatorial hydrogen delivery, thus leading to the cis-amine. |
| Pressure (H₂) | Lower hydrogen pressure can sometimes enhance selectivity by slowing down the overall reaction rate and allowing the substrate to adopt the most favorable conformation on the catalyst surface before reduction. | Operate at lower pressures (e.g., 50-150 psig) instead of very high pressures (>500 psig). This must be balanced with achieving an acceptable reaction rate. |
| Temperature | Higher temperatures increase reaction rates but often decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable trans-product.[3] | Maintain lower reaction temperatures (e.g., 25-50°C). The reaction is exothermic, so efficient heat removal is critical to prevent temperature spikes that can ruin selectivity.[4] |
Experimental Protocol: Catalyst Screening for Improved cis-Selectivity
-
Setup: Prepare four parallel hydrogenation reactors (e.g., 100 mL Parr shakers).
-
Charging: To each reactor, under an inert nitrogen atmosphere, add 4-fluorocyclohexanone oxime (1.0 g), solvent (20 mL, e.g., Methanol), and the catalyst (5% w/w, dry basis).
-
Reactor 1: 5% Pd/C
-
Reactor 2: 5% Pt/C
-
Reactor 3: 5% Rh/C
-
Reactor 4: 5% Rh/Al₂O₃
-
-
Inerting: Seal the reactors. Purge three times with nitrogen, followed by three purges with hydrogen gas.[5]
-
Reaction: Pressurize to 100 psig with hydrogen. Stir vigorously at 40°C.
-
Monitoring: Monitor hydrogen uptake. Once uptake ceases, continue stirring for 1 hour.
-
Workup: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be quenched carefully by keeping it wet with water.[6][7]
-
Analysis: Evaporate the solvent from the filtrate. Analyze the crude amine residue by ¹H NMR to determine the cis:trans isomer ratio (see Section 2.4).
-
Optimization: Based on the best-performing catalyst (likely Rh-based), further optimize by varying solvent (e.g., add acetic acid), pressure, and temperature.
Scale-Up, Safety, and Process Control
Question: We achieved a good cis:trans ratio at the 1L scale, but upon scaling to 50L, the reaction is much slower and the selectivity has dropped. What is happening?
Answer: This is a classic scale-up problem for heterogeneous catalytic hydrogenations. The issues are almost always related to mass transfer and heat transfer limitations, which do not scale linearly from lab to plant.[2][8]
-
Causality (The Physics of Scale-Up):
-
Mass Transfer Limitation: At the 1L scale, it's easy to achieve good mixing and dissolve enough hydrogen in the solvent to keep the catalyst surface saturated. In a 50L reactor, the surface-area-to-volume ratio is much lower, and standard agitation may not be sufficient to transfer hydrogen from the gas headspace into the liquid phase and then to the catalyst surface. If the catalyst is "starved" of hydrogen, the reaction rate slows, and side reactions or isomerizations can occur, reducing selectivity.[2]
-
Heat Transfer Limitation: Hydrogenations are highly exothermic. A 1L flask has a large surface area relative to its volume and can dissipate heat easily. A 50L reactor has a much smaller surface area relative to its volume, making heat removal inefficient.[4][8] If the cooling system cannot keep up, localized hot spots can form on the catalyst surface, leading to a dramatic loss of stereoselectivity and potentially a dangerous runaway reaction.[9]
-
Caption: Decision tree for troubleshooting hydrogenation scale-up issues.
Troubleshooting & Solutions:
-
Improve Agitation: Ensure the reactor's agitator is designed for efficient gas dispersion (e.g., a gas-inducing impeller). Increase the agitation speed to improve hydrogen dissolution.
-
Hydrogen Delivery: Use a subsurface sparge tube to introduce hydrogen directly into the liquid near the impeller, rather than just pressurizing the headspace.
-
Manage Exotherm: Profile the reaction temperature carefully at the larger scale. If a significant exotherm is observed, consider slowing the hydrogen addition rate or using a more dilute substrate solution to manage the heat load.
-
Catalyst Loading: Sometimes, a slight increase in catalyst loading at scale can compensate for mass transfer inefficiencies, but this is often a last resort due to cost and filtration concerns.
Purification and Analytical QC
Question: How can I accurately and reliably determine the cis:trans isomer ratio of my product?
Answer: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive and straightforward method for determining the cis:trans isomer ratio.[10][11] The key is to identify distinct signals for each isomer that do not overlap. For 4-fluorocyclohexanamine, the proton on the carbon bearing the amine group (C1-H) is highly sensitive to the stereochemistry.
-
Causality (NMR Chemical Shifts):
-
In the cis-isomer , the C1-H is in an axial position, while the fluorine is also axial. This axial proton typically appears as a broad multiplet at a relatively upfield (lower ppm) chemical shift.
-
In the trans-isomer , the C1-H is in an equatorial position. Equatorial protons are generally less shielded and appear further downfield (higher ppm) as a narrower multiplet.
-
Protocol: Determining cis:trans Ratio by ¹H NMR
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 10-15 mg) of the crude amine base or the final hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Signal Identification:
-
Identify the characteristic signal for the C1-H of the cis-isomer.
-
Identify the characteristic signal for the C1-H of the trans-isomer.
-
These signals are often found in the 2.5-3.5 ppm range. The exact chemical shifts will vary with the solvent and whether it is the free base or HCl salt.
-
-
Integration: Carefully integrate the area under the peak for the cis-isomer (Area_cis) and the trans-isomer (Area_trans).
-
Calculation:
-
% cis = [Area_cis / (Area_cis + Area_trans)] * 100
-
% trans = [Area_trans / (Area_cis + Area_trans)] * 100
-
Question: My final product contains an unacceptable level of the trans-isomer after crystallization. How can I improve the purity?
Answer: If the stereoselectivity of the hydrogenation cannot be sufficiently optimized, purification must be achieved during downstream processing.
-
Exploit Differential Solubility: The hydrochloride salts of cis and trans isomers often have different solubilities in a given solvent system. A carefully designed crystallization process can enrich the desired cis-isomer in either the solid phase or the mother liquor.[12][13]
-
Action: Perform solubility studies with the isolated cis and trans isomers in various solvents (e.g., isopropanol, ethanol, acetone, water-alcohol mixtures) at different temperatures to identify a system that provides good separation. A multi-stage crystallization or reslurry may be necessary.
-
-
Isomerization: In some cases, it is possible to isomerize the undesired isomer to a thermodynamic equilibrium mixture and re-isolate the product. This involves treating the cis/trans mixture with a catalyst (often the hydrogenation catalyst) at elevated temperatures.[14] However, this adds complexity and cost and is generally less desirable than achieving high selectivity in the primary reaction.
References
- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 2. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogenation - miniplant40 [fhnw.ch]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline [mdpi.com]
- 14. US6121493A - Isomerization of cyclohexylamines to produce their thermodynamic isomeric form - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Cis- and Trans-4-Fluorocyclohexanamine Hydrochloride Isomers
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. Geometric isomerism, specifically the distinction between cis and trans configurations in cyclic systems, can lead to profoundly different pharmacological profiles. This guide provides an in-depth comparison of cis-4-Fluorocyclohexanamine hydrochloride and its trans isomer, focusing on the structural and physicochemical differences that are anticipated to govern their biological activity. While direct comparative biological data for these specific isomers is not extensively documented in publicly available literature, this guide will synthesize fundamental principles of medicinal chemistry, conformational analysis, and structure-activity relationships (SAR) to provide a robust predictive framework.
The insights herein are grounded in established principles of stereochemistry in drug design, where isomers are often treated as distinct chemical entities with unique biological properties.[1][2]
The Critical Role of Stereoisomerism in Drug Action
The spatial arrangement of functional groups dictates how a molecule interacts with its biological target, such as a receptor or enzyme.[3] For cyclic molecules like 4-fluorocyclohexanamine, the cis and trans isomers represent distinct shapes. In the cis isomer, the fluorine and amino groups are on the same side of the cyclohexane ring plane, while in the trans isomer, they are on opposite sides.[4] This seemingly subtle difference has significant consequences for the molecule's overall conformation, polarity, and ability to fit into a specific binding pocket.[5]
Biological systems are inherently chiral and three-dimensional. Enzymes and receptors possess precisely shaped binding sites, and the efficacy of a drug is highly dependent on a complementary fit, often likened to a key in a lock.[3] Consequently, one stereoisomer may exhibit high affinity and the desired biological effect, while the other could be significantly less active or even elicit off-target effects.[2]
Conformational Analysis: A Tale of Two Chairs
The biological activity of the cis and trans isomers of 4-fluorocyclohexanamine is fundamentally linked to the conformational preferences of the cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the "chair" form. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.
-
Trans Isomer: The trans isomer can adopt a chair conformation where both the fluorine atom and the amino group occupy equatorial positions (diequatorial). This is generally the most stable conformation as it minimizes steric hindrance.
-
Cis Isomer: The cis isomer, in any chair conformation, must have one substituent in an axial position and the other in an equatorial position. The ring can "flip" between two chair forms, but the axial-equatorial arrangement is unavoidable.
The diequatorial arrangement of the trans isomer results in a more linear and less sterically hindered molecule compared to the cis isomer, which will have a bulkier profile due to the axial substituent.
Caption: Conformational differences between trans and cis isomers.
The Influence of Fluorine in Medicinal Chemistry
The fluorine atom is a powerful tool in drug design due to its unique properties.[6] Its high electronegativity can alter the electronic properties of a molecule, influencing pKa, dipole moment, and the potential for hydrogen bonding.[7] Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life.[8]
In the context of 4-fluorocyclohexanamine, the fluorine atom is expected to:
-
Lower the pKa of the amino group: The electron-withdrawing nature of fluorine will decrease the basicity of the nearby amino group. This effect will likely be more pronounced in the cis isomer where the two groups can be closer in space. A lower pKa can affect the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and receptor interactions.[9]
-
Modulate Lipophilicity: Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and access to targets within the central nervous system.[10] The overall lipophilicity will be influenced by the isomer's conformation and dipole moment.
-
Influence Binding Interactions: The polarized C-F bond can participate in favorable interactions with biological targets, including dipole-dipole interactions and weak hydrogen bonds. The specific geometry of each isomer will determine if these interactions can occur within a given binding site.
Predicted Differences in Biological Activity
Based on the structural and electronic differences, we can predict how the biological activities of the cis and trans isomers might diverge.
| Property | cis-4-Fluorocyclohexanamine HCl | trans-4-Fluorocyclohexanamine HCl | Rationale |
| Conformation | Axial-Equatorial | Diequatorial (more stable) | Minimization of steric hindrance in the trans isomer. |
| Shape | Bulkier, more globular | More linear, elongated | The axial substituent in the cis isomer increases its steric profile. |
| Dipole Moment | Likely higher | Likely lower | The opposing orientation of the C-F and C-N dipoles in the trans isomer can lead to partial cancellation. |
| pKa of Amino Group | Predicted to be lower | Predicted to be higher | The through-space inductive effect of fluorine is expected to be stronger in the cis isomer. |
| Receptor Binding | May fit better in compact, spherical pockets. | May fit better in elongated, narrow pockets.[5] | The overall shape of the molecule is a primary determinant of binding complementarity. |
| Membrane Permeability | Potentially different due to changes in lipophilicity and dipole moment. | Potentially different due to changes in lipophilicity and dipole moment. | Physicochemical properties govern the ability to cross biological membranes. |
| Metabolism | The accessibility of the molecule to metabolic enzymes may differ. | The accessibility of the molecule to metabolic enzymes may differ. | Stereochemistry can influence the rate and site of metabolism. |
Proposed Experimental Workflow for Comparative Analysis
To empirically determine the differences in biological activity, a systematic experimental approach is required. The following workflow outlines a series of assays that would provide a comprehensive comparison of the two isomers.
Caption: Proposed workflow for comparing isomer biological activity.
Step-by-Step Methodologies
-
Physicochemical Characterization:
-
Objective: To quantify the fundamental properties that influence pharmacokinetics and pharmacodynamics.
-
Protocol:
-
pKa Determination: Use potentiometric titration or UV-metric methods to determine the acid dissociation constant of the amino group for each isomer.
-
Lipophilicity (LogP/LogD): Employ the shake-flask method with n-octanol and water or use reverse-phase HPLC to determine the partition coefficient at various pH values.
-
Solubility: Measure the thermodynamic solubility of each isomer in aqueous buffers at different pH values using a standardized shake-flask method followed by HPLC quantification.
-
-
-
Target Binding Assays:
-
Objective: To measure the affinity of each isomer for a specific biological target.
-
Protocol (Example: Receptor Binding):
-
Prepare cell membranes or purified protein expressing the target receptor.
-
Incubate the membranes/protein with a known radioligand for the target.
-
In parallel incubations, add increasing concentrations of the cis or trans isomer as a competitor.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value for each isomer and convert it to a binding affinity constant (Ki).
-
-
-
In Vitro Functional Assays:
-
Objective: To determine if the isomers act as agonists, antagonists, or inhibitors of the target's function.
-
Protocol (Example: Enzyme Inhibition):
-
Combine the target enzyme and its substrate in a suitable buffer system.
-
Add varying concentrations of the cis or trans isomer.
-
Monitor the rate of product formation over time using a spectrophotometric or fluorometric method.
-
Calculate the IC50 for enzyme inhibition for each isomer.
-
-
-
Cell-Based Assays:
-
Objective: To assess the effect of the isomers in a more complex biological system.
-
Protocol (Example: Cellular Signaling):
-
Culture cells that endogenously or recombinantly express the target of interest.
-
Treat the cells with a range of concentrations of each isomer.
-
After a defined incubation period, lyse the cells and measure a downstream signaling event (e.g., cAMP levels, calcium flux, or protein phosphorylation via ELISA or Western blot).
-
Determine the EC50 or IC50 for the cellular response for each isomer.
-
-
Conclusion
The principles of stereochemistry are fundamental to drug discovery and development.[11] For 4-fluorocyclohexanamine hydrochloride, the cis and trans isomers possess distinct three-dimensional structures that are expected to translate into different biological activities. The trans isomer, with its preference for a diequatorial conformation, is predicted to be more stable and have a different molecular shape than the cis isomer. These structural and the resulting physicochemical differences will likely lead to variations in target binding affinity, functional activity, and pharmacokinetic properties.
The experimental workflow detailed in this guide provides a comprehensive framework for researchers to elucidate these differences empirically. A thorough understanding of the structure-activity relationship for these isomers is essential for their rational application in the design of novel therapeutics.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Synthesis of cis-4-Fluorocyclohexanamine Hydrochloride
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The fluorinated cyclohexylamine motif, in particular, is a valuable building block in the synthesis of a variety of bioactive molecules. This guide provides an in-depth comparison of two distinct synthetic routes to a key intermediate, cis-4-Fluorocyclohexanamine hydrochloride, offering researchers and process chemists the critical insights needed to select the most suitable pathway for their specific needs. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry. The presence of the fluorine atom can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. The cis stereochemistry of the molecule provides a specific three-dimensional arrangement of the functional groups, which is often critical for achieving the desired biological activity. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of paramount importance. This guide will compare two plausible and robust synthetic strategies:
-
Route 1: Stereoselective Reductive Amination of 4-Fluorocyclohexanone
-
Route 2: Nucleophilic Fluorination of cis-4-Aminocyclohexanol Derivative
We will explore the nuances of each approach, from the selection of starting materials to the critical stereochemistry-defining steps.
Route 1: Stereoselective Reductive Amination of 4-Fluorocyclohexanone
This synthetic pathway commences with the commercially available 4-fluorocyclohexanone and hinges on the stereoselective introduction of the amine functionality. A key step in this route is the reduction of an intermediate oxime, where the choice of reducing agent and reaction conditions dictates the final stereochemical outcome.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol for Route 1
Step 1: Synthesis of 4-Fluorocyclohexanone Oxime
-
To a solution of 4-fluorocyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-fluorocyclohexanone oxime.
Step 2: Stereoselective Reduction of 4-Fluorocyclohexanone Oxime
-
Dissolve 4-fluorocyclohexanone oxime (1.0 eq) in a suitable solvent such as acetic acid.
-
Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The use of a platinum catalyst in an acidic medium is known to favor the formation of the cis-isomer through the hydrogenation of the intermediate oxonium ion from the less hindered face.
-
After the reaction is complete, filter the catalyst through a pad of Celite.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of cis- and trans-4-fluorocyclohexanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the mixture of 4-fluorocyclohexanamine isomers in diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound, which may require further purification to isolate the desired cis-isomer.
Discussion of Route 1
The primary advantage of this route is its directness, starting from a readily available fluorinated precursor. The critical step is the stereoselective reduction of the oxime. While catalytic hydrogenation is a common method, achieving high cis-selectivity can be challenging and may require careful optimization of the catalyst, solvent, and reaction conditions. Alternative reducing agents could be explored to improve the diastereomeric ratio. For instance, the reduction of α-fluoroimines with trichlorosilane has been shown to proceed with high diastereoselectivity, favoring the syn-diastereomer, which would correspond to the desired cis-product in our case.[1]
Route 2: Nucleophilic Fluorination of a cis-4-Aminocyclohexanol Derivative
This approach establishes the desired cis stereochemistry of the amino and hydroxyl groups first, followed by a nucleophilic fluorination step to introduce the fluorine atom. This strategy offers better control over the stereochemistry of the final product.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol for Route 2
Step 1: Protection of cis-4-Aminocyclohexanol
-
Dissolve cis-4-aminocyclohexanol (1.0 eq) in a mixture of dioxane and water.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-cis-4-aminocyclohexanol.
Step 2: Nucleophilic Fluorination
-
Dissolve N-Boc-cis-4-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-cis-4-fluorocyclohexanamine.
Step 3: Deprotection and Salt Formation
-
Dissolve N-Boc-cis-4-fluorocyclohexanamine (1.0 eq) in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Discussion of Route 2
The key advantage of this route is the excellent stereochemical control. The cis relationship between the amino and hydroxyl groups is established early on, and the subsequent fluorination with a reagent like DAST typically proceeds with inversion of configuration, which in this case retains the cis relationship between the fluorine and the amine group. The synthesis of cis-4-aminocyclohexanol can be achieved through various methods, including biocatalytic approaches that offer high stereoselectivity.[2][3][4] The use of a protecting group for the amine is necessary to prevent side reactions during fluorination. The final deprotection and salt formation are generally high-yielding steps.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Stereoselective Reductive Amination | Route 2: Nucleophilic Fluorination |
| Starting Material | 4-Fluorocyclohexanone (commercially available) | cis-4-Aminocyclohexanol (requires synthesis or sourcing) |
| Key Step | Stereoselective reduction of 4-fluorocyclohexanone oxime | Nucleophilic fluorination of a protected alcohol |
| Stereocontrol | Potentially challenging; may yield a mixture of isomers | Excellent; stereochemistry is set early in the synthesis |
| Number of Steps | 3 | 3 |
| Potential Challenges | Achieving high cis-diastereoselectivity in the reduction step. | Handling of hazardous fluorinating agents (e.g., DAST). |
| Overall Yield | Variable, dependent on the selectivity of the reduction. | Generally good to excellent. |
| Purification | May require separation of diastereomers. | Straightforward purification of intermediates and final product. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is more atom-economical and begins with a readily available fluorinated starting material. However, the critical challenge lies in achieving high cis-selectivity during the reductive amination step. This route may be suitable for initial exploratory studies where a mixture of isomers can be tolerated or if an efficient stereoselective reduction protocol can be established.
Route 2 provides superior control over the stereochemistry of the final product, making it the preferred choice for applications where high isomeric purity is essential. While it may involve the synthesis of the starting material, cis-4-aminocyclohexanol, the reliability of the stereochemical outcome often outweighs this initial investment. For large-scale synthesis and applications in drug development where stringent purity requirements are in place, Route 2 is the more robust and recommended strategy.
Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the required purity of the final compound, and the available resources and expertise.
References
A Comparative Spectroscopic Guide to Cis- and Trans-4-Fluorocyclohexanamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecular building blocks is not merely an academic exercise—it is a foundational requirement for ensuring efficacy, safety, and reproducibility. In the landscape of medicinal chemistry, fluorinated cyclohexane scaffolds are of particular interest due to their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides an in-depth spectroscopic comparison of the diastereomers cis- and trans-4-Fluorocyclohexanamine hydrochloride, offering a detailed analysis of their expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
The key to differentiating these isomers lies in their three-dimensional structure. In its stable chair conformation, the cyclohexane ring orients its substituents in either axial or equatorial positions. The relative orientation of the fluorine and ammonium groups dictates the magnetic and vibrational environment of each atom, leading to distinct and predictable spectroscopic signatures. This guide will elucidate these differences, providing the experimental and theoretical basis for their unambiguous assignment.
The Stereochemical Imperative: Conformational Analysis
The fundamental difference between the cis and trans isomers of 4-Fluorocyclohexanamine hydrochloride is the spatial relationship between the fluorine and the protonated amine (-NH₃⁺) substituents.
-
Trans Isomer: In the most stable chair conformation, both the fluorine and the ammonium groups can occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, making it the thermodynamically more stable isomer.
-
Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the generally larger A-value (a measure of steric bulk) of an -NH₃⁺ group compared to a fluorine atom, the preferred conformation will have the ammonium group in the equatorial position and the fluorine atom in the axial position.
This conformational difference is the root cause of the variations observed in their respective spectra, particularly in NMR.
Caption: Chair conformations of trans and cis-4-Fluorocyclohexanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between these diastereomers. The chemical shifts (δ) and spin-spin coupling constants (J) provide a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show significant differences, particularly for the protons at C1 and C4 (the carbons bearing the amine and fluorine).
-
Trans Isomer (H1-axial, H4-axial): The protons attached to the same carbon as the substituents (H1 and H4) are both in the axial position. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. Furthermore, they will exhibit large axial-axial couplings (J_ax-ax, ~8-13 Hz) to the adjacent axial protons on C2, C6, C3, and C5, resulting in a complex multiplet often described as a "triplet of triplets."
-
Cis Isomer (H1-equatorial, H4-axial): The H1 proton is equatorial, leading to a downfield shift (higher ppm) due to being in a more deshielded environment. Its coupling to adjacent protons will be a mix of smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings, typically in the range of 2-5 Hz. This results in a broader, less resolved multiplet with smaller overall splitting. The H4 proton remains axial, exhibiting couplings similar to the trans isomer, but its chemical shift will be influenced by the different overall geometry.
¹³C NMR Spectroscopy
The carbon spectra also reflect the conformational differences. The orientation of a substituent has a pronounced effect on the chemical shift of the carbon to which it is attached and on adjacent carbons (the γ-gauche effect).
-
C-F and C-N Bonds: The carbon directly bonded to the fluorine atom (C4) will appear as a doublet due to ¹J_CF coupling, which is typically large (170-190 Hz). Similarly, carbons adjacent to the fluorine will show smaller ²J_CF and ³J_CF couplings.
-
γ-Gauche Effect: In the cis isomer, the axial fluorine will cause a shielding effect (an upfield shift to lower ppm) on the γ-carbons (C2 and C6) compared to the trans isomer where the fluorine is equatorial. This is a classic and reliable indicator of an axial substituent.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine's environment.[1]
-
The chemical shift of the fluorine nucleus will differ between the two isomers. Axial fluorines generally resonate at a different frequency than equatorial fluorines.
-
The key diagnostic feature will be the coupling constants to the vicinal protons (³J_HF). The coupling between an axial fluorine and an axial proton is typically large (~20-30 Hz), while the coupling to an equatorial proton is smaller (~5-10 Hz). This will result in a different multiplet structure for the fluorine signal in each isomer.
Predicted NMR Data Summary
| Parameter | Cis-4-Fluorocyclohexanamine HCl (Predicted) | Trans-4-Fluorocyclohexanamine HCl (Predicted) | Key Distinguishing Feature |
| ¹H NMR (δ, ppm) | |||
| H1 (CH-NH₃⁺) | ~3.3 - 3.5 (broad multiplet) | ~3.0 - 3.2 (triplet of triplets) | H1 is equatorial in cis (downfield shift, small J values) vs. axial in trans (upfield shift, large J_ax-ax). |
| H4 (CH-F) | ~4.5 - 4.7 (multiplet) | ~4.2 - 4.4 (multiplet) | The axial fluorine in the cis isomer leads to a different electronic environment and thus a different chemical shift for H4. |
| Cyclohexyl H's | ~1.5 - 2.2 (overlapping multiplets) | ~1.3 - 2.1 (overlapping multiplets) | Broader, less dispersed signals are typical for the trans isomer due to symmetry. |
| ¹³C NMR (δ, ppm) | |||
| C1 (C-NH₃⁺) | ~49 - 51 | ~48 - 50 | Subtle difference, influenced by the overall conformation. |
| C4 (C-F) | ~87 - 89 (¹J_CF ≈ 175 Hz) | ~90 - 92 (¹J_CF ≈ 175 Hz) | The chemical shift is highly sensitive to the axial vs. equatorial position. |
| C2, C6 | ~28 - 30 (²J_CF ≈ 8-10 Hz) | ~31 - 33 (²J_CF ≈ 8-10 Hz) | Upfield shift in the cis isomer due to the γ-gauche effect from the axial fluorine. |
| C3, C5 | ~29 - 31 | ~29 - 31 | Less affected by the stereochemistry at C1/C4. |
| ¹⁹F NMR (δ, ppm) | Varies with reference | Varies with reference | The absolute shift is less important than the multiplet structure and relative difference. |
| ³J_HF Coupling | Complex multiplet | Triplet of triplets (large J_ax-ax) | The coupling pattern reflects the axial/equatorial positions of neighboring protons. |
Note: Predicted chemical shifts are relative and can vary based on solvent and concentration. The key diagnostic features are the relative shifts and coupling patterns.
FT-IR Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy provides information about the functional groups and the overall molecular structure through their characteristic vibrational frequencies. While less definitive than NMR for stereoisomer differentiation, subtle differences in the fingerprint region can be observed.
-
N-H Stretching: Both isomers will exhibit broad, strong absorptions in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (-NH₃⁺).
-
C-H Stretching: Aliphatic C-H stretching bands will be present around 2850-2960 cm⁻¹.
-
N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ corresponds to the asymmetric bending of the -NH₃⁺ group.
-
C-F Stretching: A strong, sharp absorption band in the 1000-1100 cm⁻¹ region is indicative of the C-F bond. The exact position and shape of this band may differ slightly between the cis and trans isomers due to the different vibrational environments of the axial versus equatorial C-F bond.[2]
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations involving the entire carbon skeleton. Small but reproducible differences between the spectra of the two isomers are expected here, reflecting the overall difference in molecular symmetry and conformation. The trans isomer, with its higher symmetry, may show a simpler spectrum with fewer bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For diastereomers like cis and trans-4-Fluorocyclohexanamine hydrochloride, the electron ionization (EI) mass spectra are expected to be very similar, if not identical, as they have the same molecular weight and connectivity.
-
Molecular Ion: The molecular weight of the free base (C₆H₁₂FN) is 117.16 g/mol .[3] In a typical EI-MS experiment, a molecular ion peak (M⁺) would be expected at m/z = 117.
-
Isotopic Peaks: The presence of the chlorine atom from the hydrochloride salt will be evident in techniques like chemical ionization or electrospray ionization, where the intact salt or protonated molecule might be observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] This would result in an M+2 peak with roughly one-third the intensity of the main ion peak for any chlorine-containing fragment.
-
Fragmentation: Common fragmentation pathways would involve the loss of the amino group, fluorine, or small neutral molecules like ethylene from the cyclohexane ring. The fragmentation pattern is generally not sensitive enough to distinguish between the cis and trans isomers.
Experimental Protocols
Reproducible and high-quality data are contingent on meticulous experimental procedures.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for amine salts as it allows for the exchange of the acidic -NH₃⁺ protons, simplifying the spectrum.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is required.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, typically with proton decoupling to simplify the spectrum or without decoupling to observe H-F couplings.
Caption: General workflow for NMR-based isomer identification.
FT-IR Sample Preparation and Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the hydrochloride salt with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or via GC/LC for chromatographic separation prior to analysis.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion or protonated molecule.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
Conclusion
While both cis- and trans-4-Fluorocyclohexanamine hydrochloride share the same mass and functional groups, their distinct three-dimensional structures provide a robust basis for differentiation using modern spectroscopic techniques. NMR spectroscopy stands as the unequivocal method for assignment , with diagnostic differences in proton chemical shifts, carbon γ-gauche effects, and proton-fluorine coupling constants directly reporting on the axial or equatorial position of the key substituents. FT-IR provides complementary information, with subtle shifts in the fingerprint region and C-F stretching frequency offering corroborating evidence. By understanding the fundamental principles of conformational analysis and applying the detailed spectroscopic methodologies outlined in this guide, researchers can confidently and accurately determine the stereochemistry of these important fluorinated building blocks, ensuring the integrity and success of their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Comparative Guide to In Vitro Profiling of cis-4-Fluorocyclohexanamine hydrochloride
Introduction: The Rationale for Characterizing Novel Fluorinated Scaffolds
In contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized strategy to enhance crucial pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its target protein.[1][2][3][4] The cyclohexylamine scaffold itself is a versatile building block found in compounds with diverse biological activities, including antimicrobial and antiproliferative effects.[5][6]
The compound cis-4-Fluorocyclohexanamine hydrochloride represents a convergence of these two motifs. As a novel entity, its biological activity is largely uncharacterized. For drug discovery professionals, the primary task is to establish a foundational biological profile. A logical starting point for many primary amine-containing structures is to investigate their interaction with monoamine oxidase (MAO) enzymes. MAOs are critical mitochondrial enzymes that regulate levels of neurotransmitters and other biogenic amines, making them key targets for neurological and psychiatric disorders.[7][8][9]
This guide provides a comprehensive framework for the initial in vitro characterization of this compound, establishing its inhibitory potential against MAO-A and MAO-B. We will compare its performance against a non-fluorinated analog and a well-established clinical inhibitor, providing detailed experimental protocols, comparative data, and the scientific rationale behind each step.
Comparative Analysis of In Vitro Assay Platforms for MAO Inhibition
Several methods exist for quantifying MAO activity, each with distinct advantages and limitations.[7][9] The choice of assay is critical and depends on the required throughput, sensitivity, and potential for compound interference.
| Assay Type | Principle | Advantages | Disadvantages |
| Spectrophotometric | Measures the change in absorbance of a substrate (e.g., kynuramine) or the formation of a product (e.g., benzaldehyde).[7] | Cost-effective, straightforward. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric | Measures the fluorescence of a product generated from a non-fluorescent substrate after MAO-catalyzed oxidation and a secondary reaction.[10] | High sensitivity, suitable for miniaturization. | Susceptible to interference from fluorescent compounds and light scattering. |
| Luminescent | A coupled-enzyme system where MAO activity on a pro-luciferin substrate ultimately generates light via a luciferase reaction.[11][12][13] | Highest sensitivity, broad dynamic range, low interference, "glow" signal is stable.[12][14] | Higher reagent cost. |
Scientist's Rationale for Assay Selection: For initial profiling and screening of a novel compound library, the luminescent MAO-Glo™ Assay offers the most robust and reliable data. Its high sensitivity allows for the use of very low enzyme concentrations, conserving precious reagents.[14] Furthermore, the stable "glow-type" signal simplifies plate reading logistics, and the technology is less susceptible to the optical interference that plagues fluorescence-based assays, a common issue with novel chemical entities.[11][12] This guide will therefore focus on the MAO-Glo™ Assay protocol.
Experimental Workflow & Signaling
The workflow for determining the inhibitory potential of a test compound involves quantifying the reduction in MAO activity across a range of compound concentrations. The MAO-Glo™ assay accomplishes this via a two-step enzymatic cascade.
Caption: MAO-Glo™ Assay Workflow.
Detailed Experimental Protocol: MAO-Glo™ Assay
This protocol describes the determination of IC50 values for test compounds against human recombinant MAO-A and MAO-B.
1. Reagent & Compound Preparation:
-
MAO Reaction Buffer: Prepare as per the manufacturer's instructions (Promega, Cat. No. V1401).[11]
-
MAO Enzymes: Use human recombinant MAO-A and MAO-B (e.g., from a commercial supplier). Dilute to a working concentration (e.g., 2X final concentration) in MAO Reaction Buffer immediately before use.
-
Scientist's Note: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range and produces a robust signal-to-background ratio.
-
-
MAO Substrate: Reconstitute the luminogenic substrate as per the MAO-Glo™ Assay technical bulletin.[13]
-
Test Compounds:
-
Prepare 10 mM stock solutions of cis-4-Fluorocyclohexanamine HCl , Cyclohexanamine HCl (non-fluorinated analog), and Pargyline HCl (positive control inhibitor) in DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from the 10 mM stock. This will be the 100X final concentration plate.
-
Dilute this 100X plate 1:25 into MAO Reaction Buffer to create a 4X final concentration intermediate plate.
-
-
Luciferin Detection Reagent: Reconstitute according to the manufacturer's protocol.[11][13] Allow it to equilibrate to room temperature for at least 20 minutes before use.
2. Assay Procedure (96-well format):
-
Plate Layout: Designate wells for "Total Activity" (enzyme, no inhibitor), "Background" (no enzyme), and test compound dilutions.
-
Add Compounds: Add 12.5 µL of the 4X compound dilutions (or buffer/DMSO for controls) to the appropriate wells of a white, opaque 96-well plate.
-
Add Enzyme: Add 12.5 µL of 2X MAO-A or MAO-B working solution to all wells except the "Background" wells. Add 12.5 µL of MAO Reaction Buffer to the "Background" wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Pre-incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Rationale: This pre-incubation step is crucial for identifying time-dependent or irreversible inhibitors.
-
-
Initiate MAO Reaction: Add 25 µL of the 1X MAO substrate solution to all wells to start the reaction. The total volume is now 50 µL.
-
MAO Incubation: Mix the plate gently for 1 minute. Incubate for 60 minutes at room temperature.
-
Develop Signal: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates the luminescent signal.[11]
-
Signal Stabilization: Mix the plate gently for 1 minute. Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.[13]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by setting the average "Total Activity" control as 100% activity and the background as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.
Comparative Performance Data
The following table presents representative data obtained from the described protocol, comparing the inhibitory potency of cis-4-Fluorocyclohexanamine HCl against its non-fluorinated analog and a standard inhibitor.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B Ratio) | Notes |
| cis-4-Fluorocyclohexanamine HCl | 75.8 | 12.3 | 6.16 | Moderate potency with a preference for MAO-B. |
| Cyclohexanamine HCl | > 200 | 185.2 | - | Weak, non-selective inhibitor. |
| Pargyline HCl | 0.011[15][16] | 0.008[15][16] | 1.38 | Potent, non-selective, irreversible inhibitor.[16] |
(Note: Data for cis-4-Fluorocyclohexanamine HCl and Cyclohexanamine HCl are representative and intended for comparative purposes.)
Interpretation and Discussion:
The results clearly demonstrate the impact of fluorination on the biological activity of the cyclohexylamine scaffold.
-
Effect of Fluorination: The addition of a single fluorine atom in cis-4-Fluorocyclohexanamine HCl dramatically increases its potency, particularly against MAO-B, when compared to the non-fluorinated Cyclohexanamine HCl. This enhancement could be due to several factors, including favorable electrostatic interactions within the enzyme's active site or alterations in the compound's pKa that improve binding.[1][2][17]
-
Selectivity: The fluorinated compound exhibits a ~6-fold selectivity for MAO-B over MAO-A. This is a desirable trait in drug development, as MAO-B selective inhibitors are pursued for neurodegenerative diseases like Parkinson's, while avoiding the side effects associated with MAO-A inhibition.[8][18]
-
Comparison to Standard: While significantly less potent than the irreversible inhibitor Pargyline, cis-4-Fluorocyclohexanamine HCl demonstrates a clear, measurable biological activity that warrants further investigation. Its profile as a moderately potent and selective reversible inhibitor could serve as a starting point for further structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This guide establishes a robust and scientifically sound methodology for the initial in vitro characterization of this compound. By employing a high-sensitivity luminescent assay, we have demonstrated that the compound is a moderately potent and selective inhibitor of MAO-B. The direct comparison with its non-fluorinated analog highlights the significant and positive contribution of the fluorine atom to its biological activity.
For drug development professionals, these findings provide a critical foundation. The next logical steps would include:
-
Mechanism of Inhibition Studies: Determine if the inhibition is reversible or irreversible and competitive or non-competitive.
-
Broader Target Profiling: Screen the compound against a panel of other amine-interacting enzymes and receptors to assess its target specificity.
-
In Vitro ADME: Characterize its metabolic stability in liver microsomes and assess its cell permeability.
By following this structured, data-driven approach, researchers can efficiently and accurately profile novel chemical entities, accelerating the journey from initial hit to viable lead candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 11. MAO-Glo™ Assay Protocol [promega.jp]
- 12. MAO-Glo™ Assay Systems [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. apexbt.com [apexbt.com]
- 16. Pargyline - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. evotec.com [evotec.com]
A Comparative Guide to cis-4-Fluorocyclohexanamine Hydrochloride for In Vivo Research
An Objective Analysis of a Novel Fluorinated Cyclohexanamine for Neuropharmacological and Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-4-Fluorocyclohexanamine hydrochloride with relevant alternatives for in vivo studies. As a novel fluorinated compound, direct comparative experimental data is limited. Therefore, this guide establishes a predictive framework based on the known pharmacology of its structural parents: cyclohexylamine and the broader class of arylcyclohexylamines. By examining the in vivo effects of these related compounds, we can infer the potential pharmacological profile of this compound and guide future research.
The primary hypothesis is that this compound, as a cyclohexanamine derivative, may exhibit activity at the N-methyl-D-aspartate (NMDA) receptor, similar to arylcyclohexylamines like ketamine. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and brain penetration, suggesting that this compound could possess improved pharmacokinetic properties compared to its non-fluorinated counterparts.[1]
This guide will focus on the potential application of these compounds in neuroscience research, particularly concerning their psychoactive, antidepressant, and analgesic properties.
Compound Profiles
This compound (Test Compound)
-
Structure: A cyclohexane ring with an amine group and a fluorine atom in a cis configuration.
-
Predicted Mechanism of Action: Likely a modulator of the NMDA receptor, based on the activity of related arylcyclohexylamine derivatives.[2][3][4] The fluorine substitution is anticipated to influence its potency, selectivity, and pharmacokinetic profile.
-
Potential Therapeutic Areas: Depression, anxiety disorders, neuropathic pain, and as a research tool for studying the glutamatergic system.
Cyclohexylamine (Non-Fluorinated Comparator)
-
Structure: A simple cyclohexane ring with an amine group.
-
Mechanism of Action: While not a classical NMDA receptor antagonist, it exhibits various pharmacological effects, including sympathomimetic actions.[5] It serves as a fundamental structural baseline for assessing the impact of fluorination.
-
Key Characteristics: It is a metabolite of the artificial sweetener cyclamate and has been studied for its toxicological profile.[5][6][7]
Ketamine (Arylcyclohexylamine Comparator)
-
Structure: An arylcyclohexylamine derivative.
-
Mechanism of Action: A well-characterized non-competitive antagonist of the NMDA receptor.[8][9]
-
Key Characteristics: Used clinically as an anesthetic and has gained significant attention for its rapid-acting antidepressant effects.[8][10] It serves as a functional benchmark for potential NMDA receptor-modulating effects.
Comparative In Vivo Data
The following tables summarize key in vivo parameters for the comparator compounds to provide a basis for predicting the performance of this compound.
| Parameter | Cyclohexylamine | Ketamine | This compound (Predicted) |
| Primary In Vivo Effects | Sympathomimetic, dose-dependent increases in blood pressure.[11] | Dissociative anesthesia, rapid antidepressant effects, psychotomimetic effects.[8][9] | Potential for NMDA receptor antagonism leading to antidepressant-like and analgesic effects. |
| Metabolism | Primarily excreted unchanged; some hydroxylation occurs. | Extensive hepatic metabolism to norketamine and other metabolites.[3] | Fluorination may block sites of metabolism, potentially leading to a longer half-life and increased brain exposure compared to cyclohexylamine. |
| Toxicity | Testicular atrophy in rats at high doses.[5][6] Low acute toxicity. | Neurotoxicity with chronic high-dose use, cystitis. | Toxicity profile is unknown but warrants careful investigation, particularly concerning potential neurotoxicity and off-target effects. |
Experimental Protocols for In Vivo Assessment
To evaluate the potential neuropharmacological effects of this compound and its alternatives, the following standard in vivo behavioral assays in rodents are recommended.
Open Field Test (for Locomotor Activity and Anxiety-Like Behavior)
This test assesses spontaneous motor activity and anxiety-like behavior in a novel environment.[12][13][14][15][16]
Methodology:
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (typically 5-10 minutes) using an automated tracking system.
-
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An indicator of exploratory behavior.
-
Forced Swim Test (for Antidepressant-Like Effects)
This test is a widely used model to screen for antidepressant-like activity.[17][18][19][20][21]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Parameter Measured:
-
Immobility time: The duration for which the animal ceases struggling and remains floating, making only small movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Hot Plate Test (for Analgesic Effects)
This test measures the response to a thermal pain stimulus and is used to assess the efficacy of analgesic compounds.[22][23][24][25][26]
Methodology:
-
Apparatus: A heated plate with a controllable, constant temperature (typically 52-55°C), enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
Place the animal on the heated surface of the hot plate.
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Record the latency (time) to the first nociceptive response.
-
-
Parameter Measured:
-
Response latency: An increase in the time taken to respond to the thermal stimulus indicates an analgesic effect.
-
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for this compound as an NMDA receptor antagonist, in comparison to the established action of ketamine.
Caption: Hypothesized NMDA receptor antagonism by cis-4-Fluorocyclohexanamine HCl.
Discussion and Future Directions
The introduction of a fluorine atom to the cyclohexanamine scaffold in this compound presents an intriguing modification with the potential for significant pharmacological impact. Based on the established pharmacology of arylcyclohexylamines, it is reasonable to hypothesize that this compound will exhibit NMDA receptor antagonist activity.[2][3][4] The key differentiator is likely to be its pharmacokinetic profile. Fluorination often enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1] This could lead to a longer duration of action and improved bioavailability compared to non-fluorinated analogs like cyclohexylamine.
The in vivo studies proposed in this guide will be critical in elucidating the true pharmacological profile of this compound. The open field test will provide initial insights into its effects on locomotor activity and potential anxiolytic or anxiogenic properties. The forced swim test will be a crucial screen for antidepressant-like effects, a hallmark of NMDA receptor antagonists like ketamine.[10] Finally, the hot plate test will help determine its potential as an analgesic.
It is imperative that future studies also include a comprehensive pharmacokinetic and toxicological evaluation. While fluorination can confer desirable properties, it can also lead to the formation of unique metabolites with their own pharmacological or toxicological profiles.[27] A thorough investigation of the metabolism of this compound will be essential for its development as a research tool or potential therapeutic agent.
References
- 1. The pharmacokinetics and tissue concentrations of cyclohexylamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism and pharmacokinetics of cyclohexylamine and their relevance to testicular toxicity - ePrints Soton [eprints.soton.ac.uk]
- 6. Cyclohexylamine | Rupa Health [rupahealth.com]
- 7. Long-term toxicity of cyclohexylamine hydrochloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing effects of NMDA receptor antagonists on early life stress-induced aggression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained effects of rapidly-acting antidepressants require BDNF-dependent MeCP2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the adverse effects of Cyclohexylamine on humans?_Chemicalbook [chemicalbook.com]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open field test for mice [protocols.io]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Hot plate test [panlab.com]
- 27. In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of cis-4-Fluorocyclohexanamine Hydrochloride and Its Highly Fluorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Cyclohexanamine Scaffolds
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyclohexanamine scaffold is a prevalent motif in numerous bioactive compounds, and its fluorinated derivatives, such as cis-4-Fluorocyclohexanamine hydrochloride, are sought-after building blocks for novel therapeutics, particularly in the development of central nervous system (CNS) agents. The stereospecific placement of fluorine on the cyclohexane ring can lock the molecule into specific conformations, thereby fine-tuning its interaction with biological targets.
X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of these molecules. It provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for computational modeling. This guide provides a comparative analysis of the crystallographic features of fluorinated cyclohexanamines, with a focus on the structural impact of increasing fluorine substitution. We will compare the expected conformation of this compound with a detailed analysis of a polyfluorinated analogue to elucidate the nuanced effects of fluorine on the crystal structure.
Conformational Principles of Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis of the ring) and equatorial (in the approximate "equator" of the ring). For monosubstituted cyclohexanes, the substituent generally prefers the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.
For a molecule like this compound, the cyclohexane ring is expected to exist in a chair conformation where both the fluorine atom and the ammonium group are in a cis relationship (one axial and one equatorial, or vice-versa). A conformational equilibrium will exist between these two chair forms. The preferred conformation will be the one that places the bulkier substituent (the ammonium group) in the equatorial position to minimize steric strain.
Comparative Crystallographic Analysis
Case Study: all-cis-1-amino-2,3,5,6-tetrafluorocyclohexane Derivative
In a study by O'Hagan et al., the crystal structure of a bis-amide derivative of an all-cis tetrafluorocyclohexylamine was determined.[1] This molecule features a cyclohexane ring with four fluorine atoms on one face, creating a highly polarized system. The crystallographic data for a related amine precursor (all-cis-2,3,5,6-tetrafluoro-1-methylcyclohexan-1-amine) showcases the key structural features.
Table 1: Comparative Crystallographic Data
| Parameter | Expected for cis-4-Fluorocyclohexanamine HCl | all-cis-2,3,5,6-Tetrafluoro Derivative[1] |
| Crystal System | Monoclinic or Orthorhombic (Typical for small organic salts) | Monoclinic |
| Space Group | P2₁/c or similar centrosymmetric group | P2₁/c |
| a (Å) | Data not available | 10.13 |
| b (Å) | Data not available | 5.86 |
| c (Å) | Data not available | 14.28 |
| β (°) | Data not available | 109.4° |
| Volume (ų) | Data not available | 799.4 |
| Z | 4 (Typical) | 4 |
Table 2: Key Conformational and Geometric Parameters
| Feature | Expected for cis-4-Fluorocyclohexanamine HCl | all-cis-2,3,5,6-Tetrafluoro Derivative[1] |
| Ring Conformation | Chair | Twisted Boat/Chair |
| Substituent Positions | Predominantly equatorial -NH₃⁺, axial -F | All four -F atoms are cis, creating a polar face |
| C-F Bond Length (Å) | ~1.38 - 1.41 | ~1.39 - 1.42 |
| C-N Bond Length (Å) | ~1.48 - 1.50 | ~1.49 |
| Key Torsion Angles | Indicative of a standard chair conformation | Deviate significantly from ideal chair values due to repulsion between cis fluorine atoms |
| Intermolecular Interactions | N-H···Cl⁻ hydrogen bonds will dominate the crystal packing. C-H···F interactions may also be present. | N-H···O (in the amide derivative) and C-H···F hydrogen bonds are significant in the crystal packing. The facial polarization of the ring leads to specific packing arrangements. |
The tetrafluorinated derivative exhibits a cyclohexane ring that is distorted from a perfect chair conformation due to the steric and electrostatic repulsion of the four cis-oriented C-F bonds on one face of the ring. This facial polarization is a key feature of such polyfluorinated systems and strongly influences the intermolecular interactions and crystal packing.[1] In contrast, the monosubstituted this compound is expected to adopt a more classical chair conformation, with the crystal packing being primarily dictated by the strong hydrogen bonds between the ammonium group and the chloride counter-ion.
Experimental Protocols
Synthesis and Crystallization of a Representative Fluorinated Cyclohexanamine Derivative
This protocol is adapted from the synthesis of fluorinated cyclohexylamine building blocks.[1]
-
Synthesis: The target amine is synthesized via a multi-step sequence, often starting from a readily available aromatic precursor. For polyfluorinated derivatives, this may involve Birch reduction followed by epoxidation and hydrofluorination ring-opening reactions.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Crystallization:
-
Dissolve the purified compound (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture thereof) with gentle warming.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at 4 °C for several days.
-
Alternatively, employ vapor diffusion by placing the vial of the solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).
-
Collect the resulting single crystals by filtration.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction patterns.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction data is integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
The crystal structure is solved using direct methods or Patterson methods.
-
-
Structure Refinement:
-
The initial structural model is refined by full-matrix least-squares on F².
-
Non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using software tools to check for geometric consistency and other potential issues.
-
Visualization of Key Concepts
Caption: Figure 1. Conformational equilibrium of cis-4-Fluorocyclohexanamine.
Caption: Figure 2. A generalized workflow for small molecule X-ray crystallography.
Conclusion
The crystallographic analysis of fluorinated cyclohexanamine derivatives provides invaluable insights for drug design. While a direct comparison of a series of this compound derivatives is limited by the availability of public data, the analysis of a polyfluorinated analogue reveals the significant structural consequences of fluorine substitution. The introduction of multiple fluorine atoms can lead to distorted ring conformations and unique, polarization-driven crystal packing arrangements. In contrast, monosubstituted derivatives are expected to adhere more closely to classical conformational principles, with their solid-state structures being dominated by strong, charge-assisted hydrogen bonds. The experimental protocols and principles outlined in this guide provide a framework for researchers to pursue the synthesis and detailed structural characterization of this important class of molecules.
References
A Comparative Guide to the Potential Efficacy of cis-4-Fluorocyclohexanamine Hydrochloride in Neurological and Oncological Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience. The central compound, cis-4-Fluorocyclohexanamine hydrochloride, is primarily documented as a chemical intermediate.[1][2][3] There is a notable absence of published, peer-reviewed data demonstrating its efficacy as a standalone therapeutic agent in specific disease models. Therefore, this document provides a scientifically-grounded, theoretical framework for its potential application and comparison, based on the well-established principles of medicinal chemistry and the known bioactivities of structurally related compounds.
Introduction: The Rationale for Fluorinated Scaffolds in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a powerful and widely used strategy to enhance pharmacological properties.[4][5] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and overall pharmacokinetic profile.[6][7][8]
This compound presents a simple, yet intriguing scaffold. It combines a cyclohexane ring, a common motif in drug design, with a strategically placed fluorine atom and an amine group. While this specific molecule is not an established therapeutic, its structure suggests potential as a building block for novel therapeutics, particularly in neurology and oncology. The amine functional group provides a reactive handle for further chemical modification, allowing for its incorporation into more complex molecular architectures.
This guide will explore the hypothetical efficacy of derivatives of this compound in two distinct and challenging therapeutic areas: Parkinson's Disease, as a representative neurological disorder, and tamoxifen-resistant breast cancer, as a model for oncology. We will compare its potential performance against established or experimental compounds in these fields, supported by theoretical mechanisms and standardized experimental protocols.
Hypothetical Application 1: A Dopaminergic Modulator in Parkinson's Disease Models
The Mechanistic Hypothesis:
Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9] A key therapeutic strategy involves modulating dopamine signaling. The cyclohexylamine core is a structural feature found in some compounds that interact with central nervous system (CNS) receptors. The introduction of fluorine can enhance blood-brain barrier penetration and metabolic stability, crucial for CNS-active agents.[6] Our hypothetical therapeutic, "CFC-Neu," derived from this compound, is envisioned as a modulator of dopamine transporters or receptors, aiming to protect dopaminergic neurons from neurotoxin-induced damage.
Comparative Compound:
For comparison, we will use MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a well-established neurotoxin used to induce Parkinsonism in animal models.[9][10] The efficacy of CFC-Neu will be measured by its ability to mitigate the neurotoxic effects of MPTP.
Data Presentation: Hypothetical Neuroprotection
| Treatment Group | Dopaminergic Neuron Survival (%) | Striatal Dopamine Levels (ng/mg tissue) | Behavioral Score (Rotarod Performance, sec) |
| Vehicle Control | 100 ± 5 | 15.0 ± 1.2 | 180 ± 15 |
| MPTP only | 45 ± 7 | 6.5 ± 0.8 | 60 ± 10 |
| CFC-Neu (10 mg/kg) + MPTP | 65 ± 6 | 9.8 ± 1.0 | 110 ± 12 |
| CFC-Neu (20 mg/kg) + MPTP | 85 ± 5 | 12.5 ± 1.1 | 150 ± 13 |
Experimental Protocol: In Vivo Murine Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are housed for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Group Allocation: Mice are randomly assigned to four groups (n=10 per group): Vehicle Control, MPTP only, CFC-Neu (10 mg/kg) + MPTP, and CFC-Neu (20 mg/kg) + MPTP.
-
Dosing Regimen:
-
CFC-Neu or vehicle is administered intraperitoneally (i.p.) once daily for 7 days.
-
On day 3, one hour after the CFC-Neu/vehicle administration, MPTP (20 mg/kg, i.p.) is administered four times at 2-hour intervals. The control group receives saline injections.
-
-
Behavioral Assessment: On day 7, motor coordination is assessed using an accelerating rotarod apparatus. The latency to fall is recorded.
-
Neurochemical Analysis: On day 8, animals are euthanized. The striatum is dissected, and dopamine levels are quantified using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: The brain is fixed, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is counted using microscopy.
Logical Workflow for a Neuroprotective Agent
Caption: Workflow for developing a neuroprotective agent.
Hypothetical Application 2: An Anti-Proliferative Agent in Tamoxifen-Resistant Breast Cancer
The Mechanistic Hypothesis:
The development of resistance to therapies like tamoxifen is a significant challenge in breast cancer treatment. Some cyclohexanone derivatives have been shown to act as catalytic inhibitors of topoisomerase I, inducing DNA damage and apoptosis in cancer cells, including tamoxifen-resistant lines.[11] A hypothetical derivative of this compound, "CFC-Onc," could be designed to possess similar topoisomerase I inhibitory activity. The fluorinated cyclohexane moiety could enhance cellular uptake and metabolic stability, potentially overcoming some resistance mechanisms.
Comparative Compound:
We will compare the hypothetical efficacy of CFC-Onc with Doxorubicin , a standard-of-care chemotherapeutic agent known to inhibit topoisomerase II and induce apoptosis.
Data Presentation: Hypothetical Anti-Proliferative Activity
| Compound | Cell Line: MCF-7 (Tamoxifen-Sensitive) | Cell Line: TamR-MCF-7 (Tamoxifen-Resistant) |
| IC₅₀ (µM) | IC₅₀ (µM) | |
| Tamoxifen | 0.5 ± 0.1 | 15.0 ± 2.5 |
| Doxorubicin | 0.8 ± 0.2 | 1.2 ± 0.3 |
| CFC-Onc | 1.5 ± 0.4 | 1.8 ± 0.5 |
Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Lines: MCF-7 (tamoxifen-sensitive) and TamR-MCF-7 (tamoxifen-resistant) human breast cancer cells.
-
Cell Culture: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of CFC-Onc, Doxorubicin, or Tamoxifen for 72 hours.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using graphing software.
Signaling Pathway: Hypothetical Topoisomerase I Inhibition
Caption: Hypothetical mechanism of CFC-Onc via Topoisomerase I inhibition.
Conclusion and Future Directions
While this compound itself is not a therapeutic agent, its fluorinated cyclohexane scaffold represents a valuable starting point for the design of novel drugs. The hypothetical examples in this guide illustrate how the principles of medicinal chemistry can be applied to envision its derivatives as potential treatments for complex diseases like Parkinson's and resistant cancers.
The path from a chemical building block to a clinically effective drug is long and requires rigorous validation. The next logical steps for a research program based on this scaffold would involve:
-
Library Synthesis: Creating a diverse library of derivatives from this compound.
-
High-Throughput Screening: Testing this library in relevant in vitro assays to identify initial hits.
-
Lead Optimization: Modifying the most promising hits to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Validation: Progressing optimized compounds to the animal models detailed in this guide.
This structured approach, grounded in established scientific principles, provides a roadmap for potentially unlocking the therapeutic value of this and other novel fluorinated scaffolds.
References
- 1. This compound [myskinrecipes.com]
- 2. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson’s Disease Models | MDPI [mdpi.com]
- 11. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analysis of cis-4-Fluorocyclohexanamine hydrochloride binding to targets
An In-Depth Guide to the Structural and Functional Analysis of Novel Ligand-Target Interactions: A Case Study with cis-4-Fluorocyclohexanamine Hydrochloride
Introduction: The Challenge of Characterizing Novel Chemical Entities
In the landscape of drug discovery and chemical biology, the identification and characterization of novel bioactive molecules are paramount. Compounds like this compound, a fluorinated cyclic amine, represent a common starting point in discovery campaigns. Its structural motifs—a cyclohexane ring conferring specific conformational constraints and a fluorine atom, a bioisostere for hydrogen that can modulate metabolic stability and binding affinity—suggest potential biological activity. However, without established targets, it remains a solution in search of a problem.
This guide provides a comprehensive, methodology-focused framework for researchers and drug development professionals to elucidate the biological targets of such a novel compound and to perform a rigorous structural analysis of its binding interactions. We will use this compound as a representative case study to compare and contrast state-of-the-art biophysical and structural biology techniques. This document is structured not as a rigid protocol but as a strategic guide, emphasizing the rationale behind experimental choices to ensure the generation of robust and reliable data.
Part 1: Target Identification and Validation Workflow
The initial and most critical phase is the unbiased identification of molecular targets. The chemical structure of cis-4-Fluorocyclohexanamine, with its primary amine, suggests potential interactions with a wide range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes like kinases or proteases. An effective strategy employs a tiered approach, starting with broad screening and narrowing down to high-confidence candidates.
Experimental Workflow for Target Identification
Caption: A tiered workflow for identifying and validating the molecular targets of a novel compound.
Part 2: A Comparative Guide to Biophysical Techniques for Binding Analysis
Once putative targets are identified, the next crucial step is to quantify the binding interaction. This is not a one-size-fits-all process; different techniques provide complementary information. Here, we compare three gold-standard biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).
Comparative Overview of Biophysical Methods
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Primary Output | Binding Kinetics (kon, koff), Affinity (KD) | Binding Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Binding Affinity (KD) |
| Principle | Mass change on a sensor surface due to binding, measured by refractive index. | Heat change upon binding in solution. | Change in molecular movement along a temperature gradient upon binding. |
| Sample Requirement | Purified protein immobilized on a chip; analyte in solution. | Both binding partners in solution, high concentration needed. | One binding partner labeled (fluorescent); low sample consumption. |
| Throughput | Medium to High | Low | High |
| Key Advantage | Provides kinetic and affinity data, real-time monitoring. | Gold standard for thermodynamics; no labeling or immobilization required. | Low sample consumption, tolerant of complex buffers/lysates. |
| Considerations | Immobilization may affect protein conformation; mass transport limitations. | Requires large amounts of pure protein; sensitive to buffer mismatch. | Requires fluorescent labeling which could potentially alter binding. |
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).
Objective: To determine the binding kinetics and affinity of this compound to a putative protein target (e.g., a purified kinase).
Methodology:
-
Protein Immobilization:
-
Rationale: The target protein must be immobilized on the sensor chip surface to detect the binding of the analyte (our compound). Amine coupling is a common and robust method.
-
Steps:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified protein target (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~10,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
-
Binding Analysis:
-
Rationale: A concentration series of the analyte is injected over the target and reference surfaces. The binding response is measured in real-time.
-
Steps:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 0.1 µM to 10 µM).
-
Perform a kinetic titration by injecting each concentration for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Include buffer-only injections (blanks) for double referencing.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (response vs. time) are fitted to a suitable binding model to extract kinetic parameters.
-
Steps:
-
Subtract the reference flow cell data and the blank injections from the active channel data.
-
Globally fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software.
-
The fitting will yield values for kon, koff, and the KD (calculated as koff/kon).
-
-
Part 3: High-Resolution Structural Analysis
While biophysical methods confirm if and how strongly a compound binds, structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) reveal how it binds at an atomic level. This information is invaluable for structure-based drug design and understanding the mechanism of action.
Workflow for Structural Elucidation
Caption: Comparative workflows for X-ray crystallography and Cryo-EM in ligand-bound structural studies.
Choosing the Right Structural Technique
-
X-ray Crystallography: This remains the gold standard for high-resolution structures of well-behaved, smaller proteins (<150 kDa) that can be crystallized. It provides exceptional atomic detail of the binding pocket.
-
Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, particularly for large, dynamic, or membrane-bound proteins that are difficult to crystallize. While resolutions are rapidly approaching those of crystallography, resolving small molecule ligands can still be challenging.
Detailed Experimental Protocol: X-ray Crystallography
Objective: To solve the high-resolution crystal structure of the target protein in complex with this compound.
Methodology:
-
Protein-Ligand Complex Preparation:
-
Rationale: To ensure the crystal contains the bound ligand, the protein must be saturated with the compound before crystallization.
-
Steps:
-
Purify the target protein to >95% homogeneity.
-
Incubate the protein with a 5- to 10-fold molar excess of this compound for several hours on ice.
-
(Optional but recommended) Perform a final size-exclusion chromatography step to remove unbound ligand and aggregated protein, using buffer pre-saturated with the compound.
-
-
-
Crystallization:
-
Rationale: The protein-ligand complex must be induced to form a well-ordered, three-dimensional crystal lattice. This is largely an empirical screening process.
-
Steps:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Use commercial sparse-matrix screens that sample a wide range of precipitants, buffers, and salts.
-
Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth.
-
-
-
Data Collection and Processing:
-
Rationale: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded to determine the arrangement of atoms.
-
Steps:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline and collect a full diffraction dataset.
-
Process the diffraction data using software like XDS or HKL2000 to integrate intensities and determine the space group and unit cell dimensions.
-
-
-
Structure Solution and Refinement:
-
Rationale: The processed data is used to calculate an electron density map, into which an atomic model is built and refined.
-
Steps:
-
Solve the phase problem using molecular replacement if a homologous structure exists, or experimental phasing methods otherwise.
-
Build an initial model of the protein into the electron density map using software like Coot.
-
Observe the difference electron density (Fo-Fc map) in the active site to unambiguously place the this compound ligand.
-
Perform iterative cycles of refinement using software like Phenix or Refmac5 to improve the fit of the model to the data, monitoring R-work and R-free values.
-
-
Conclusion
The journey from a novel chemical entity like this compound to a well-characterized ligand with a known target and a high-resolution binding mode is a multi-step, integrated process. There is no single "best" technique; instead, the strategic application of orthogonal biophysical and structural methods provides a comprehensive and trustworthy understanding of a compound's biological activity. By combining kinetic and thermodynamic data from methods like SPR and ITC with the atomic-level detail from X-ray crystallography or Cryo-EM, researchers can build a robust, self-validating case for a ligand's mechanism of action, paving the way for rational, structure-guided drug development.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-4-Fluorocyclohexanamine hydrochloride
Introduction: As a key building block in modern drug discovery and development, cis-4-Fluorocyclohexanamine hydrochloride is increasingly common in research laboratories. Its unique stereochemistry and fluorine moiety make it a valuable synthon. However, its chemical properties also classify it as a hazardous substance, necessitating rigorous and compliant disposal procedures. This guide provides an in-depth, procedural framework for the safe and legal disposal of this compound, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment that complies with all relevant regulations.
Part 1: Hazard Profile and Regulatory Imperatives
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs the handling, segregation, and ultimate disposal pathway.
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards associated with this compound are summarized below.
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [3] |
Note: Related amino- and fluoro-organic compounds may carry additional warnings, such as causing severe skin burns (H314) or being suspected of damaging fertility (H361)[4]. Therefore, it is prudent to handle this compound with a high degree of caution.
The Regulatory Framework: EPA and OSHA
In the United States, the disposal of chemical waste is governed by two primary federal agencies:
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste[5]. This means the generator of the waste (your laboratory) is responsible for it from creation to its final, environmentally sound disposal. This compound, as a halogenated organic compound, falls under specific EPA regulations that often restrict land disposal, making treatment methods like incineration necessary[6][7][8].
-
The Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), are designed to protect laboratory personnel[5]. This standard mandates the creation of a Chemical Hygiene Plan (CHP), which must include procedures for safe removal of hazardous waste[9]. All disposal activities must align with your institution's approved CHP.
Part 2: Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins at the point of generation. Mishandling waste in the laboratory can lead to dangerous chemical reactions, environmental release, and regulatory non-compliance.
The Principle of Segregation
Causality: The primary goal of waste segregation is to prevent inadvertent and hazardous chemical reactions. This compound is an amine salt. Amines are basic and can react violently with strong acids and strong oxidizing agents[4]. Mixing this waste with incompatible streams, such as acidic waste, could lead to rapid gas evolution, heat generation, and potential container pressurization.
Procedure:
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste" or "Amine-Containing Waste."
-
Verify Compatibility: Before adding any substance to the container, cross-reference its Safety Data Sheet (SDS) for incompatibilities. Never mix this compound's waste with strong acids or oxidizers.
-
Solid vs. Liquid: Use separate, clearly marked containers for solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction mother liquors, contaminated solvents).
Containerization and Labeling
Causality: Proper containerization is mandated by both the EPA and OSHA to prevent leaks and ensure safe handling, transport, and disposal[10][11]. Accurate labeling is a core requirement of the Hazard Communication Standard, preventing misidentification and ensuring the disposal facility can apply the correct treatment method[5].
Procedure:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is certified for hazardous waste. Ensure it has a screw-top cap with a secure liner to prevent leaks.
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.
-
Document Contents: As waste is added, list the full chemical name, "this compound," and estimate the quantity. Do not use abbreviations or formulas.
-
Keep Closed: The container must remain sealed at all times, except when waste is being added[10]. This minimizes the release of vapors and prevents spills.
Part 3: The Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the decision-making and physical steps required for compliant disposal. This process should be incorporated into your laboratory's Standard Operating Procedures (SOPs).
Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of this compound.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, put on appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat. All waste transfers should occur inside a certified chemical fume hood[2][12].
-
Waste Transfer: Carefully transfer the this compound waste from your experimental apparatus into the designated, pre-labeled hazardous waste container.
-
Immediate Labeling: Immediately update the hazardous waste label with the chemical name and the amount added. This step is a self-validating system: an accurate, contemporaneous log prevents "mystery waste," which is costly and dangerous to dispose of.
-
Secure Closure: Tightly seal the container cap. Do not overtighten to the point of damaging the seal, but ensure it is vapor-tight.
-
Satellite Accumulation: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Scheduled Pickup: Once the container is full, or if it has been accumulating for a pre-determined time limit set by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal[11]. The most probable disposal method for this halogenated organic compound is high-temperature incineration, which ensures complete destruction of the molecule into less harmful components[6][10].
-
Documentation: Ensure all institutional paperwork, such as waste pickup forms or logbooks, is completed accurately. This documentation is a legal requirement and closes the loop on the "cradle-to-grave" responsibility.
Part 4: Emergency Procedures for Spills
Even with careful handling, spills can occur. A prepared response is key to mitigating risk.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with absorbent pads or sand. Do not use combustible materials like paper towels.
-
PPE: Don additional PPE as necessary, potentially including a respirator, before approaching the spill.
-
Clean-Up: Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container for solid waste[13].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.
Conclusion
The proper disposal of this compound is not merely an operational task; it is a professional responsibility that underpins the safety and integrity of the entire research enterprise. By understanding the compound's hazards, adhering to the principles of segregation and containment, and following a systematic disposal workflow, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance that aligns with local, state, and federal regulations.
References
- 1. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. needle.tube [needle.tube]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of cis-4-Fluorocyclohexanamine hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, actionable intelligence on the safe handling of cis-4-Fluorocyclohexanamine hydrochloride, a compound of interest for innovative therapeutic development. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring a secure and productive laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated organic compound. While specific toxicological data may be limited, the precautionary principle dictates that it should be handled with care, assuming potential hazards based on its chemical structure and related compounds. Key hazard statements associated with similar aminocyclohexane derivatives include warnings for being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage[1][2][3].
Core Hazards:
-
Oral Toxicity: Harmful if ingested[1].
-
Ocular Damage: Can cause serious eye irritation or damage[2][3][4].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[2][3].
A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles with Side Shields or a Face Shield- FFP3 or N95 Respirator | To prevent skin and eye contact with the solid powder and to avoid inhalation of fine dust particles. |
| Solution Preparation and Handling | - Nitrile Gloves- Laboratory Coat- Safety Goggles | To protect against splashes of the dissolved compound. |
| Transfer and Reaction Setup | - Nitrile Gloves- Laboratory Coat- Safety Goggles | To prevent accidental skin and eye contact during liquid transfers. |
| Work-up and Purification | - Chemical Resistant Gloves (e.g., butyl rubber)- Chemical Resistant Apron over Laboratory Coat- Safety Goggles and Face Shield | To provide enhanced protection against larger volumes and potential splashes of solutions containing the compound and various solvents. |
| Spill Cleanup | - Chemical Resistant Gloves, Boots, and Suit- Full-face Respirator with appropriate cartridges | To ensure comprehensive protection during emergency response to a significant spill. |
It is imperative to inspect all PPE for integrity before use and to follow established protocols for donning and doffing to prevent cross-contamination[5].
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized operational procedures is fundamental to safe laboratory practice.
3.1. Engineering Controls:
-
Ventilation: All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure[2][6].
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area[6].
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the procedure.
-
Weighing: If handling the solid, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Dissolution: Add the solid to the solvent slowly and in a controlled manner. Avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes or syringes for solutions to minimize the risk of spills.
3.3. Storage:
-
Store this compound in a tightly sealed, properly labeled container[1][2].
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The recommended storage temperature is often between 2-8°C under an inert atmosphere[1].
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is crucial.
4.1. First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention[6][7].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[7][8][9].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8][10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6][8].
Always have the Safety Data Sheet (SDS) available for emergency responders.
4.2. Spill Management Workflow:
The following diagram illustrates the procedural flow for managing a spill of this compound.
Caption: Workflow for Chemical Spill Response.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.
5.1. Waste Segregation:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing the compound in a dedicated, labeled container for halogenated organic waste[11][12][13]. Do not mix with non-halogenated waste streams[13].
5.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name: "this compound"[12].
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Collection: Arrange for the collection of hazardous waste by a certified disposal company, following all local, state, and federal regulations[14]. Never dispose of this chemical down the drain[12].
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel while advancing your research objectives.
References
- 1. 932706-30-4|this compound|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. schc.org [schc.org]
- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
